3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
説明
BenchChem offers high-quality 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHRXSCXPHAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741522 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386273-25-2 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a notable structural isomer of the well-characterized COX-2 inhibitor, Valdecoxib. While direct experimental data for this specific meta-substituted isomer is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from the extensive data on its para-substituted counterpart, and incorporates computational predictions to offer a robust profile for research and drug development purposes. This guide covers the physicochemical properties, synthesis, and a theoretical exploration of its potential biological activity, with a focus on its relationship to cyclooxygenase (COX) inhibition.
Introduction: The Significance of Isomeric Specificity in COX-2 Inhibition
The diarylisoxazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic applications. The archetypal molecule in this class, Valdecoxib, is 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[1] The specificity of the sulfonamide group's position on the phenyl ring is a critical determinant of biological activity. This guide focuses on the meta-isomer, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, which is recognized primarily as an impurity in the synthesis of Parecoxib, a prodrug of Valdecoxib.[2] Understanding the properties of this isomer is crucial for purity analysis in pharmaceutical manufacturing and for exploring the structure-activity relationships (SAR) that govern COX-2 inhibition. The subtle shift in the sulfonamide group's position from the para to the meta position can significantly alter the molecule's interaction with the target enzyme, thereby affecting its efficacy and selectivity.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | N/A |
| CAS Number | 386273-25-2 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₃S | [3][4] |
| Molecular Weight | 314.36 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available. For comparison, Valdecoxib's is 162-164°C. | [5] |
| Solubility | Soluble in Methanol, DMSO, DMF, Acetonitrile. Poorly soluble in water (predicted). | [6] |
| pKa | Not available. The sulfonamide group suggests acidic properties. | Inferred |
Synthesis and Characterization
The synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide would likely follow established methodologies for the creation of diarylisoxazole derivatives, with the key distinction being the use of a meta-substituted benzenesulfonamide precursor. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Protocol (Hypothetical)
-
Diazotization: 3-Aminobenzenesulfonamide is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Oxime Formation: 1-Phenyl-1,2-butanedione is reacted with hydroxylamine hydrochloride to form the mono-oxime intermediate.
-
Condensation and Cyclization: The diazonium salt from step 1 is coupled with the oxime from step 2 under basic conditions. The resulting intermediate undergoes spontaneous cyclization to form the isoxazole ring, yielding 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Characterization
While specific spectral data for this compound is scarce in the literature, the following techniques would be essential for its structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonamide (S=O and N-H stretches) and the isoxazole ring would be expected.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
Pharmacological Profile: A Theoretical Perspective
The biological activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide has not been extensively reported. However, based on the well-established pharmacology of its para-isomer, Valdecoxib, we can formulate a hypothesis regarding its potential as a COX inhibitor.
The Cyclooxygenase (COX) Pathway and Inhibition
Caption: The arachidonic acid cascade and the predicted site of action.
Valdecoxib is a potent and selective inhibitor of COX-2.[7] This selectivity is attributed to the interaction of its sulfonamide group with a specific side pocket in the COX-2 active site, which is absent in COX-1. The para position of the sulfonamide group in Valdecoxib allows for optimal orientation within this pocket.
For 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the meta position of the sulfonamide group would likely alter its ability to effectively bind to the COX-2 side pocket. This could potentially lead to:
-
Reduced Potency: The binding affinity for COX-2 may be lower compared to Valdecoxib.
-
Altered Selectivity: The change in geometry might affect the selectivity for COX-2 over COX-1.
In Silico (Computational) Analysis
In the absence of experimental data, computational modeling provides a valuable tool for predicting the biological activity of this isomer.
Workflow for In Silico Prediction of COX-2 Inhibition:
Caption: A workflow for the computational assessment of COX-2 inhibition.
In silico studies on various benzenesulfonamide isomers have shown that the position of the sulfonamide group is a critical factor for COX-2 selectivity.[3] It is plausible that molecular docking simulations would predict a lower binding affinity for the meta-isomer compared to the para-isomer within the COX-2 active site.
Potential Applications and Future Directions
While 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is currently viewed as an impurity, a comprehensive understanding of its properties holds value in several areas:
-
Pharmaceutical Quality Control: Detailed analytical data for this compound is essential for developing robust methods to detect and quantify it in drug manufacturing processes.
-
Structure-Activity Relationship (SAR) Studies: This isomer serves as a valuable negative or weakly active control in SAR studies aimed at designing novel COX-2 inhibitors with improved potency and selectivity.
-
Exploratory Drug Discovery: Although predicted to be less active, experimental validation of its biological activity could reveal unexpected pharmacological properties.
Future research should focus on the experimental validation of the predicted physicochemical and biological properties of this compound. This includes its synthesis and purification, detailed spectroscopic characterization, and in vitro assays to determine its inhibitory activity against COX-1 and COX-2.
Conclusion
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide represents an important, albeit understudied, molecule in the landscape of COX-2 inhibitors. As a structural isomer of Valdecoxib, its distinct chemical properties, arising from the meta-position of the benzenesulfonamide group, are predicted to result in a significantly different pharmacological profile. This technical guide, by consolidating known information and providing a theoretical framework for its properties and potential activity, aims to serve as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.
References
- CN1205193C, "Crystalline form of 4-[5-methyl-3-phenylisoxazol)-4-yl] benzenesulfonamide," Google Patents. [Online].
-
King Scientific. 386273-25-2 | MFCD26743608. Available from: [Link]
- Mamatha, M., et al. "AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 3, 2020, pp. 889-893.
- Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2." Journal of medicinal chemistry, vol. 43, no. 5, 2000, pp. 775-7.
-
PubChem. Valdecoxib. Available from: [Link]
- Ghorab, M. M., et al. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Pharmaceuticals (Basel), vol. 15, no. 9, 2022, p. 1148.
-
PubChem. Valdecoxib. Available from: [Link]
-
World Journal of Pharmaceutical Research. "Cyclodextrin nanosponge preparation for valdecoxib evaluation." Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 5. Cyclodextrin nanosponge preparation for valdecoxib evaluation. [wisdomlib.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Parecoxib)
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, known pharmaceutically as Parecoxib. As the first injectable cyclooxygenase-2 (COX-2) selective inhibitor, its unique characteristics as a water-soluble prodrug are critical to its formulation, stability, and in vivo efficacy.[1][2] This document synthesizes experimental data and theoretical principles to offer field-proven insights for researchers and developers. We will explore its molecular structure, solubility, stability profile, and the analytical methodologies essential for its characterization. The guide is structured to explain not just the properties themselves, but the causal relationships between these properties and the compound's clinical performance.
Compound Identification and Significance
Parecoxib is the N-acylsulfonamide prodrug of Valdecoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID).[1] The addition of a propanamide group to Valdecoxib's sulfonamide moiety creates a water-soluble compound suitable for parenteral administration.[2] Following intravenous or intramuscular injection, Parecoxib is rapidly and completely hydrolyzed by hepatic carboxyesterases in vivo to yield the active moiety, Valdecoxib, and propionic acid.[1][3] This bioactivation is central to its therapeutic action for the short-term treatment of postoperative pain.[4]
Table 1: Core Compound Identifiers for Parecoxib and its Sodium Salt
| Identifier | Parecoxib (Free Acid) | Parecoxib Sodium (Active Formulation) |
| IUPAC Name | N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanamide[2] | Sodium N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanoylazanide[5] |
| Synonyms | SC-69124[1] | Dynastat, SC-69124A[6] |
| CAS Number | 198470-84-7[2] | 198470-85-8[6] |
| Molecular Formula | C₁₉H₁₈N₂O₄S[2] | C₁₉H₁₇N₂NaO₄S[6] |
| Molecular Weight | 370.42 g/mol [2] | 392.40 g/mol [6] |
Key Physicochemical Properties
The clinical utility of Parecoxib is directly derived from its distinct physicochemical profile, particularly the properties of its sodium salt, which is the form used in pharmaceutical formulations.
Solubility
The enhanced water solubility of Parecoxib sodium is its most significant formulation advantage over other coxibs. This property is engineered by the propanamide group, which allows for the creation of a highly soluble sodium salt.
-
Aqueous Solubility : Parecoxib sodium is described as being freely soluble to very soluble in water.[3][7] The formulated drug product is soluble in 0.9% saline at concentrations greater than 50 mg/mL.[3] This high aqueous solubility enables the preparation of a sterile, injectable solution for rapid administration and onset of action.
-
Organic Solvent Solubility : It exhibits solubility in various organic solvents, which is crucial for analytical method development. Reported solubilities include:
This solubility profile is fundamental to its design as an injectable prodrug, bypassing the need for complex solubilizing excipients often required for poorly soluble NSAIDs.
Melting Point
The melting point is a critical parameter for assessing the purity and crystalline form of a substance. There is some variation in the reported melting points for Parecoxib and its sodium salt, which may be attributable to different polymorphic forms or experimental conditions.
-
Parecoxib (Free Acid) : 148.9-151 °C[6]
-
Parecoxib Sodium : Reported values range from approximately 177°C to a higher range of 271.5-275°C.[6][8][9] This significant variation suggests the potential for different crystalline or hydrated forms of the salt.
Lipophilicity (LogP)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
XLogP : The computationally predicted octanol-water partition coefficient (XLogP) for the free acid form of Parecoxib is approximately 3.68.[10] This value indicates a relatively high lipophilicity for the parent molecule, which is masked in the sodium salt form to enhance aqueous solubility. Once converted to Valdecoxib, this lipophilicity is essential for penetrating tissues to reach the site of inflammation and inhibit the COX-2 enzyme.
Dissociation Constant (pKa)
Table 2: Summary of Key Physicochemical Data for Parecoxib
| Property | Value | Significance & Implication |
| Appearance | White to off-white crystalline powder/solid[3][8] | Indicator of purity; suitable for sterile powder formulation. |
| Aqueous Solubility (Sodium Salt) | >50 mg/mL in 0.9% Saline[3] | Enables parenteral (IV/IM) administration for rapid onset of analgesia. |
| Melting Point (Sodium Salt) | 177°C to 275°C (Varies)[8][9] | Critical for identity and purity testing; variation suggests polymorphism. |
| XLogP (Free Acid) | 3.68 (Calculated)[10] | High lipophilicity of the core structure is essential for the active metabolite (Valdecoxib) to exert its effect. |
| Protein Binding | 98%[2] | High protein binding affects the distribution and free concentration of the drug. |
Bioactivation and Mechanism of Action
The therapeutic value of Parecoxib is contingent on its efficient conversion to Valdecoxib. This structural relationship is the cornerstone of its design.
The Prodrug Concept
Parecoxib itself is pharmacologically inactive. Its sole purpose is to serve as a water-soluble carrier for the active drug, Valdecoxib. This is a classic example of prodrug strategy to overcome the poor aqueous solubility of a parent compound.
Metabolic Conversion
Upon entering systemic circulation, Parecoxib is rapidly metabolized.
-
Enzymatic Hydrolysis : Hepatic carboxyesterases cleave the propanamide bond.[1]
-
Products : This hydrolysis yields the active drug, Valdecoxib, and propionic acid, a naturally occurring fatty acid.[2]
-
Pharmacokinetics : The conversion is extremely rapid, with the biological half-life of Parecoxib being approximately 22 minutes.[2] The resulting active metabolite, Valdecoxib, has a much longer half-life of about 8 hours, providing sustained analgesic and anti-inflammatory effects.[2]
Caption: Metabolic activation of Parecoxib to Valdecoxib and its COX-2 inhibition pathway.
Analytical Methodologies and Stability
Robust analytical methods are essential for quality control, formulation development, and pharmacokinetic studies.
Experimental Protocols
Protocol 1: Purity and Assay Determination by RP-HPLC
-
Objective : To quantify Parecoxib and its potential impurities in a drug substance or product.
-
Rationale : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating and quantifying small organic molecules based on their hydrophobicity. It provides high resolution, sensitivity, and reproducibility.[11]
-
Methodology :
-
Column : Zorbax XDB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[11]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M Potassium Phosphate) and organic solvents (e.g., acetonitrile, methanol).[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Detection : UV-Vis detector at 245 nm.[11]
-
Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Quantification : Compare the peak area of the analyte to that of a certified reference standard.
-
Caption: Standard experimental workflow for RP-HPLC analysis of Parecoxib.
Stability Profile
The stability of Parecoxib sodium is crucial for its shelf-life and clinical use.
-
pH-Dependent Stability : The stability of Parecoxib in solution is highly dependent on pH. Studies show that its stability increases with increasing pH, reaching a plateau between pH 7 and 9.[12]
-
Degradation : It is susceptible to degradation under strong alkaline conditions.[13] Forced degradation studies also show significant degradation under oxidative stress (30.5%) and thermal stress (6.0%), with minor degradation in acidic and basic conditions.[11]
-
Reconstituted Solution : The reconstituted solution has demonstrated chemical and physical stability for up to 24 hours at 25°C.[4] However, certain diluents can cause issues. Reconstitution with Lactated Ringer's (LR) solution can lead to the precipitation of the free acid form of the drug due to the pH of the diluent.[14] Therefore, diluents like 0.9% Sodium Chloride or 5% Dextrose are recommended.[14]
Conclusion
The physicochemical properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Parecoxib) are a masterful example of rational drug design. By employing a prodrug strategy, the inherent poor solubility of the active Valdecoxib moiety was overcome, leading to the development of a vital parenteral analgesic for acute pain management. Its high aqueous solubility, rapid in vivo conversion, and well-characterized stability profile are the core attributes that define its clinical utility. A thorough understanding of these properties, from solubility and pKa to analytical behavior and stability, is indispensable for scientists engaged in the research, development, and quality control of this important therapeutic agent.
References
-
Fengchen Group. Parecoxib Sodium BP EP USP CAS 197502-82-2 Manufacturers and Suppliers. Available from: [Link]
-
DrugFuture. Parecoxib. Available from: [Link]
-
European Medicines Agency. Dynastat, INN-parecoxib. Available from: [Link]
-
ResearchGate. Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Request PDF. Available from: [Link]
-
PubChem. Parecoxib | C19H18N2O4S | CID 119828. Available from: [Link]
-
Wikipedia. Parecoxib. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. parecoxib | Ligand page. Available from: [Link]
-
PubMed Central. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Available from: [Link]
-
IOSR Journal. Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chromatography. Available from: [Link]
-
PubChem. Parecoxib Sodium | C19H17N2NaO4S | CID 15895902. Available from: [Link]
-
Pharmaffiliates. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Available from: [Link]
-
European Medicines Agency. Dynastat, INN - parecoxib. Available from: [Link]
-
NIH. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]
-
PubMed. Stability of reconstituted parecoxib for injection with commonly used diluents. Available from: [Link]
Sources
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parecoxib - Wikipedia [en.wikipedia.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. apexbt.com [apexbt.com]
- 6. Parecoxib [drugfuture.com]
- 7. alfa-api.com [alfa-api.com]
- 8. Parecoxib Sodium BP EP USP CAS 197502-82-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. PARECOXIB SODIUM CAS#: 198470-85-8 [m.chemicalbook.com]
- 10. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (CAS Number 386273-25-2): An Impurity of Parecoxib
A Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development. It delves into the scientific context of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a known impurity of the pharmaceutical agent Parecoxib. The significance of any pharmaceutical impurity is intrinsically linked to its parent compound. Therefore, a comprehensive understanding of Parecoxib—its mechanism, synthesis, and clinical application—is paramount to appreciating the role and control of its impurities. This guide is structured to provide that essential context, leading to a focused examination of the impurity itself.
Section 1: Parecoxib - The Clinical Context
Parecoxib, sold under the brand name Dynastat among others, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is a water-soluble and injectable prodrug of valdecoxib, which is the active therapeutic agent.[1][2] This formulation allows for intravenous (IV) or intramuscular (IM) administration, making it particularly useful in a perioperative setting for the short-term management of acute postoperative pain when patients are unable to take oral medications.[1][2][3]
Developed by Pfizer, Parecoxib has been approved for medical use in the European Union since 2002.[2][4] However, it is not approved in the United States.[2][5][6] In 2005, the U.S. Food and Drug Administration (FDA) issued a non-approvable letter for Parecoxib.[5][6][7] While the precise reasons were not publicly detailed, concerns regarding cardiovascular risks, a class effect for COX-2 inhibitors, and rare but severe skin reactions associated with its active metabolite, valdecoxib, are thought to be contributing factors.[2]
Section 2: Unraveling the Mechanism of Action
The therapeutic effects of Parecoxib are not direct but are exerted through its active metabolite, valdecoxib.[8][9][10]
From Prodrug to Active Agent: A Rapid Conversion
Following administration, Parecoxib is rapidly and almost completely hydrolyzed in the liver by enzymatic action, specifically hepatic carboxylesterases, into valdecoxib and propionic acid.[9][10][11] This conversion is swift, with Parecoxib having a plasma half-life of approximately 22 minutes.[9][12]
Selective COX-2 Inhibition
Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.[1][10] The cyclooxygenase enzymes, COX-1 and COX-2, are critical in the synthesis of prostaglandins from arachidonic acid.[10]
-
COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the gastrointestinal tract and in platelet aggregation.[10]
-
COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[1][8]
By selectively inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][10][11][12] This selectivity for COX-2 over COX-1 is a key feature, as it is designed to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][10]
Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition
Caption: Mechanism of action of Parecoxib.
Pharmacokinetics
| Parameter | Parecoxib (Prodrug) | Valdecoxib (Active Metabolite) |
| Absorption | Rapidly and completely absorbed after IV/IM injection.[8] | Formed rapidly via hydrolysis of Parecoxib.[10] |
| Distribution | Volume of distribution: 55 L (IV).[12] | Widely distributed; 98% bound to plasma proteins.[8][12] |
| Metabolism | Rapidly hydrolyzed in the liver to valdecoxib.[11][12] | Extensively metabolized in the liver by CYP3A4 and CYP2C9 isoenzymes and glucuronidation.[9][12] |
| Elimination Half-life | ~22 minutes[12] | ~8 hours[8][12] |
| Excretion | Not excreted unchanged. | Metabolites are primarily excreted in the urine (about 70%) and feces.[8][9][10] |
Section 3: Synthesis of Parecoxib and the Genesis of Impurities
The synthesis of Parecoxib is a multi-step process that can give rise to various impurities. Understanding these synthetic routes is crucial for identifying potential by-products, including 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. A common pathway involves the synthesis of the active metabolite, valdecoxib, followed by its reaction with propionic anhydride to form Parecoxib.[13][14]
One described method starts with 1,2-diphenylethanone, which undergoes sulfonation.[13] The resulting intermediate is then condensed with acetyl chloride and cyclized with hydroxylamine hydrochloride to form 4-(5-methyl-3-phenyl-4-isoxazole)benzenesulfonic acid.[13] This is followed by chlorination and ammonolysis to produce valdecoxib.[13]
Another approach uses 5-methyl-3,4-diphenylisoxazole as the starting material, which undergoes chlorosulfonation, acylation, and salification to yield Parecoxib sodium.[15]
Generalized Synthetic Workflow and Impurity Formation
Caption: Potential sources of impurities in Parecoxib synthesis.
Impurities such as 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide can arise from several sources:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from preceding steps.
-
Side reactions: Competing reactions that form structurally related but undesired compounds. The "meta isomer" is a potential impurity.
-
Degradation products: Degradation of the final product under various stress conditions (e.g., acid, base, oxidation, light, heat).[16]
The specific impurity, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a positional isomer of the sulfonamide group on the phenyl ring. Its formation is likely due to the presence of meta-directing influences during the sulfonation step of the synthesis.
Section 4: Focus on the Core - 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
This compound is identified as an impurity of Parecoxib and a related substance of valdecoxib.[17][18]
Chemical Profile
| Property | Value |
| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
| CAS Number | 386273-25-2[18][19][] |
| Molecular Formula | C16H14N2O3S[18][19] |
| Molecular Weight | 314.36 g/mol [19] |
| Synonyms | Parecoxib benzenesulfonamide Impurity, Valdecoxib Impurity B[17][18] |
Significance in Drug Development
As a pharmaceutical impurity, the primary concern is its potential impact on the safety and efficacy of the final drug product. Regulatory agencies require stringent control over impurities. The presence of even small amounts of an impurity can necessitate:
-
Toxicological studies: To assess the impurity's potential for harm.
-
Process optimization: To minimize its formation during synthesis.
-
Development of analytical methods: To accurately detect and quantify its presence in each batch of the drug substance.
While one commercial source suggests this compound is a potent carbonic anhydrase inhibitor used in glaucoma treatment and as a lead for anticancer drugs, this appears to be a misattribution, as the primary literature does not support this claim for this specific molecule.[21] Its role is firmly established as a reference standard for quality control in the manufacturing of Parecoxib.[18]
Section 5: Analytical Methodologies for Detection and Quantification
The control of impurities requires robust and validated analytical methods. For Parecoxib and its related substances, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[16][22]
Protocol: UPLC-MS/MS for Parecoxib and Valdecoxib in Plasma
This method is crucial for pharmacokinetic studies, allowing for the simultaneous determination of the prodrug and its active metabolite.
Objective: To quantify Parecoxib and its active metabolite Valdecoxib in biological matrices (e.g., beagle or rat plasma).[22][23]
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Validation: The method must be validated for linearity, precision, accuracy, specificity, and stability to ensure reliable results, as is standard practice in regulated bioanalysis.
Section 6: Clinical Significance and Regulatory Perspective
The control of impurities like 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a critical aspect of ensuring the safety and quality of the final drug product. The presence of unknown or uncontrolled impurities can introduce unforeseen toxicities and affect the stability of the drug. Therefore, the in-depth characterization and quantification of such compounds are not merely an academic exercise but a regulatory necessity for drug approval and manufacturing.
Conclusion
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a significant molecule within the context of the pharmaceutical manufacturing of Parecoxib. While not a therapeutic agent itself, its role as an impurity underscores the complexities of drug synthesis and the rigorous standards required to ensure patient safety. This guide has provided a comprehensive overview, from the clinical application and mechanism of the parent drug to the analytical methods required to control this specific impurity, offering a valuable resource for professionals in the field.
References
- Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- PAREBREX PARECOXIB - FDA Verific
- What is the mechanism of Parecoxib Sodium? (2024).
- Parecoxib. (2024). Wikipedia.
- Parecoxib: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.
- Parecoxib: What is it and is it FDA approved? (2005). Drugs.com.
- Synthesis method of parecoxib sodium. (n.d.).
- What is Parecoxib Sodium used for? (2024).
- PARECOXIB – Application in Therapy and Current Clinical Research. (n.d.). Clinical Trials Arena.
- Parecoxib. (n.d.). Deranged Physiology.
- PARECOXIB. (n.d.). Pfizer.
- Parecoxib. (n.d.). PubChem.
- Results of clinical trials with parecoxib on pain intensity and pain relief. (n.d.).
- Method for preparing Parecoxib. (n.d.).
- Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. (2020). PubMed Central.
- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. (n.d.).
- Parecoxib preparation method. (n.d.).
- FDA rejects parecoxib, only injectable COX-2 inhibitor. (2005). Medscape.
- The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization d
- FDA rejects Pfizer's COX-2 Dynastat. (2005).
- Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis. (n.d.). PubMed Central.
- Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug. (2017). Ingenta Connect.
- FDA rejects parecoxib, only injectable COX-2 inhibitor. (2005). Medscape.
- Preparation method of parecoxib sodium. (n.d.).
- The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization d
- Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chrom
- Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug. (n.d.).
- Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. (2020).
- CAS 386273-25-2 3-(5-methyl-3-phenylisoxazol-4-yl... (n.d.). BOC Sciences.
- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. (n.d.). MySkinRecipes.
- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonaMide | 386273-25-2. (n.d.). ChemicalBook.
- Parecoxib benzenesulfonamide Impurity. (n.d.). SRIRAMCHEM.
Sources
- 1. What is Parecoxib Sodium used for? [synapse.patsnap.com]
- 2. Parecoxib - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatimes.com [pharmatimes.com]
- 5. medscape.com [medscape.com]
- 6. medscape.com [medscape.com]
- 7. drugs.com [drugs.com]
- 8. youtube.com [youtube.com]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 11. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. CN102329277A - Method for preparing Parecoxib - Google Patents [patents.google.com]
- 14. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
- 15. Synthesis method of parecoxib sodium - Eureka | Patsnap [eureka.patsnap.com]
- 16. Validated Stability-indicating RP-HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]
- 17. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonaMide | 386273-25-2 [chemicalbook.com]
- 18. Parecoxib benzenesulfonamide Impurity - SRIRAMCHEM [sriramchem.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 21. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide [myskinrecipes.com]
- 22. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. dovepress.com [dovepress.com]
- 26. The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization data - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
An In-Depth Technical Guide to the Mechanism of Action of Valdecoxib
Preamble: Deconstructing the Target Molecule
The compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, more systematically known as 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide , is the potent, selective, non-steroidal anti-inflammatory drug (NSAID) Valdecoxib [1][2][3]. This guide provides a detailed examination of its molecular mechanism of action, grounded in its role as a highly selective cyclooxygenase-2 (COX-2) inhibitor. We will explore the pharmacokinetics of its prodrug, Parecoxib, the biochemical cascade it modulates, and the experimental methodologies required to validate its activity.
Section 1: The Prodrug-to-Active Moiety Conversion: A Strategic Delivery
Valdecoxib itself is the active pharmacological substance, but for parenteral administration (intravenous or intramuscular), it is delivered as the water-soluble prodrug, Parecoxib [4][5][6]. Understanding this biotransformation is critical to appreciating its clinical application and pharmacokinetic profile.
Upon administration, Parecoxib, an N-acylsulfonamide, undergoes rapid and near-complete hydrolysis in the liver. This conversion is facilitated by hepatic carboxylesterases, which cleave the propanamide group to yield the active moiety, Valdecoxib, and propionic acid[4][7]. This process is exceptionally efficient, with the plasma half-life of Parecoxib being approximately 22 minutes[4][7][8]. In stark contrast, the resulting active Valdecoxib has a significantly longer elimination half-life of about 8 hours, allowing for sustained therapeutic action[4][7][8].
This prodrug strategy is a deliberate design choice. Valdecoxib has low aqueous solubility, making it unsuitable for injection[9]. The addition of the propanamide group to create Parecoxib renders the molecule water-soluble, enabling its formulation for parenteral use, particularly in perioperative settings where oral administration is not feasible[4][5].
Section 2: The Core Mechanism: Selective Inhibition of Cyclooxygenase-2
The therapeutic effects of Valdecoxib—analgesic, anti-inflammatory, and antipyretic—are a direct consequence of its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[10][11][12][13].
The Cyclooxygenase Isoforms: COX-1 vs. COX-2
To grasp the significance of this selectivity, one must first distinguish between the two primary COX isoforms:
-
COX-1: This is a constitutively expressed enzyme found in most tissues[14]. It plays a crucial homeostatic role, synthesizing prostaglandins that protect the gastric lining, maintain renal blood flow, and mediate platelet aggregation[14][15][16][17]. Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs[14][18].
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and growth factors[14][15][18][19]. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever[14][16][19][20].
The Arachidonic Acid Cascade
Both COX enzymes catalyze the committed step in the synthesis of prostanoids: the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2)[16][21][22]. PGH2 is then rapidly converted by various downstream synthases into a range of biologically active prostaglandins (PGE2, PGI2, etc.) and thromboxanes[23][24][25]. By targeting COX-2, Valdecoxib effectively cuts off the heightened production of pro-inflammatory prostaglandins at sites of injury or inflammation, without significantly disrupting the baseline, protective functions of COX-1[17][18].
Binding Affinity and Kinetics: A Quantitative Perspective
The selectivity of Valdecoxib is not merely qualitative; it is quantifiable through its differential binding affinity and inhibitory potency against the two COX isoforms. Studies have demonstrated that Valdecoxib binds to the active site of COX-2 with high affinity and specificity. The sulfonamide moiety of the Valdecoxib molecule is thought to interact with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, a key structural difference that underpins its selectivity[26][27].
| Parameter | Valdecoxib | Celecoxib | Rofecoxib | Etoricoxib | Source |
| COX-2 IC₅₀ (µM) | 0.005 | 0.05 | 0.5 | 5 | [28] |
| COX-1 IC₅₀ (µM) | 150 | >100 | >100 | >100 | [29] |
| Selectivity Ratio (IC₅₀ COX-1/COX-2) | ~30,000 | ~2,000 | ~200 | ~20 | Calculated |
| COX-2 K(D) (nM) | 2.6 - 3.2 | 1.6 - 2.3 | 51 | 260 | [26][29] |
| COX-2 Dissociation t₁/₂ (min) | ~98 | ~50 | - | - | [26][29] |
Table 1: Comparative in vitro potency and selectivity of Valdecoxib and other Coxibs.
As shown in Table 1, Valdecoxib is an exceptionally potent inhibitor of COX-2, with an IC₅₀ value in the single-digit nanomolar range.[28] Crucially, its IC₅₀ for COX-1 is several orders of magnitude higher, leading to a remarkable in vitro selectivity ratio.[29] Furthermore, its binding to COX-2 is characterized by a slow dissociation rate, resulting in a prolonged duration of enzyme inhibition from a single binding event.[26][29]
Section 3: Experimental Protocols for Mechanistic Validation
The validation of a selective COX-2 inhibitor's mechanism of action relies on a series of well-established in vitro and ex vivo assays. The causality behind these experimental choices is to move from a simplified system (recombinant enzyme) to a more complex, physiologically relevant environment (whole blood).
Protocol: In Vitro Recombinant COX Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Valdecoxib against purified recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain or prepare highly purified, active recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a stock solution of Valdecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a wide range of concentrations (e.g., from 1 pM to 200 µM).
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, a co-factor (e.g., hematin), and the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the serially diluted Valdecoxib or vehicle control to the wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a fixed time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification: Measure the amount of Prostaglandin E2 (PGE₂) produced using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Valdecoxib concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each enzyme. The selectivity index is then calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Protocol: Human Whole Blood Assay (WBA)
Objective: To assess the ex vivo potency and selectivity of Valdecoxib in a physiological matrix that contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers into heparinized tubes.
-
Inhibitor Addition: Aliquot the blood and immediately add various concentrations of Valdecoxib or vehicle control.
-
COX-1 Activity Measurement:
-
Allow the blood to clot at 37°C for 1 hour. This triggers platelet activation and COX-1-mediated conversion of arachidonic acid to Thromboxane B₂ (TxB₂), the stable metabolite of Thromboxane A₂.
-
Centrifuge to separate the serum.
-
Measure TxB₂ levels in the serum by ELISA or LC-MS/MS.
-
-
COX-2 Activity Measurement:
-
To a separate aliquot of heparinized blood, add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure PGE₂ levels in the plasma by ELISA or LC-MS/MS.
-
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of TxB₂ (COX-1 activity) and PGE₂ (COX-2 activity) production.
Conclusion
The mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib) is a paradigm of rational drug design. It functions as a highly potent and selective inhibitor of the COX-2 enzyme. This selectivity is achieved through specific molecular interactions within the enzyme's active site, allowing it to potently suppress the synthesis of pro-inflammatory prostaglandins while largely sparing the homeostatic functions of COX-1. This mechanism is further enabled by its administration as the soluble prodrug Parecoxib, which is rapidly converted to the active Valdecoxib in vivo. The validation of this mechanism is confirmed through a robust set of in vitro and ex vivo assays that quantify its superior potency and selectivity for COX-2, providing a clear biochemical basis for its clinical efficacy as an analgesic and anti-inflammatory agent.
References
- Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Google Vertex AI Search.
- PARECOXIB - Pfizer.Pfizer.
- What is the mechanism of Parecoxib Sodium? (2024).
- Cyclooxygenase-2 inhibitor.Wikipedia.
- Discovery and development of cyclooxygenase 2 inhibitors.Wikipedia.
- Dynastat, INN-parecoxib.European Medicines Agency (EMA).
- What are COX-2 inhibitors and how do they work? (2024).
- Parecoxib | C19H18N2O4S | CID 119828.PubChem.
- COX-2 Inhibitors: What They Are, Uses & Side Effects.Cleveland Clinic.
- Role and regulation of cyclooxygenase-2 during inflamm
- 6.10: Prostaglandin Synthesis. (2023). Biology LibreTexts.
- Characterization of celecoxib and valdecoxib binding to cyclooxygenase.PubMed.
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX).
- The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief.PubMed.
- Valdecoxib | C16H14N2O3S | CID 119607.PubChem.
- valdecoxib.ClinPGx.
- Valdecoxib.Source not available.
- What is Parecoxib Sodium used for? (2024).
- BEXTRA® valdecoxib tablets.
- Introduction to Prostaglandin.
- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues.
- Prostaglandin.Wikipedia.
- The Role of COX Enzymes in Pain and Inflamm
- Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.PubMed.
- Parecoxib: Uses, Dosage, Side Effects and More.MIMS Philippines.
- Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.
- Parecoxib: Uses, Dosage, Side Effects and More.MIMS Singapore.
- Parecoxib.Deranged Physiology.
- Characterization of celecoxib and valdecoxib binding to cyclooxygenase.Source not available.
- The pathway for the synthesis of prostaglandins, their respective...
- Parecoxib.Wikipedia.
- 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.SRIRAMCHEM.
- 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2.PubMed.
- 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Sources
- 1. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Parecoxib Sodium used for? [synapse.patsnap.com]
- 6. Parecoxib - Wikipedia [en.wikipedia.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. mims.com [mims.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 16. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. israelpharm.com [israelpharm.com]
- 20. The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 24. Prostaglandin - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Foreword: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative
To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective biological activities of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This molecule, a structural isomer of the well-established COX-2 inhibitor Valdecoxib, presents a compelling case for investigation as a novel anti-inflammatory agent and potentially as a candidate for other therapeutic applications. This document is structured to provide a comprehensive overview, from its chemical rationale to detailed experimental protocols, empowering you to explore its full potential.
Introduction: A Tale of Two Isomers and a Promising Pharmacophore
The compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide features a 5-methyl-3-phenylisoxazole core linked to a benzenesulfonamide moiety. This structural arrangement is highly reminiscent of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The key difference lies in the substitution pattern on the phenyl ring of the benzenesulfonamide group; our subject compound is a meta-substituted isomer, whereas Valdecoxib is para-substituted. This subtle change in geometry could have significant implications for its binding affinity and selectivity towards its biological targets, warranting a thorough investigation.
The isoxazole ring is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds with activities ranging from anti-inflammatory and analgesic to anticancer and antibacterial.[3][4][5][6] Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials and diuretics. The combination of these two moieties in a single molecule, as seen in Valdecoxib and its prodrug Parecoxib, has proven to be a successful strategy for developing selective COX-2 inhibitors.[7][8][9]
The Prime Hypothesis: A Selective COX-2 Inhibitor
Given the striking structural similarity to Valdecoxib, the primary hypothesis is that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide acts as a selective inhibitor of COX-2.
The Cyclooxygenase (COX) Pathway: A Dual-Edged Sword
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[9] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric lining, COX-2 is an inducible enzyme that is upregulated during inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. Therefore, selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[9]
Proposed Mechanism of Action
We propose that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide will selectively bind to and inhibit the COX-2 enzyme. This selective inhibition is anticipated to block the production of pro-inflammatory prostaglandins at the site of inflammation, thereby reducing pain and swelling. The sulfonamide moiety is expected to play a crucial role in binding to a specific side pocket within the COX-2 active site, a feature that is absent in the COX-1 isoform and is responsible for the selectivity of diarylheterocyclic inhibitors like Valdecoxib.
Caption: Proposed mechanism of action via selective COX-2 inhibition.
Beyond Inflammation: Exploring a Wider Therapeutic Landscape
While COX-2 inhibition is the most probable biological activity, the isoxazole-sulfonamide scaffold is known to interact with other biological targets. Therefore, it is prudent to consider other potential activities for this compound.
-
Antibacterial Activity: Sulfonamide drugs are known for their antibacterial properties by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. The combination with an isoxazole ring has been explored for novel antibacterial agents.[10]
-
Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting pathways such as receptor tyrosine kinases.[11]
-
Antiviral Activity: Benzenesulfonamide derivatives have been investigated as inhibitors of viral entry, such as in the case of influenza hemagglutinin.[12] There are also reports of benzenesulfonamide-containing compounds acting as HIV-1 capsid inhibitors.[13][14]
A Roadmap for Investigation: Experimental Protocols
To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a framework for the initial characterization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Synthesis and Characterization
The synthesis of the target compound can be approached through established synthetic routes for similar isoxazole derivatives.[15] Characterization will involve standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In Vitro COX-1/COX-2 Inhibition Assay
This is the cornerstone experiment to determine the compound's potency and selectivity as a COX inhibitor.
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, heme, and the test compound or a reference inhibitor (e.g., Celecoxib, Valdecoxib). c. Initiate the reaction by adding arachidonic acid. d. After a set incubation period, add a chromogenic or fluorogenic substrate for the peroxidase reaction. e. Measure the absorbance or fluorescence to determine the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using a suitable software. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.aalto.fi [research.aalto.fi]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Parecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 10. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide: A Process-Related Impurity of Parecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a known process-related impurity of the injectable non-steroidal anti-inflammatory drug (NSAID) Parecoxib. As the meta-isomer of Valdecoxib, the active metabolite of Parecoxib, the presence of this impurity is of significant interest in the quality control and regulatory submission of Parecoxib sodium. This document delves into the origin of this impurity, its synthesis for use as a reference standard, and validated analytical methodologies for its detection and quantification. The insights provided herein are intended to support researchers, analytical scientists, and drug development professionals in ensuring the purity, safety, and efficacy of Parecoxib formulations.
Introduction: The Significance of Impurity Profiling in Parecoxib
Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active moiety, Valdecoxib.[1][2] Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, exerting its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[3] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the therapeutic. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a positional isomer of Valdecoxib, where the sulfonamide group is located at the meta position of the phenyl ring, as opposed to the para position in Valdecoxib. This structural similarity can present challenges in separation and analysis. Understanding the formation and control of this specific impurity is paramount for manufacturers of Parecoxib.
Genesis of the Impurity: A Mechanistic Perspective
The formation of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is intrinsically linked to the synthetic route of Parecoxib, specifically during the sulfonation of the precursor molecule, 5-methyl-3,4-diphenylisoxazole.[4] This reaction is a classic electrophilic aromatic substitution, where the choice of sulfonating agent and reaction conditions can influence the position of the incoming sulfonic acid group on the phenyl ring.
The Sulfonation Reaction and Isomer Formation
The directing effects of the substituents on the phenyl ring of 5-methyl-3,4-diphenylisoxazole govern the regioselectivity of the sulfonation reaction. The isoxazole ring system, attached to the phenyl ring, acts as a director for the incoming electrophile (SO₃ or a related species). While the desired product is the para-substituted isomer (which leads to Valdecoxib), the formation of the meta-isomer is a known side reaction.[4]
The isoxazole moiety is generally considered a deactivating group, which would typically favor meta-substitution. However, the overall electronic and steric effects are complex, leading to a mixture of isomers. The ratio of para to meta (and ortho) isomers is dependent on factors such as the sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid), temperature, and the presence of catalysts.[4]
Sources
Valdecoxib and its Core Scaffold: A Technical Guide to 3,4-Diarylisoxazole Benzenesulfonamides
Abstract
Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective second-generation non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This technical guide provides an in-depth analysis of the relationship between Valdecoxib and its core chemical structure, 3,4-diarylisoxazole benzenesulfonamide. It will delve into the synthesis, mechanism of action, structure-activity relationships, and the clinical journey of this once-promising therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Rise and Fall of a Selective COX-2 Inhibitor
Valdecoxib was developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4] Marketed under the brand name Bextra, it was approved for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[2][5] Despite its efficacy, Valdecoxib was withdrawn from the market in 2005 due to concerns over an increased risk of serious cardiovascular events and severe skin reactions.[1][2] The story of Valdecoxib remains a crucial case study in drug development, highlighting the delicate balance between efficacy and safety, and the importance of understanding the nuanced pharmacology of selective enzyme inhibitors.
The Core Chemical Scaffold: 3,4-Diarylisoxazole Benzenesulfonamide
The pharmacological activity of Valdecoxib is intrinsically linked to its 3,4-diarylisoxazole benzenesulfonamide core. This scaffold is a key pharmacophore found in a variety of NSAIDs.[6] The IUPAC name for Valdecoxib is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide .[3] It is important to note the para-substitution of the benzenesulfonamide group, as this is critical for its selective COX-2 inhibition. The isomeric form, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, where the sulfonamide group is at the meta position, would exhibit different binding characteristics and biological activity.
The key structural features of Valdecoxib are:
-
Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, which serves as the central scaffold.
-
3-Phenyl Group: A phenyl ring attached to the 3-position of the isoxazole ring.
-
4-Benzenesulfonamide Group: A phenyl ring with a sulfonamide (-SO2NH2) group attached to the 4-position of the isoxazole ring. This group is crucial for COX-2 selectivity.
-
5-Methyl Group: A methyl group at the 5-position of the isoxazole ring.
Caption: Chemical structure of Valdecoxib.
Synthesis of Valdecoxib
Several synthetic routes to Valdecoxib have been reported, with a common strategy involving the construction of the 3,4-diarylisoxazole core.[6][7] A prevalent method involves a [3+2] cycloaddition reaction.
A general synthetic approach is outlined below:
-
Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[7]
-
Isoxazoline Formation: The oxime is deprotonated with a strong base like n-butyllithium, followed by condensation with an acetylating agent such as ethyl acetate to yield an intermediate isoxazoline.[6]
-
Aromatization and Sulfonylation: The isoxazoline can be aromatized to the isoxazole. A key step is the chlorosulfonation of the 4-phenyl ring, typically using chlorosulfonic acid, followed by amination with ammonium hydroxide to introduce the sulfonamide group, yielding Valdecoxib.[6][7]
Caption: Generalized synthetic workflow for Valdecoxib.
Mechanism of Action: Selective COX-2 Inhibition
Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[3][8][9] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10] However, COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10]
By selectively inhibiting COX-2, Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a theoretical advantage of reduced gastrointestinal toxicity compared to non-selective NSAIDs.[1][4] The sulfonamide group of Valdecoxib is a key determinant of its COX-2 selectivity, as it can bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1.[11]
Caption: Simplified signaling pathway of COX enzymes and Valdecoxib's point of inhibition.
Structure-Activity Relationship (SAR) and Pharmacokinetics
The diarylisoxazole scaffold is a privileged structure for COX-2 inhibition. The key SAR insights for Valdecoxib and related analogs are:
-
Sulfonamide Moiety: The para-substituted sulfonamide group is critical for high-affinity binding to the secondary pocket of the COX-2 active site, conferring selectivity over COX-1.[11] Moving the sulfonamide to the meta or ortho position, as in 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, would likely decrease COX-2 selectivity and potency.
-
Central Ring System: The isoxazole ring acts as a suitable scaffold to orient the two aryl groups in a conformation favorable for binding.
-
5-Methyl Group: The methyl group at the 5-position of the isoxazole ring contributes to the overall binding affinity.
Pharmacokinetic Profile:
| Parameter | Value | Reference |
| Oral Bioavailability | ~83% | [9] |
| Time to Peak Plasma Concentration | 2.25 - 3 hours | [9] |
| Plasma Protein Binding | ~98% | [9] |
| Metabolism | Extensively hepatic (CYP3A4 and CYP2C9) | [8] |
| Elimination Half-life | 8-11 hours | [1] |
In Vitro Inhibitory Potency:
| Enzyme | IC50 | Reference |
| COX-2 | 5 nM | [12][13] |
| COX-1 | 140 µM | [12] |
The high ratio of IC50 (COX-1/COX-2) demonstrates the high selectivity of Valdecoxib for the COX-2 enzyme.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To determine the inhibitory potency of a compound like Valdecoxib, a common in vitro assay is the measurement of prostaglandin E2 (PGE2) production in a cell-based system.
Objective: To determine the IC50 of a test compound for COX-2.
Materials:
-
Human cell line expressing COX-2 (e.g., lipopolysaccharide-stimulated human whole blood or A549 cells).
-
Test compound (e.g., Valdecoxib).
-
Arachidonic acid (substrate).
-
PGE2 enzyme immunoassay (EIA) kit.
-
Cell culture reagents.
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells at an appropriate density in a multi-well plate.
-
If using an inducible system, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce COX-2 expression.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified period (e.g., 30 minutes) to allow for enzyme binding.
-
-
Substrate Addition:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
Incubate for a defined time (e.g., 15 minutes) to allow for PGE2 production.
-
-
Reaction Termination and Sample Collection:
-
Stop the reaction (e.g., by adding a stop solution or by centrifugation).
-
Collect the cell supernatant containing the produced PGE2.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of PGE2 inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.
-
Self-Validation: The protocol should include positive controls (a known COX-2 inhibitor) and negative controls (vehicle only) to ensure the assay is performing correctly. The results should be reproducible across multiple experiments.
Conclusion
Valdecoxib, with its 3,4-diarylisoxazole benzenesulfonamide core, represents a significant achievement in rational drug design for selective enzyme inhibition. The specific arrangement of its functional groups, particularly the para-substituted sulfonamide, is paramount for its high affinity and selectivity for the COX-2 enzyme. While its clinical use was curtailed due to safety concerns, the study of Valdecoxib and its relationship to its core scaffold continues to provide valuable insights for the development of safer and more effective anti-inflammatory agents. The lessons learned from its development and post-market surveillance underscore the complexity of targeting inflammatory pathways and the critical need for comprehensive long-term safety evaluations.
References
-
MIMS Philippines. Valdecoxib: Uses, Dosage, Side Effects and More. [Link]
-
ResearchGate. Chemical structure of Parecoxib and its active metabolite, Valdecoxib. [Link]
-
Wikipedia. Valdecoxib. [Link]
-
National Center for Biotechnology Information. Valdecoxib. PubChem Compound Database. [Link]
-
ClinPGx. valdecoxib. [Link]
-
National Center for Biotechnology Information. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. [Link]
-
PubMed. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. [Link]
-
Valdecoxib. [Link]
-
Medical Dialogues. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
PubMed. Valdecoxib: the rise and fall of a COX-2 inhibitor. [Link]
-
ResearchGate. Scheme 1. Novel approach to the synthesis of valdecoxib 1. [Link]
-
PubMed. Valdecoxib, a COX-2-specific Inhibitor, Is an Efficacious, Opioid-Sparing Analgesic in Patients Undergoing Hip Arthroplasty. [Link]
-
PubMed. Valdecoxib: a review. [Link]
-
PubMed. Valdecoxib: A Review of Its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, Dysmenorrhoea and Acute Pain. [Link]
-
Chinese Journal of Modern Applied Pharmacy. Synthesis of Valdecoxib. [Link]
-
ACS Publications. Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. [Link]
-
National Cancer Institute. Definition of valdecoxib. [Link]
-
NIST. Valdecoxib. [Link]
-
Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
PubMed. Valdecoxib (Pharmacia). [Link]
Sources
- 1. mims.com [mims.com]
- 2. Valdecoxib - Wikipedia [en.wikipedia.org]
- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 8. ClinPGx [clinpgx.org]
- 9. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. brieflands.com [brieflands.com]
- 11. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
The Ascendant Role of Isoxazole-Containing Benzenesulfonamides in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of the isoxazole ring and the benzenesulfonamide moiety has given rise to a class of compounds with remarkable therapeutic potential. This guide provides an in-depth exploration of isoxazole-containing benzenesulfonamides, navigating through their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. By elucidating the causal relationships behind experimental choices and grounding claims in robust scientific evidence, this document serves as a vital resource for professionals engaged in the pursuit of novel therapeutics.
The Strategic Union of Two Pharmacophores: Isoxazole and Benzenesulfonamide
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of approved drugs.[1] The benzenesulfonamide group is a well-established pharmacophore, famously present in sulfa drugs, and is known for its ability to bind to the zinc ion in the active site of metalloenzymes, such as carbonic anhydrases.[2] The strategic combination of these two moieties has yielded compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
Crafting the Core Scaffold: Synthetic Strategies
The synthesis of isoxazole-containing benzenesulfonamides typically involves the formation of the isoxazole ring followed by its coupling to the benzenesulfonamide functionality, or vice versa. Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, have significantly improved the efficiency and sustainability of these processes.
Classical and Modern Synthetic Protocols
A prevalent synthetic route involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to construct the isoxazole ring.[4] Another common approach is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines a rapid and efficient synthesis of isoxazole precursors under microwave irradiation.
-
Step 1: Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH) in ethanol. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is filtered, washed, and dried.
-
Step 2: Isoxazole Formation: The synthesized chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) are dissolved in ethanol (15 mL) in a microwave-safe reaction vessel. The vessel is sealed and subjected to microwave irradiation (e.g., 100-150 W) at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.
The subsequent coupling of the isoxazole moiety with a benzenesulfonamide can be achieved through standard amidation or other linkage chemistries.
Caption: Inhibition of carbonic anhydrase by isoxazole-benzenesulfonamides disrupts pH homeostasis in cancer cells.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Celecoxib | Various | Varies | COX-2 | [1] |
| Valdecoxib | Various | Varies | COX-2 | [1] |
| Compound 7l | ZIKV-infected cells | EC50 = 1.35 | ZIKV | [6] |
| Compound 7l | Various mammalian cells | CC50 > 100 | - | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole-containing benzenesulfonamides are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. [1] Mechanism of Action: Selective COX-2 Inhibition
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. The benzenesulfonamide moiety of drugs like celecoxib and valdecoxib fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1, conferring selectivity. [1]This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The isoxazole-benzenesulfonamide test compounds are pre-incubated with the COX-2 enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency and Selectivity
Understanding the relationship between the chemical structure of isoxazole-containing benzenesulfonamides and their biological activity is crucial for the rational design of more potent and selective drug candidates. [3][7] Key SAR Observations:
-
Substitution on the Benzenesulfonamide Ring: The position and nature of substituents on the phenyl ring of the benzenesulfonamide moiety can significantly influence activity and selectivity. For example, in COX-2 inhibitors, a para-sulfonamido group is critical for binding to the secondary pocket of the enzyme.
-
The Isoxazole Ring Substitution: Modifications to the isoxazole ring, including the nature and position of substituents, can impact potency and pharmacokinetic properties. Aryl groups at the 3- and 5-positions of the isoxazole ring are common features in active compounds.
-
The Linker: The nature of the linker connecting the isoxazole and benzenesulfonamide moieties can affect the overall conformation of the molecule and its interaction with the biological target.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib): From Discovery to Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, commonly known as Valdecoxib, emerged from the second wave of cyclooxygenase-2 (COX-2) selective inhibitors. Developed by Searle, later acquired by Pfizer, and marketed as Bextra, it represented a significant effort to create a potent anti-inflammatory and analgesic agent with a superior gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and eventual market withdrawal of Valdecoxib. It aims to offer valuable insights for researchers and professionals in drug development by examining the scientific rationale, clinical evidence, and safety concerns that defined the lifecycle of this once-promising therapeutic agent.
Introduction: The Dawn of Selective COX-2 Inhibition
The development of Valdecoxib is rooted in the quest for safer NSAIDs. Traditional NSAIDs, while effective in managing pain and inflammation, are associated with a significant risk of gastrointestinal toxicity. This is due to their non-selective inhibition of both cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa, and cyclooxygenase-2 (COX-2), which is upregulated during inflammation and mediates pain and fever.[1] The discovery of these two isoforms of the COX enzyme paved the way for the development of selective COX-2 inhibitors, a new class of drugs designed to retain the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing gastrointestinal side effects.[1]
Valdecoxib was developed as a second-generation COX-2 inhibitor, following the launch of Celecoxib.[2] Marketed under the brand name Bextra by G. D. Searle & Company (later acquired by Pfizer), it was designed to offer improved potency and a broader therapeutic range.[2][3]
Discovery and Development Timeline
The journey of Valdecoxib from a promising molecule to a withdrawn drug is a compelling case study in pharmaceutical development.
Caption: Key milestones in the development and history of Valdecoxib.
Mechanism of Action: Selective COX-2 Inhibition
Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[4][5][6] The COX enzymes are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[1][4]
-
COX-1: Primarily involved in physiological functions, including protecting the stomach lining and maintaining kidney function.
-
COX-2: Its expression is induced by inflammatory stimuli, leading to the production of prostaglandins that cause pain and inflammation.
By selectively targeting COX-2, Valdecoxib was designed to reduce the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby aiming for a lower incidence of gastrointestinal side effects.[3][5][7] At therapeutic concentrations, Valdecoxib does not inhibit COX-1.[8]
Sources
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. ClinPGx [clinpgx.org]
- 5. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. ec.europa.eu [ec.europa.eu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide for Research Applications
Abstract: This document provides a comprehensive guide for the synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a key structural analog of the COX-2 inhibitor Valdecoxib. The distinction lies in the meta-substitution of the sulfonamide group on the phenyl ring, a modification of significant interest for structure-activity relationship (SAR) studies in drug discovery. We present a robust and modular synthetic strategy centered around a palladium-catalyzed Suzuki cross-coupling reaction. This approach ensures high regiochemical fidelity and offers adaptability for creating a diverse library of related analogs. The protocols herein are detailed with scientific rationale for procedural choices, troubleshooting guidance, and methods for structural verification, designed for researchers in medicinal chemistry and pharmaceutical development.
Strategic Overview: A Convergent Synthetic Approach
The synthesis of diarylheterocyclic compounds like our target molecule presents a significant challenge in controlling regiochemistry. A linear synthesis, where one ring is built upon another, often leads to isomeric mixtures that are difficult to separate. To circumvent this, we employ a convergent strategy, which involves the independent synthesis of two key fragments that are later joined in a final, high-yielding step.
Our retrosynthetic analysis identifies a Suzuki cross-coupling reaction as the ideal linchpin for connecting the isoxazole and benzenesulfonamide moieties.[1] This palladium-catalyzed reaction is renowned for its functional group tolerance and reliability in forming C-C bonds between aryl partners.[2][3] This disconnection strategy breaks the target molecule down into two manageable intermediates: an organohalide (Fragment A) and an organoboron compound (Fragment B).
Caption: Retrosynthetic analysis of the target molecule.
This approach offers two primary advantages:
-
Unambiguous Regiochemistry: The meta-position of the sulfonamide group is locked in by using a pre-functionalized starting material for Fragment B.
-
Synthetic Flexibility: By modifying either Fragment A or Fragment B, a wide array of analogs can be synthesized using the same coupling methodology, facilitating rapid exploration of the chemical space around the core scaffold.
Synthesis of Key Intermediates
The success of the convergent strategy hinges on the efficient preparation of the coupling partners. The following protocols detail the synthesis of the required isoxazole bromide and the boronic acid precursor.
Protocol 2.1: Synthesis of 4-Bromo-5-methyl-3-phenylisoxazole (Fragment A)
The isoxazole core is first constructed via a classic 1,3-dipolar cycloaddition, followed by bromination at the C4 position.[4][5] The cycloaddition strategy involves the in situ generation of a nitrile oxide from benzaldoxime, which then reacts with a suitable alkyne.
Caption: Workflow for the synthesis of Fragment A.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
3-Butyn-2-ol
-
Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh₃)
-
Solvents: Ethanol, Dichloromethane (DCM), Diethyl ether
Procedure:
Part A: Synthesis of 5-Methyl-3-phenylisoxazole
-
Oxime Formation: Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water. Add sodium carbonate (0.6 eq) portion-wise and stir at room temperature for 2-3 hours until TLC indicates consumption of the aldehyde. Extract the product, benzaldoxime, with diethyl ether.
-
Nitrile Oxide Generation & Cycloaddition: Dissolve the crude benzaldoxime in DCM. Add 3-butyn-2-ol (1.2 eq). To this solution, add a solution of NCS (1.1 eq) in DCM dropwise at 0 °C, followed by catalytic pyridine. Allow the reaction to warm to room temperature and stir overnight. The reaction proceeds via the in situ generation of benzonitrile oxide, which undergoes a [3+2] cycloaddition with the alkyne.[6][7]
-
Work-up: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol intermediate by column chromatography.
Part B: Bromination
-
Reaction Setup: Dissolve the alcohol intermediate from Part A (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Bromination: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Rationale: PBr₃ is a classic reagent for converting alcohols to alkyl bromides with high efficiency. Alternatively, an Appel-type reaction using NBS and PPh₃ can be used for milder conditions.
-
Completion & Work-up: Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours. Monitor by TLC. Upon completion, carefully pour the mixture over ice water. Extract with DCM, wash the organic layer sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. The crude 4-bromo-5-methyl-3-phenylisoxazole can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol 2.2: Synthesis of (3-Sulfamoylphenyl)boronic Acid (Fragment B)
This intermediate is prepared from a commercially available starting material, 3-aminobenzenesulfonamide, via a Sandmeyer-type reaction followed by a Miyaura borylation.
Materials:
-
3-Aminobenzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Solvents: 1,4-Dioxane, Water
Procedure:
-
Diazotization & Sandmeyer Reaction:
-
Suspend 3-aminobenzenesulfonamide (1.0 eq) in aqueous HBr at 0 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve CuBr (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution and warm to 50-60 °C until nitrogen evolution ceases. This yields 3-bromobenzenesulfonamide.
-
-
Miyaura Borylation:
-
In a flask purged with an inert gas, combine 3-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).[2]
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours. Rationale: The palladium catalyst facilitates the cross-coupling of the aryl bromide with the diboron reagent to form the boronate ester. Potassium acetate acts as the base required for the catalytic cycle.[3]
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture, filter through celite to remove the palladium catalyst, and concentrate the filtrate.
-
The resulting crude pinacol ester can often be used directly, or it can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) and then extracting the product. Purify by recrystallization if necessary.
-
Final Assembly, Purification, and Characterization
With both fragments in hand, the final step is the palladium-catalyzed Suzuki coupling to construct the target molecule.
Protocol 3.1: Synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Caption: Final Suzuki coupling step.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-5-methyl-3-phenylisoxazole (Fragment A) | 1.0 | Aryl halide coupling partner |
| (3-Sulfamoylphenyl)boronic acid (Fragment B) | 1.2 | Organoboron coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | Palladium(0) catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.5 | Base (activates boronic acid) |
| Toluene | - | Organic Solvent |
| Ethanol | - | Co-solvent |
| Water | - | Solvent for base |
Procedure:
-
Reaction Setup: To a round-bottom flask, add Fragment A (1.0 eq), Fragment B (1.2 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add toluene and ethanol (e.g., in a 4:1 ratio). Separately, prepare a 2M aqueous solution of sodium carbonate and add it to the reaction mixture.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product will likely contain residual catalyst and homocoupled byproducts. Purify the solid residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Protocol 3.2: Structural Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isoxazole methyl group (singlet, ~2.5 ppm), aromatic protons from both phenyl rings (multiplets, ~7.2-8.0 ppm), and the sulfonamide -NH₂ protons (broad singlet, may be exchangeable with D₂O). |
| ¹³C NMR | Resonances for the isoxazole methyl carbon, all aromatic carbons (including the quaternary carbons of the C-C bond), and the carbonyl-like carbons of the isoxazole ring. |
| Mass Spec (HRMS) | The calculated exact mass for C₁₆H₁₄N₂O₃S should match the observed molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular formula.[8] |
| Melting Point | A sharp melting point range indicates high purity of the crystalline solid. |
| FT-IR | Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (symmetric and asymmetric), and C=N stretching (isoxazole ring). |
Scientific Discussion & Troubleshooting
Mechanism of the Suzuki Coupling
The catalytic cycle is the heart of the final synthetic step. It involves three key phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Fragment A, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Fragment B) is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the Pd(0) catalyst to re-enter the cycle.[3]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is too weak or insoluble. | 1. Use fresh catalyst.2. Ensure thorough degassing with N₂/Ar for at least 20 min.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate stirring. |
| Significant Homocoupling | 1. Reaction run for too long.2. Oxygen contamination leading to side reactions. | 1. Monitor reaction closely by TLC/LC-MS and stop once the starting material is consumed.2. Improve degassing procedure. |
| Debromination of Fragment A | Presence of protic impurities or side reaction with the base/solvent. | Ensure all reagents and solvents are dry. Use a non-protic solvent system if the issue persists, although this may require adjusting the base. |
| Difficulty in Purification | Residual palladium catalyst or tin residues (if Stille coupling was an alternative). | Filter the crude reaction mixture through a pad of celite and silica before concentration. A wash with aqueous KF can sometimes help remove boron impurities. |
References
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
Springer Nature. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
Taylor & Francis Online. (n.d.). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Available at: [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]
-
NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
ResearchGate. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Available at: [Link]
-
NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
-
American Chemical Society. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Available at: [Link]
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Available at: [Link]
-
American Chemical Society. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Taylor & Francis Online. (2006). Solid-Supported Synthesis of Isoxazole- Substituted 1,4-Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Available at: [Link]
-
ResearchGate. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Available at: [Link]
-
ResearchGate. (2006). Solid‐Supported Synthesis of Isoxazole‐Substituted 1,4‐Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Available at: [Link]
-
NIH. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Available at: [Link]
-
New Drug Approvals. (n.d.). CELECOXIB. Available at: [Link]
-
American Chemical Society. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Available at: [Link]
-
Veeprho. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | CAS 181695-72-7. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
ResearchGate. (2021). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Available at: [Link]
-
PubMed. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
NIH. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
NIH. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Available at: [Link]
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Google APIs. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available at: [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-((3-(5-Methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
Application Notes and Protocols for the Analytical Determination of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Introduction: The Analytical Imperative for a Novel Phenylisoxazole Benzenesulfonamide
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a compound of significant interest within contemporary pharmaceutical research and development. Its structural motifs, featuring a phenylisoxazole core linked to a benzenesulfonamide group, suggest a potential for diverse pharmacological activities. As with any potential therapeutic agent, the journey from synthesis to clinical application is underpinned by rigorous analytical characterization. The ability to accurately and precisely quantify this molecule in various matrices—from bulk drug substance to complex biological fluids—is not merely a regulatory requirement but a fundamental necessity for ensuring product quality, safety, and efficacy.
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The protocols herein are designed to be robust, reliable, and grounded in established principles of analytical chemistry. We will delve into the causality behind experimental choices, ensuring that the presented methods are not just a series of steps but a self-validating system. All methodologies are framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, the global standard for ensuring analytical methods are fit for their intended purpose.[1][2][3]
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, a foundational understanding of the analyte's properties is crucial for methodological design.
| Property | Value/Information | Implication for Analytical Method Development |
| Chemical Formula | C₁₆H₁₄N₂O₃S | Guides mass spectrometry analysis (m/z determination). |
| Molecular Weight | 314.36 g/mol | |
| Structure | Phenyl, isoxazole, and sulfonamide moieties | The aromatic rings provide strong chromophores, making UV-Vis spectrophotometry a viable detection method. The presence of nitrogen and sulfur atoms makes the molecule amenable to mass spectrometric detection. |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO. | Influences the choice of solvents for sample preparation and mobile phase composition in liquid chromatography. |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile, thermally labile molecules like 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique.[4] Its high resolution, sensitivity, and adaptability make it the method of choice for both quantification (assay) and impurity profiling.
Method I: Isocratic Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for routine quality control, offering a balance of efficiency, simplicity, and robustness for quantifying the active pharmaceutical ingredient (API).
Causality of Method Design:
-
Reversed-Phase Chromatography: The non-polar nature of the phenyl and isoxazole rings predicts strong retention on a non-polar stationary phase (like C18), using a polar mobile phase for elution. This is a common and well-understood separation mode for pharmaceutical compounds.
-
Isocratic Elution: For a single analyte quantification where baseline separation from major impurities is achievable, an isocratic mobile phase (constant composition) simplifies the method, improves reproducibility, and reduces run-to-run equilibration times.
-
UV Detection: The conjugated aromatic systems in the molecule are expected to exhibit strong UV absorbance, providing a sensitive and linear detection method. The optimal wavelength (λmax) should be experimentally determined but is anticipated to be in the 230-280 nm range.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic data system (CDS) for instrument control and data processing.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column providing good resolution and efficiency for a wide range of small molecules. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape. Water is the aqueous component. Formic acid is added to control the ionization state of the sulfonamide group and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or experimentally determined λmax) | A common wavelength for aromatic compounds, offering good sensitivity. A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity with potential for peak overload. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a final concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.999.
-
Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.
-
Advanced Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace-level impurity identification, LC-MS/MS is the gold standard.[4]
Causality of Method Design:
-
Mass Spectrometry: MS provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte's molecular weight.[5]
-
Tandem MS (MS/MS): This technique involves selecting the parent ion (precursor ion) of the analyte, fragmenting it, and then detecting specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, enabling quantification at very low levels. The fragmentation pattern of phenylisoxazole derivatives often involves characteristic losses of CO, HCN, or cleavage of the heterocyclic ring.[6]
Experimental Protocol:
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column suitable for UHPLC, providing faster analysis and sharper peaks, which is beneficial for MS sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier compatible with ESI-MS that aids in protonation. |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 90-10% B; 4.0-5.0 min, 10% B | A gradient is used to efficiently elute the analyte while cleaning the column of more retained components, crucial for complex matrices. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Ionization Mode | ESI Positive | The presence of basic nitrogen atoms makes the molecule amenable to protonation [M+H]⁺. |
| MRM Transitions | Precursor Ion (Q1): m/z 315.1; Product Ions (Q3): To be determined empirically by infusing a standard solution and observing fragmentation. | The precursor ion corresponds to the protonated molecule [C₁₆H₁₄N₂O₃S + H]⁺. Product ions will be specific fragments. |
| Source Parameters | To be optimized for the specific instrument (e.g., Capillary Voltage, Gas Flow, Source Temperature). |
-
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Valdecoxib).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
Method Validation: A Trustworthy System
Every analytical protocol must be validated to ensure it is fit for its intended purpose.[2] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][3]
Validation Parameters Summary:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components). | Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, consistent ion ratios. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | R² ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for drug substance. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH, flow rate (±10%), or column temperature (±5°C) are varied. |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: General workflow for the analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable detection and quantification of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The RP-HPLC-UV method serves as an excellent tool for routine quality control, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for bioanalytical studies and trace analysis. Adherence to the principles of method validation outlined by the ICH is paramount to ensure data integrity and regulatory compliance. These protocols should be considered as a starting point, with the understanding that minor modifications and further optimization may be necessary depending on the specific sample matrix and available instrumentation.
References
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(4), 814-824.
-
YMER, S. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(4), 104-130.
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
-
Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(2). [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(1), 1-10. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylisoxazole. PubChem. [Link]
- Uccella, N. A., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 735-742.
-
Khan, S. A., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega, 8(41), 38249-38258. [Link]
-
Patel, R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 126-132. [Link]
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-12. [Link]
-
EurekAlert!. (2022). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ymerdigital.com [ymerdigital.com]
- 5. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
HPLC analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
An Application Note for the Isocratic HPLC-UV Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Abstract
This application note presents a robust, isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This compound is a structural isomer of the well-known COX-2 inhibitor, Valdecoxib, and may be present as a process-related impurity or a synthetic variant in drug discovery programs. The described method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring an isoxazole core. Its chemical structure is closely related to Valdecoxib, which is the para-(4-yl) substituted isomer[1][2]. In pharmaceutical synthesis, the formation of positional isomers is a common challenge, and their effective separation and quantification are critical for ensuring the purity and safety of the active pharmaceutical ingredient (API). The development of a specific and reliable analytical method is therefore essential.
This guide provides a comprehensive framework for the HPLC analysis of this meta-(3-yl) isomer. The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is ideally suited for separating moderately polar organic compounds like isoxazole sulfonamides. The method's development was guided by principles outlined in authoritative pharmacopeias and regulatory documents to ensure scientific validity and trustworthiness[3][4].
Analyte Structure
Caption: Chemical structure of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Experimental Protocol
Materials and Reagents
-
Analyte: 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide reference standard (purity ≥98%).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade, purified to 18.2 MΩ·cm.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Ortho-phosphoric Acid (H₃PO₄): Analytical grade, for pH adjustment.
Instrumentation and Chromatographic Conditions
The causality behind these selections is rooted in providing optimal separation from potential impurities, such as the para-isomer (Valdecoxib), while ensuring a reasonable run time and good peak symmetry. A C18 column is the standard for retaining non-polar to moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides the necessary polarity and pH control. A pH of 3.0 ensures that the sulfonamide group is in a consistent protonation state, which sharpens the peak and improves reproducibility. UV detection at 240 nm is selected based on the typical absorbance maximum for the phenylisoxazole chromophore present in this class of compounds[5][6].
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and UV/DAD detector. |
| Stationary Phase | C18 Column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) in a 55:45 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Dissolve 3.40 g of KH₂PO₄ in 450 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid.
-
Add 550 mL of acetonitrile to the buffer solution.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile:Water in a 50:50 (v/v) ratio. This composition ensures the solubility of the analyte and is compatible with the mobile phase.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This concentration is suitable for assay and linearity studies.
-
-
Sample Preparation (for a bulk drug substance):
-
Accurately weigh approximately 25 mg of the sample.
-
Prepare a 500 µg/mL solution following the same procedure as the Standard Stock Solution.
-
Further dilute to a target concentration of 50 µg/mL as described for the Working Standard Solution.
-
Method Validation Framework
The reliability of an analytical method is established through a rigorous validation process. The protocol described here is based on the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures[7].
Caption: Core parameters for analytical method validation as per ICH guidelines.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by performing SST as mandated by pharmacopeias like the USP[8][9].
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks. |
| % RSD of Peak Areas | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Times | ≤ 1.0% for 5 replicate injections | Confirms the stability and consistency of the pump and mobile phase delivery. |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products[10].
-
Protocol:
-
Inject the diluent, a placebo (if analyzing a formulation), a solution of the reference standard, and a sample solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte.
-
Analyze the stressed samples to demonstrate that the analyte peak is free from co-eluting degradants. The use of a Diode Array Detector (DAD) is highly recommended to perform peak purity analysis.
-
Linearity and Range
Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range[11][12].
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spike recovery experiments[13].
-
Protocol:
-
Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0%.
-
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[13].
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[14].
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters one at a time.
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.
-
-
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria:
-
All system suitability criteria must be met under all varied conditions.
-
General Workflow and Troubleshooting
Caption: General experimental workflow for HPLC analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Injection error; Incorrect sample concentration. | Verify autosampler operation; Check sample and standard preparation calculations. |
| Broad or split peaks | Column contamination or degradation; Mobile phase issue. | Flush or replace the column; Prepare fresh mobile phase and ensure proper mixing/degassing. |
| Shifting retention times | Leak in the system; Pump malfunction; Column temperature fluctuation. | Check for leaks; Purge the pump; Ensure column oven is stable at the set temperature. |
| High backpressure | Blockage in the system (frit, guard column, or column). | Reverse flush the column (if permissible); Replace guard column or in-line filter. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. By adhering to the specified chromatographic conditions and validation protocols, researchers and quality control analysts can ensure the generation of accurate and reproducible data, which is paramount in the pharmaceutical industry. The systematic approach, grounded in established scientific principles and regulatory guidelines, ensures that the method is fit for its intended purpose.
References
-
Shaikh, S., Muneera, K., Thusleem, O. A., & Seetharamappa, J. (2007). High-Performance Liquid Chromatographic Determination of Parecoxib in Human Plasma and Pharmaceutical Formulations. Analytical Letters, 40(15), 2925–2934. [Link]
-
Jain, D. K., Patel, P., & Bari, S. B. (2009). HPLC Determination of Valdecoxib from Pharmaceutical Formulation. Asian Journal of Chemistry, 21(1), 177. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
Sahu, P. K., Sahu, P., & Sahu, P. (2012). Determination of Valdecoxib in Human Plasma Using Reverse Phase HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 877-880. [Link]
-
Pharmacopeial Forum. (2010). <621> Chromatography. USP. [Link]
-
Reddy, B. R., Reddy, K. R., & Jyothi, G. (2005). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of Liquid Chromatography & Related Technologies, 28(1), 127-136. [Link]
-
Gika, E., & Papadoyannis, I. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Liquid Chromatography & Related Technologies, 37(13), 1835-1851. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Paper. [Link]
-
Rao, J., & Chakravarthy, I. E. (2005). HPLC Determination and Pharmacokinetic Study of Valdecoxib in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 28(3), 443-453. [Link]
-
DSDP Analytics. (2023). USP <621> Chromatography. DSDP Analytics Resources. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline Resources. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Zhang, P., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Drug Design, Development and Therapy, 14, 1065–1075. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Resources. [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline. [Link]
-
Pharmaffiliates. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Product Page. [Link]
-
Veeprho. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Product Page. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. actascientific.com [actascientific.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Introduction
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide-containing heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to known COX-2 inhibitors, such as Valdecoxib, underscores the importance of unambiguous structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of such small molecules. This application note provides a comprehensive guide to the NMR analysis of this compound, detailing protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the characterization of related molecular scaffolds.
The core structure integrates a phenylisoxazole moiety with a benzenesulfonamide group. Each of these components presents distinct NMR spectral features. Understanding the expected chemical shifts and coupling patterns is crucial for accurate assignment. This guide will leverage fundamental NMR principles and data from related structures to predict and interpret the ¹H and ¹³C NMR spectra, and to illustrate the utility of two-dimensional (2D) NMR techniques such as COSY and HSQC in confirming molecular connectivity.
Predicted NMR Spectral Data
Predicting the NMR spectrum is a critical first step in the analysis of a novel or sparsely characterized compound. Based on the known effects of substituents on the chemical shifts of phenyl, isoxazole, and benzenesulfonamide rings, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[3][4][5][6][7] These predictions are based on dissolution in a standard NMR solvent such as DMSO-d₆, which is capable of dissolving a wide range of organic compounds and possesses a well-characterized residual solvent signal.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| NH₂ (sulfonamide) | ~7.4 | Singlet (broad) | 2H | The chemical shift of sulfonamide protons can vary and they often appear as a broad singlet.[5][6] |
| Phenyl Ring (attached to isoxazole) | 7.5 - 7.7 | Multiplet | 5H | Protons on an unsubstituted phenyl ring typically resonate in this region. |
| Benzenesulfonamide Ring | 7.8 - 8.2 | Multiplet | 4H | The electron-withdrawing sulfonamide group and the bulky isoxazole substituent will influence the precise shifts of these aromatic protons. |
| CH₃ (isoxazole) | ~2.5 | Singlet | 3H | Methyl groups attached to heterocyclic rings generally appear in this upfield region. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbons | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C=O (isoxazole) | ~170 | The carbonyl-like carbon of the isoxazole ring. |
| C-N (isoxazole) | ~160 | The carbon atom of the isoxazole ring double-bonded to nitrogen.[4] |
| Quaternary Carbons (Aromatic) | 125 - 145 | Includes the carbons of the phenyl and benzenesulfonamide rings attached to other non-proton substituents. |
| CH (Aromatic) | 120 - 135 | Aromatic carbons bearing a proton. |
| CH₃ (isoxazole) | ~12 | The methyl carbon, typically found in the upfield region of the ¹³C spectrum. |
Experimental Protocols
The following protocols are designed to yield high-quality NMR data suitable for structural elucidation and purity assessment.
Protocol 1: Sample Preparation
The choice of solvent is critical for successful NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic molecules, including sulfonamides.[5][8]
Materials:
-
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
High-precision NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be applied if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
These are standard acquisition parameters. For samples with low concentration, the number of scans should be increased to improve the signal-to-noise ratio.
Spectrometer: 400 MHz or higher field strength NMR spectrometer Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)
2D NMR experiments are crucial for confirming the assignments made from 1D spectra. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) reveals one-bond proton-carbon correlations.[9][10][11][12]
¹H-¹H COSY Acquisition:
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
¹H-¹³C HSQC Acquisition:
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
Data Processing and Interpretation
A systematic approach to data processing and interpretation is essential for accurate structural elucidation.
Processing Steps:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ quintet at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum.
-
For 2D spectra, process both dimensions and carefully analyze the cross-peaks.
Interpretation Workflow:
Caption: Workflow for NMR-based structure elucidation.
Applying the Workflow:
-
¹H NMR: The integration values should correspond to the number of protons in each chemical environment (e.g., 2H for NH₂, 5H for the phenyl ring, etc.). The multiplicities will reveal proton-proton coupling, for example, the complex multiplets of the aromatic protons.
-
¹³C NMR: The number of signals will confirm the number of unique carbon environments in the molecule.
-
COSY: Cross-peaks in the COSY spectrum will confirm the connectivity of protons within the phenyl and benzenesulfonamide rings.
-
HSQC: Cross-peaks in the HSQC spectrum will definitively link each proton signal to its directly attached carbon, for instance, confirming the assignment of the methyl protons to the methyl carbon.[10]
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide with key expected NMR correlations highlighted.
Sources
- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometric Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib Impurity)
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a known impurity and regioisomer of the COX-2 inhibitor Valdecoxib.[1][2][3] The methodologies detailed herein are designed to ensure the precise identification, characterization, and quantification of this compound, which is critical for pharmaceutical quality control and regulatory compliance.[4][5][6] We present detailed protocols for direct infusion analysis using High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and structural elucidation via Collision-Induced Dissociation (CID), as well as a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for sensitive and selective quantification. The principles behind experimental choices, from solvent selection to instrument parameters, are explained to provide a framework for method development and validation.[7][8]
Introduction
3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a significant process-related impurity in the synthesis of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID).[2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly selective analytical methods to ensure product purity and safety. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, making it an indispensable tool in pharmaceutical analysis.[9] High-Resolution Mass Spectrometry (HRMS) is particularly crucial, providing highly accurate mass measurements that enable the unequivocal determination of elemental compositions for the parent molecule and its fragments.[10][11][12][13]
This guide is structured to provide both foundational knowledge and actionable protocols. We will first explore the characterization of the compound by direct infusion HRMS and tandem MS (MS/MS). Subsequently, a validated LC-MS/MS protocol will be detailed for the quantitative analysis of this impurity in complex matrices. The causality behind each step is explained, grounding the protocols in established scientific principles to ensure trustworthiness and reproducibility.
Chemical and Physical Properties
-
IUPAC Name: 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
-
Molecular Formula: C₁₆H₁₄N₂O₃S[1]
-
Molecular Weight: 314.36 g/mol [1]
-
Structure:
The structure contains key functional groups that dictate its mass spectrometric behavior: a sulfonamide moiety, a phenyl ring, and a substituted isoxazole ring. These features are prime targets for ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
HRMS is the cornerstone for confirming the identity of pharmaceutical compounds and their impurities.[11][12] Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm) allows for confident determination of elemental composition.[10]
Electrospray Ionization (ESI) is the preferred method for analyzing sulfonamides and other moderately polar small molecules.[14][15] Its soft ionization mechanism typically produces intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, minimizing in-source fragmentation and simplifying spectral interpretation. The presence of the sulfonamide and isoxazole nitrogen atoms provides facile sites for protonation, making positive-ion ESI particularly effective.
This protocol is designed for the initial characterization and accurate mass measurement of a reference standard.
Objective: To confirm the elemental composition of the compound.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF system.[10][11]
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in LC-MS grade methanol.[16]
-
Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation for positive ion mode analysis.[17]
-
-
Instrument Setup (Positive ESI Mode):
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set up a direct infusion method with a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Analyzer Settings:
-
Acquisition Mode: Full Scan MS
-
Mass Range: m/z 100-500
-
Resolution: >60,000 (FWHM)
-
-
-
Data Acquisition and Analysis:
-
Infuse the sample and acquire data for 1-2 minutes.
-
Process the spectrum to identify the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value.
-
Expected Results:
The analysis should yield a high-resolution mass spectrum with the protonated molecule as the base peak.
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [C₁₆H₁₅N₂O₃S]⁺ | 315.0803 | To be determined | < 5 |
Table 1: Expected HRMS Data for the Protonated Molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to generate product ions, providing a "fingerprint" that confirms the molecule's structure.[19][20] Collision-Induced Dissociation (CID) is the most common fragmentation technique, where ions collide with neutral gas molecules (e.g., argon or nitrogen), converting kinetic energy into internal energy and causing bond cleavage.[21][22][23]
The fragmentation of sulfonamides is well-characterized.[24][25] Key cleavages are expected at the S-N bond and the S-C(aryl) bond. Additionally, the isoxazole ring can undergo characteristic ring-opening fragmentation.[26][27][28]
A proposed fragmentation pathway for the [M+H]⁺ ion (m/z 315.08) is as follows:
-
Loss of SO₂: A common rearrangement-driven fragmentation in aromatic sulfonamides results in the neutral loss of SO₂ (64 Da).[14][29]
-
Cleavage of the Sulfonamide Bond: Scission of the S-N bond can lead to the formation of the benzenesulfonyl cation fragment.
-
Cleavage of the Aryl-Sulfur Bond: Cleavage of the C-S bond can produce the aminophenyl fragment.
-
Isoxazole Ring Fragmentation: The isoxazole ring can cleave at the weak N-O bond, followed by further losses.[26]
Objective: To generate a characteristic fragmentation pattern to confirm the compound's structure.
Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap).
Protocol Steps:
-
Sample Preparation: Use the same 1 µg/mL working solution as prepared for the HRMS analysis.
-
Instrument Setup (Product Ion Scan Mode):
-
Use the same ESI source parameters as the full scan method.
-
Analyzer Settings:
-
Select the precursor ion m/z 315.08 in the first mass analyzer (e.g., Q1).
-
Introduce collision gas (Argon or Nitrogen) into the collision cell (e.g., Q2).
-
Ramp the collision energy (CE). A typical starting point for a compound of this size is 15-40 eV. Optimize the CE to achieve a rich spectrum of fragment ions.[21]
-
Scan the second mass analyzer (e.g., Q3) over a range of m/z 50-320 to detect the product ions.
-
-
-
Data Acquisition and Analysis:
-
Acquire the product ion spectrum.
-
Identify the major fragment ions and compare their accurate masses (if using HRMS/MS) to the proposed structures.
-
Expected Results:
A product ion spectrum showing characteristic fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 315.08 | 251.09 | SO₂ | [C₁₆H₁₅N₂O]⁺ |
| 315.08 | 156.01 | C₉H₇NO₂ | [C₇H₈NSO₂]⁺ |
| 315.08 | 92.05 | C₁₀H₁₀N₂O₃S | [C₆H₆N]⁺ |
Table 2: Expected Major Product Ions from CID of [M+H]⁺.
LC-MS/MS Method for Quantification
For routine quality control, it is essential to have a method that can separate the impurity from the API and other related substances and quantify it at low levels.[30] A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode provides the required selectivity and sensitivity.[17]
Objective: To develop and validate a sensitive and selective method for quantifying the impurity. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[5][7]
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Protocol Steps:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[17]
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection (MRM Mode):
-
Use the ESI source parameters optimized during direct infusion.
-
Select at least two specific and intense MRM transitions for the analyte. This enhances specificity and confirms identity.
-
MRM Transitions:
-
Transition 1 (Quantifier): 315.1 → 251.1 (Collision Energy: 20 eV)
-
Transition 2 (Qualifier): 315.1 → 156.0 (Collision Energy: 35 eV)
-
-
Optimize dwell times to ensure at least 12-15 data points across each chromatographic peak.
-
-
Sample Preparation and Calibration:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., a solution of the API without the impurity) with known concentrations of the impurity reference standard.
-
The concentration range should cover the expected levels of the impurity, from the limit of quantification (LOQ) to the specification limit.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Data Analysis:
-
Integrate the peak area for the quantifier MRM transition.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of the impurity in unknown samples using the calibration curve.
-
The qualifier ion should be present in all samples containing the analyte, and the ratio of the qualifier to quantifier peak areas should be consistent with that of the reference standards.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive mass spectrometric analysis of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. High-resolution mass spectrometry enables unambiguous identification and structural confirmation, while the LC-MS/MS method offers the high sensitivity and selectivity required for accurate quantification in a quality control environment. By understanding the principles behind these techniques and carefully optimizing experimental parameters, researchers and drug development professionals can ensure the reliability and integrity of their analytical data, contributing to the overall safety and efficacy of pharmaceutical products.
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
-
Analytical Method Validation in Pharmaceuticals. TechnoBridge. [Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]
-
Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Oxford Academic. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
-
Collision-induced dissociation. Grokipedia. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
-
(PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
-
Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]
-
Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]
-
Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
-
MS parameters for parecoxib, valdecoxib, and celecoxib (IS). ResearchGate. [Link]
- Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof.
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
The ion transitions from parent ion to daughter ion of (A) Parecoxib, (B) valdecoxib, (C) Celecoxib. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia. [Link]
-
a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. [Link]
Sources
- 1. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 2. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonaMide | 386273-25-2 [chemicalbook.com]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. journalofchemistry.org [journalofchemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
- 20. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 21. longdom.org [longdom.org]
- 22. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 23. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. umimpact.umt.edu [umimpact.umt.edu]
- 27. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. agilent.com [agilent.com]
Application Notes & Protocols: In Vitro Profiling of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Prepared by: Senior Application Scientist, Drug Discovery Division
Introduction: Rationale for a Hypothesis-Driven Assay Strategy
The compound 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide belongs to the benzenesulfonamide class, a scaffold known for a wide range of biological activities.[1][2] The core structure, featuring a phenylisoxazole moiety attached to a benzenesulfonamide ring, is structurally analogous to known therapeutic agents. Specifically, it is a constitutional isomer of Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), a well-documented potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4]
Given this pronounced structural similarity, the most logical primary hypothesis is that 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide also targets the COX family of enzymes. However, the sulfonamide moiety is a versatile pharmacophore known to interact with various other enzyme classes, including kinases.[5] For instance, the proviral integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase, is a known target for various inhibitor scaffolds and plays a crucial role in cell survival and proliferation pathways.[6][7][8]
Therefore, a comprehensive in vitro evaluation should be structured as a screening cascade. This guide outlines a primary, hypothesis-driven investigation into COX-2 activity, followed by broader secondary screening against other potential targets like protein kinases, and finally, validation in cell-based models to confirm the mechanism of action and assess cellular potency.
Overall Experimental Workflow
The proposed workflow is designed to efficiently characterize the compound's activity profile, moving from broad biochemical screening to specific, mechanism-based cellular assays.
Figure 1: A tiered workflow for characterizing 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Primary Target Assay: COX-1 and COX-2 Inhibition
Scientific Rationale: The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key step in the synthesis of pro-inflammatory prostaglandins. Valdecoxib's selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is key to its therapeutic window.[3] Determining the 50% inhibitory concentration (IC50) for both isoforms is critical to assess the potency and selectivity of the test compound.
Signaling Pathway
Figure 2: The COX-2 enzymatic pathway and the site of inhibitor action.
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from standard commercial assay kits.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
-
Test Compound: 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
-
Positive Control: Celecoxib or Valdecoxib (selective COX-2 inhibitor)
-
Vehicle Control: DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration) in assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Enzyme Preparation: On ice, dilute COX-1 and COX-2 enzymes in assay buffer containing the heme cofactor to the working concentration recommended by the supplier.
-
Assay Plate Setup:
-
Add 10 µL of serially diluted compound, control, or vehicle (DMSO) to appropriate wells of the 96-well plate.
-
Add 150 µL of Assay Buffer.
-
Add 10 µL of the colorimetric probe (TMPD).
-
Add 10 µL of the prepared enzyme solution (COX-1 or COX-2) to initiate the reaction. Use separate plates for each enzyme.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C, protected from light.
-
Substrate Addition: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration (mOD/min).
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | >100 | 0.25 | >400 |
| Celecoxib (Control) | 15 | 0.004 | 3750 |
Scientist's Note: The selectivity index is a critical parameter. A high value (>100) indicates a desirable therapeutic profile with potentially fewer side effects related to COX-1 inhibition (e.g., gastric issues).
Secondary Target Assay: PIM-1 Kinase Inhibition
Scientific Rationale: The sulfonamide scaffold is prevalent in many kinase inhibitors.[5] PIM-1 is an attractive oncology target, and assessing off-target kinase activity is crucial for drug development.[9] An ATP-competitive kinase assay can determine if the compound binds to the highly conserved ATP pocket of PIM-1.
Protocol: PIM-1 Kinase-Glo® Assay
This protocol measures the amount of ATP remaining after a kinase reaction; less light (lower luminescence) indicates higher kinase activity and vice-versa.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a derivative of the BAD protein)
-
Kinase Assay Buffer (containing MgCl2)
-
ATP (at a concentration near the Km for PIM-1)
-
Kinase-Glo® Luminescent Assay Reagent
-
Low-volume 384-well white microplate
-
Luminometer
-
Test Compound
-
Positive Control: Staurosporine (broad-spectrum kinase inhibitor) or a known PIM-1 inhibitor.[10]
-
Vehicle Control: DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and control in DMSO, then add to the 384-well plate.
-
Enzyme/Substrate Addition: Add a solution of PIM-1 kinase and substrate peptide in kinase buffer to each well.
-
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis:
-
The raw luminescent units (RLU) are inversely proportional to kinase activity.
-
Normalize the data: % Inhibition = [(RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit to a four-parameter logistic model to calculate the IC50.
-
Cellular Assay Validation
Scientific Rationale: Biochemical assays confirm direct target engagement, but cellular assays are essential to verify that the compound can cross the cell membrane, engage its target in a complex biological environment, and elicit a functional downstream response.
Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay
This assay directly measures the product of the COX-2 pathway in a relevant cell type, providing a functional readout of target inhibition.
Materials:
-
RAW 264.7 murine macrophages (or similar cell line)
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Controls
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the media and replace it with fresh serum-free media containing serial dilutions of the test compound or controls. Incubate for 1 hour.
-
Trustworthiness Note: It is critical to first determine the compound's cytotoxicity using an assay like MTT or CellTiter-Glo to ensure that the concentrations used in this functional assay are non-toxic. A decrease in PGE2 due to cell death would be a misleading artifact.
-
-
Cellular Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated control) to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of PGE2 in each sample.
-
Normalize the data and plot % Inhibition of PGE2 production vs. log[Inhibitor Concentration] to determine the cellular IC50.
-
References
-
Al-Ghorbani, M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]
-
Brault, L., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central. Available at: [Link]
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available at: [Link]
-
Khidr, S. H., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, S., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. Available at: [Link]
-
Keeton, E. K., et al. (2015). In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research. Available at: [Link]
-
Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]
-
Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. Available at: [Link]
-
Tang, S., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Tang, S., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed Central. Available at: [Link]
-
Al-Agsam, H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Pharmaffiliates. Available at: [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Characterizing 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide as a Potential P-glycoprotein (P-gp/MDR1) Modulator
Prepared by: Senior Application Scientist, Advanced Cell Biology Division
Introduction
The emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy, leading to treatment failure and patient relapse.[1][2] A key driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1.[3][4] Encoded by the ABCB1 gene, P-gp functions as a broad-spectrum efflux pump, actively expelling a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[][6]
The identification and characterization of small molecules that can inhibit P-gp function is a critical strategy in drug development aimed at reversing MDR and re-sensitizing resistant tumors to chemotherapy.[][6] This guide provides a comprehensive suite of cell-based assays designed to rigorously evaluate the potential of a novel compound, 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide—henceforth referred to as the Compound of Interest (COI)—as a modulator of P-gp activity.
This document moves beyond simple protocol recitation. It is structured as a logical, multi-stage workflow, providing the scientific rationale behind each experimental choice. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and allow for unambiguous interpretation, empowering researchers to confidently assess the biological activity of their compounds.
Section 1: Foundational Concepts & Experimental Strategy
The Mechanism of P-glycoprotein Efflux
P-gp is an ATP-dependent transmembrane transporter that utilizes the energy from ATP hydrolysis to drive the conformational changes necessary to bind and extrude substrates from the cell.[3][6] Fluorescent dyes such as Rhodamine 123 and Calcein-AM are well-characterized P-gp substrates, making them ideal probes for functional assays.[7] In cells overexpressing P-gp, these dyes are rapidly pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the intracellular accumulation of the dye and a corresponding increase in fluorescence, which can be quantified.[8]
Caption: P-gp utilizes ATP to efflux substrates. The COI blocks this, causing substrate accumulation and a detectable signal.
A Validated Workflow for P-gp Modulator Characterization
A robust characterization workflow is essential to move from initial observation to mechanistic understanding. We propose a three-stage process:
-
Primary Functional Screening: Rapidly determine if the COI inhibits P-gp's pumping function using high-throughput fluorescence-based assays.
-
Secondary Validation: Confirm the initial findings, rule out artifacts such as cytotoxicity, and assess the compound's ability to sensitize resistant cells to chemotherapy.
-
Mechanistic Insight: Investigate whether the COI's effect is due to direct functional inhibition or a change in P-gp expression.
Caption: A logical workflow for characterizing a potential P-gp modulator, from initial screening to mechanistic studies.
Section 2: Primary Functional Screening - P-gp Efflux Inhibition
The primary goal is to determine if the COI can inhibit P-gp's efflux function. We will use two complementary assays.
Protocol 2.1: Calcein-AM Efflux Assay (Plate Reader-Based)
Principle: Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate.[7][9] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, yielding the highly fluorescent and membrane-impermeable molecule, calcein.[7] In P-gp overexpressing cells, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low fluorescence.[8] Inhibition of P-gp by the COI traps Calcein-AM inside the cell, allowing for its conversion to calcein and a measurable increase in fluorescence.[10] This assay is ideal for determining a dose-response curve and calculating an IC₅₀ value.
Materials:
-
P-gp overexpressing cells (e.g., MES-SA/Dx5, MCF7/ADR, or MDR1-transfected MDCKII)
-
Parental control cells (e.g., MES-SA, MCF7, or wild-type MDCKII)
-
Complete culture medium
-
Calcein-AM (Stock solution in DMSO)
-
COI (Stock solution in DMSO)
-
Positive Control Inhibitor: Verapamil or Tariquidar[][11]
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520-535 nm)[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the COI in complete medium. A typical final concentration range is 0.01 µM to 100 µM. Also prepare wells for vehicle control (DMSO equivalent), positive control inhibitor (e.g., 10 µM Verapamil), and a "no cells" blank.
-
Pre-incubation with Inhibitors: Carefully aspirate the old medium from the cell plate. Add 100 µL of the prepared compound dilutions, vehicle, or positive control to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
Causality Corner: This pre-incubation step allows the COI to enter the cells and bind to P-gp before the fluorescent substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.
-
-
Calcein-AM Loading: Prepare a 2X working solution of Calcein-AM in complete medium (e.g., final concentration of 0.25-1 µM). Add 100 µL of this solution to each well (for a final volume of 200 µL).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters (Ex: 485 nm / Em: 535 nm).
Data Analysis & Expected Results:
-
Subtract the average fluorescence of the "no cells" blank wells from all other readings.
-
Normalize the data: The fluorescence in the P-gp overexpressing cells treated with vehicle represents 0% inhibition, while the fluorescence in the parental cells (or resistant cells with a potent inhibitor) represents 100% inhibition.
-
Plot the normalized fluorescence against the log of the COI concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Cell Line | Treatment | Expected Fluorescence | Interpretation |
| Parental | Vehicle | High | Low/No P-gp activity.[8] |
| P-gp Overexpressing | Vehicle | Low | High P-gp activity, Calcein-AM effluxed. |
| P-gp Overexpressing | Positive Control | High | P-gp function is effectively blocked.[10] |
| P-gp Overexpressing | Effective COI | Dose-dependent increase | COI inhibits P-gp efflux activity. |
Section 3: Secondary Validation & Mechanistic Assays
After identifying potential P-gp inhibition, it is crucial to validate these findings and rule out confounding factors.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Principle: A significant decrease in cell viability caused by the COI could be misinterpreted as P-gp inhibition in efflux assays (i.e., dead cells cannot efflux dye). The MTT assay measures cell viability by the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
Cell lines used in primary screening
-
COI stock solution
-
96-well clear plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of COI concentrations identical to those used in the functional assays for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log of COI concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Senior Scientist Insight: An ideal P-gp inhibitor should have a CC₅₀ value that is at least 10-fold higher than its functional IC₅₀ value. This provides a therapeutic window where P-gp can be inhibited without causing significant toxicity.
Protocol 3.2: Chemosensitization Assay
Principle: This is the ultimate functional test. If the COI truly inhibits P-gp, it should restore the cytotoxic effect of a P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel) in a P-gp overexpressing, drug-resistant cell line.[3]
Step-by-Step Protocol:
-
Cell Seeding: Seed both parental and P-gp overexpressing cells in 96-well plates.
-
Treatment: Treat the cells with:
-
A serial dilution of a chemotherapy drug (e.g., Doxorubicin) alone.
-
A serial dilution of the chemotherapy drug in the presence of a fixed, non-toxic concentration of the COI (e.g., its IC₅₀ or IC₉₀ from the efflux assay).
-
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 3.1.
Data Analysis:
-
Calculate the IC₅₀ of the chemotherapy drug in both cell lines, with and without the COI.
-
The Reversal Fold (RF) is calculated as: (IC₅₀ of chemo drug alone in resistant cells) / (IC₅₀ of chemo drug + COI in resistant cells).
Expected Results: An effective COI will significantly decrease the IC₅₀ of the chemotherapy drug in the resistant cell line, yielding a high Reversal Fold, while having a minimal effect in the parental cell line.
| Condition | Expected Chemo IC₅₀ | Interpretation |
| Parental Cells | Low | Cells are sensitive to the drug. |
| Resistant Cells | High | P-gp efflux confers resistance.[3] |
| Resistant Cells + COI | Low | COI restores drug sensitivity by inhibiting P-gp. |
Section 4: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular dye. Serum protein binding to the dye. | Ensure thorough washing steps. Use serum-free medium during the dye loading phase. |
| Low Signal / Small Window | Low P-gp expression in the resistant cell line. Sub-optimal dye concentration or loading time. | Verify P-gp expression via Western Blot or qPCR.[1] Optimize dye concentration and incubation time. |
| COI appears active, but fails in Chemosensitization | The COI is cytotoxic at the concentration used. The effect in the primary assay was an artifact. | Re-evaluate cytotoxicity (Protocol 3.1). Ensure the COI concentration used for sensitization is non-toxic. |
| High Variability Between Replicates | Inconsistent cell numbers. Edge effects on the 96-well plate. Pipetting errors. | Use a cell counter for accurate seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes. |
Conclusion
The systematic application of the assays detailed in this guide provides a robust framework for the comprehensive characterization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, or any novel compound, as a potential P-glycoprotein modulator. By progressing from high-throughput functional screening to rigorous validation of cytotoxicity and chemosensitizing potential, researchers can generate high-quality, interpretable data. This workflow not only confirms the direct inhibition of P-gp but also establishes the compound's therapeutic potential in the context of overcoming multidrug resistance, a critical step in the development of next-generation cancer therapies.
References
-
Noonan, K. E., Beck, C., Holzmayer, T. A., Chin, J. E., Wunder, J. S., Andrulis, I. L., ... & Roninson, I. B. (1990). Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction. Proceedings of the National Academy of Sciences, 87(18), 7160-7164. [Link]
-
Herrmann, F., Grothusen, J., Tinhofer, I., & Pahl, H. L. (1997). MDR1 expression in human leukemia-lymphoma cell lines. Leukemia, 11(7), 1136-1140. [Link]
-
Katoh, M., Nakajima, M., & Yokoi, T. (2007). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 4(5), 763-771. [Link]
-
PNAS. (n.d.). Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction. Retrieved from PNAS website. [Link]
-
Sane, R., Agarwal, S., & Elmquist, W. F. (2012). P-gp Inhibition Potential in Cell-Based Models: Which "Calculation" Method is the Most Accurate?. The AAPS Journal, 14(3), 461-471. [Link]
-
Essodaïgui, M., Brotin, E., & Platel, D. (2012). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. Journal of Fluorescence, 22(3), 929-937. [Link]
-
Januchowski, R., Wojtowicz, K., Zabel, M., & Ziółkowska, A. (2013). Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines. Journal of Ovarian Research, 6, 30. [Link]
-
BioIVT. (n.d.). P-gp (MDR1) Transporter Assay (ABCB1). Retrieved from BioIVT website. [Link]
-
Robert, J., & Jarry, C. (2003). Quantification of MDR1 gene expression by RT-PCR in MCF7 and K562 cell lines. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Calcein Efflux Assay. Retrieved from Bio-protocol website. [Link]
-
Indigo Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Retrieved from Indigo Biosciences website. [Link]
-
ResearchGate. (n.d.). Basis of the Calcein-AM fluorescence-based assay. Retrieved from ResearchGate. [Link]
-
BioRender. (n.d.). Calcein-AM Efflux Assay. Retrieved from BioRender website. [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. Retrieved from ResearchGate. [Link]
-
Falcão, R. C., de-Melo, R. A., de-Carvalho, R. B., & de-Andrade, R. V. (2000). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Cytometry, 40(4), 299-304. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
DC Chemicals. (n.d.). P-glycoprotein (P-gp). Retrieved from DC Chemicals website. [Link]
-
Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5864–5884. [Link]
-
Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]
-
Mickevičienė, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6891. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-7. [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467. [Link]
-
Wróbel, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2099. [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Retrieved from Patsnap Synapse website. [Link]
-
Pharmaffiliates. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Retrieved from Pharmaffiliates website. [Link]
-
Al-Salahi, R., et al. (2023). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Advances, 13(30), 20958–20977. [Link]
-
Ray, S., Das, S., & Suar, M. (2016). Molecular Mechanism of Drug Resistance. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 535-555). Springer, Cham. [Link]
Sources
- 1. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide: A Research Compendium
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
**Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of the compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This molecule is a structural isomer of Valdecoxib, a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor. While direct biological data for this specific 3-sulfonamide isomer is limited in publicly available literature, its structural analogy to Valdecoxib suggests a primary therapeutic hypothesis in the realm of anti-inflammatory and analgesic applications. Furthermore, the constituent isoxazole and benzenesulfonamide moieties are present in a wide array of bioactive compounds, indicating a broader potential for therapeutic targeting that warrants investigation. This guide will therefore explore both the hypothesized COX-2 inhibitory action and other potential applications, providing detailed protocols for in vitro and in vivo evaluation.
Introduction and Molecular Overview
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a synthetic, small-molecule compound featuring a central phenylisoxazole core with a benzenesulfonamide substituent at the meta-position of the phenyl ring. Its chemical structure is closely related to Valdecoxib, where the benzenesulfonamide group is located at the para-position. This seemingly minor positional change can have significant implications for the molecule's three-dimensional conformation, binding affinity to target proteins, and overall pharmacological profile.
| Property | Value |
| IUPAC Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 386273-25-2[] |
| Synonyms | Valdecoxib m-sulfonamide isomer |
Hypothesized Primary Therapeutic Application: Selective COX-2 Inhibition
Rationale and Mechanism of Action
The primary and most plausible therapeutic application of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is predicated on its structural similarity to Valdecoxib, a potent and selective COX-2 inhibitor.[2][3]
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]
The proposed mechanism of action involves the sulfonamide moiety of the compound binding to a hydrophilic side pocket within the COX-2 active site, leading to selective and potent inhibition.[7] This prevents the synthesis of pro-inflammatory prostaglandins.
Potential Indications
Based on the mechanism of COX-2 inhibition, this compound could be investigated for the treatment of various conditions characterized by inflammation and pain, including:
-
Osteoarthritis[6]
-
Rheumatoid arthritis[6]
-
Ankylosing spondylitis[8]
-
Acute pain and sports injuries[5]
-
Dysmenorrhea (menstrual pain)[6]
It is important to note that Valdecoxib and other selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, which led to their market withdrawal.[2][9] Any investigation into this new isomer must include rigorous cardiovascular safety profiling.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a whole-blood assay to determine the inhibitory potency and selectivity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide for human COX-1 and COX-2.
Principle
Heparinized human whole blood is used as a source of COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes). The assay measures the production of thromboxane B₂ (TXB₂, a stable metabolite of the COX-1 product TXA₂) and prostaglandin E₂ (PGE₂, a major product of COX-2) using enzyme-linked immunosorbent assays (ELISAs).
Materials
-
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
-
Celecoxib (positive control)
-
Indomethacin (non-selective control)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparinized human whole blood from healthy volunteers
-
TXB₂ and PGE₂ ELISA kits
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Serially dilute in DMSO to create a range of working concentrations.
-
COX-2 Induction: To assess COX-2 inhibition, dispense 500 µL of heparinized whole blood into wells of a 96-well plate. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Compound Addition (COX-2): Immediately after LPS addition, add 1 µL of the test compound or control dilutions to the blood samples. Include a DMSO vehicle control.
-
Incubation (COX-2): Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator. This allows for COX-2 induction and PGE₂ production.
-
COX-1 Assay: To assess COX-1 inhibition, dispense 500 µL of heparinized whole blood into wells of a 96-well plate.
-
Compound Addition (COX-1): Add 1 µL of the test compound or control dilutions to the blood samples. Include a DMSO vehicle control.
-
Incubation (COX-1): Incubate the plates for 1 hour at 37°C to allow for compound-enzyme interaction.
-
Clotting Induction (COX-1): Allow the blood to clot at 37°C for 1 hour to stimulate platelet activation and TXB₂ production.
-
Sample Collection: Centrifuge all plates at 10,000 x g for 10 minutes to separate the plasma/serum.
-
ELISA Analysis: Analyze the plasma/serum samples for PGE₂ (from COX-2 assay) and TXB₂ (from COX-1 assay) concentrations according to the ELISA kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE₂ and TXB₂ production for each compound concentration relative to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce prostanoid production by 50%) by non-linear regression analysis. The COX-2 selectivity index can be calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
Expected Results
A selective COX-2 inhibitor will exhibit a significantly lower IC₅₀ value for PGE₂ inhibition compared to TXB₂ inhibition. The data can be compared to that of Celecoxib to benchmark its potency and selectivity.
Broader Therapeutic Potential: Exploring Other Avenues
The isoxazole and benzenesulfonamide scaffolds are privileged structures in medicinal chemistry, appearing in drugs with diverse mechanisms of action.[3][10][11] This suggests that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide may have therapeutic potential beyond COX-2 inhibition.
Anticancer Applications
-
Rationale: Both isoxazole and benzenesulfonamide derivatives have been investigated as anticancer agents.[2][4] Benzenesulfonamides, for instance, are known to act as inhibitors of carbonic anhydrase, with some isoforms (e.g., CA IX) being overexpressed in hypoxic tumors and contributing to cancer cell survival.[12] Additionally, some benzenesulfonamide analogs have been identified as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[11]
-
Potential Targets: Carbonic Anhydrase IX (CA IX), Receptor Tyrosine Kinases (RTKs), Tubulin.[5][11][12]
Neurological Disorders
-
Rationale: Certain benzenesulfonamide derivatives have been explored as multi-target-directed ligands for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition.[9] The isoxazole moiety is also present in compounds with neuroprotective effects.[3]
-
Potential Targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE).[9]
Antimicrobial and Antiviral Applications
-
Rationale: The isoxazole ring is a component of several compounds with demonstrated antibacterial, antifungal, and antiviral properties.[4][6] Benzenesulfonamide derivatives have also been explored as anti-influenza agents that inhibit viral fusion with the host cell membrane.
-
Potential Targets: Various bacterial enzymes, viral proteins (e.g., hemagglutinin).
Protocol: Kinase Inhibition Profiling (Exemplary)
This protocol provides a general framework for screening 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide against a panel of protein kinases to identify potential anticancer targets.
Principle
The assay measures the ability of the test compound to inhibit the activity of a specific kinase using a luminescence-based method that quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.
Materials
-
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
Recombinant human kinases (e.g., a panel of RTKs)
-
Substrate peptides for each kinase
-
Kinase reaction buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology
-
Compound Plating: Dispense 1 µL of the test compound at various concentrations (in DMSO) into the wells of a 96-well plate. Include a DMSO vehicle control and a Staurosporine positive control.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the specific recombinant kinase, and its corresponding substrate peptide.
-
Kinase Reaction Initiation: Add 20 µL of the kinase reaction mixture to each well.
-
ATP Addition: Add 20 µL of ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Detection: Add 40 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine IC₅₀ values for any kinases that show significant inhibition.
Visualizing Mechanisms and Workflows
Diagram 1: Hypothesized COX-2 Inhibition Pathway
Caption: Workflow for in vitro kinase inhibition screening.
Conclusion and Future Directions
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide represents an intriguing chemical entity for therapeutic investigation. While its most probable biological activity is the selective inhibition of COX-2, its constituent chemical scaffolds are associated with a much broader range of pharmacological effects. The protocols outlined in this guide provide a starting point for a systematic evaluation of this compound's therapeutic potential. Future research should focus on a comprehensive in vitro profiling against a diverse panel of targets, followed by in vivo efficacy and safety studies for any promising activities identified. Particular attention must be paid to cardiovascular safety, given the history of the COX-2 inhibitor class.
References
-
Broom, N. J., et al. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Retrieved from [Link]
-
PubChem. (n.d.). Valdecoxib. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
RxList. (n.d.). COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
-
Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Retrieved from [Link]
-
IntechOpen. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
Sources
- 2. Potential activities of isoxazole derivatives [wisdomlib.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide derivatives (Universidad de Salamanca) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Valdecoxib as a Selective Chemical Probe for Cyclooxygenase-2 (COX-2)
Abstract
This document provides a comprehensive guide for researchers on the use of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide , known as Valdecoxib , as a potent and selective chemical probe for the study of Cyclooxygenase-2 (COX-2). Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that offers high selectivity for COX-2 over the COX-1 isoform, making it an invaluable tool for dissecting the specific roles of COX-2 in cellular signaling, inflammation, pain pathways, and oncology.[1][2][3] We present its mechanism of action, validated experimental protocols for in vitro and cell-based assays, and critical insights into data interpretation and potential off-target effects. This guide is intended to empower researchers, scientists, and drug development professionals to confidently employ Valdecoxib in their experimental workflows.
Note on Nomenclature: The compound specified in the topic, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is an isomer of the well-characterized COX-2 inhibitor, Valdecoxib. All available scientific literature and experimental data relate to the 4-substituted isomer, Valdecoxib. This guide will therefore focus on the established properties and protocols for Valdecoxib.
Scientific Background & Mechanism of Action
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins and other pro-inflammatory lipid mediators.[4] Two primary isoforms exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for physiological functions such as protecting the gastric lining and regulating platelet aggregation.[5][6]
-
COX-2: An inducible enzyme, typically undetectable in most tissues, that is rapidly upregulated by inflammatory stimuli, cytokines, and growth factors.[6] Its activity is directly linked to the pathological processes of inflammation, pain, and fever.[7]
Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic properties through the potent and selective inhibition of the COX-2 enzyme.[1][2][7] Its selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[5][8] By binding to the COX-2 active site, Valdecoxib blocks the synthesis of prostaglandins, thereby dampening the inflammatory cascade.[9][10] This high selectivity makes it an ideal chemical probe to isolate and study COX-2-dependent pathways in complex biological systems.
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the conversion of arachidonic acid into prostaglandins and the specific point of intervention by Valdecoxib.
Caption: Valdecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Probe Characteristics & Preparation
Proper handling and preparation are paramount for reproducible results. Valdecoxib is the active metabolite of the prodrug Parecoxib; Parecoxib is often used for in vivo studies requiring parenteral administration due to its higher water solubility, as it is rapidly converted to Valdecoxib in the body.[8][11][12]
Physicochemical & Solubility Data
| Property | Data | Source(s) |
| Chemical Name | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | [13] |
| Synonym | Valdecoxib | [1] |
| Molecular Formula | C₁₆H₁₄N₂O₃S | [1][14] |
| Molecular Weight | 314.36 g/mol | [1][14] |
| Appearance | White crystalline powder | [10] |
| Water Solubility | ~10 µg/mL (at pH 7.0, 25°C) | [10] |
| DMSO Solubility | ≥118.6 mg/mL | [15] |
| Ethanol Solubility | ≥10.7 mg/mL | [15] |
| Storage | Store solid at -20°C. Protect from light. | [15] |
Protocol: Preparation of Stock Solutions
Rationale: Due to its low aqueous solubility, Valdecoxib must first be dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted into aqueous media for experiments. DMSO is the most common solvent for in vitro use.
Materials:
-
Valdecoxib powder (e.g., Sigma-Aldrich, Cayman Chemical)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of Valdecoxib needed to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM). For a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 314.36 g/mol * 1000 mg/g = 3.14 mg
-
Weighing: Accurately weigh the calculated amount of Valdecoxib powder in a sterile tube.
-
Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL for 3.14 mg to make a 10 mM stock).
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 6 months).[16]
Note on Vehicle Controls: For all experiments, it is critical to treat a set of cells or reactions with the same final concentration of the vehicle (e.g., DMSO) used to deliver the probe. This accounts for any effects of the solvent itself. The final DMSO concentration in cell culture media should typically not exceed 0.1-0.5% to avoid cytotoxicity.
Application Protocols
Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of Valdecoxib against purified human recombinant COX-2 enzyme.
Rationale: This assay directly measures the ability of the probe to inhibit the enzymatic activity of its target in a cell-free system. A fluorometric readout provides high sensitivity. This protocol is adapted from commercially available kits.[17][18]
Caption: Workflow for the in vitro enzymatic COX-2 inhibition assay.
Procedure:
-
Prepare Reagents: Prepare assay buffer, purified human recombinant COX-2 enzyme, and a detection solution containing arachidonic acid and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's protocol.
-
Probe Dilution: Prepare a serial dilution of the Valdecoxib stock solution in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay Plate Setup: In a 96-well black plate, add the following to appropriate wells:
-
100% Activity Wells: Assay buffer, COX-2 enzyme, and vehicle.
-
Inhibitor Wells: Assay buffer, COX-2 enzyme, and Valdecoxib dilutions.
-
Background Wells: Assay buffer, vehicle (no enzyme).
-
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow Valdecoxib to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid detection solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~540 nm, emission ~590 nm).
-
Data Analysis: a. Subtract the average background fluorescence from all other readings. b. Calculate the percent inhibition for each Valdecoxib concentration: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle)) * 100. c. Plot the percent inhibition against the log of the Valdecoxib concentration and fit the data to a non-linear regression curve to determine the IC₅₀ value.
Expected Results: Valdecoxib should exhibit potent inhibition of COX-2 with a typical IC₅₀ in the low nanomolar to low micromolar range.[4][19] When tested against purified COX-1, the IC₅₀ should be significantly higher, demonstrating selectivity.
| Parameter | Assay Type | Target | Typical Value |
| IC₅₀ | Enzyme Inhibition | Human Recombinant COX-2 | 0.05 - 0.5 µM |
| IC₅₀ | Enzyme Inhibition | Human Recombinant COX-1 | > 10 µM |
| Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | - | > 100 |
Protocol 2: Cell-Based PGE₂ Inhibition Assay
Objective: To assess the ability of Valdecoxib to inhibit the production of Prostaglandin E₂ (PGE₂) in a cellular context.
Rationale: This assay measures the functional downstream consequence of COX-2 inhibition within a living cell. Macrophages (like RAW 264.7) or certain cancer cells are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression, leading to PGE₂ production, which can be quantified by ELISA.
Procedure:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in 24-well plates at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Probe Pre-treatment: The next day, remove the old media and replace it with fresh complete media containing various concentrations of Valdecoxib (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO). Pre-treat the cells for 1 hour.
-
Stimulation: Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except for the "unstimulated" control wells.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: a. Generate a standard curve from the ELISA standards. b. Calculate the PGE₂ concentration for each sample. c. Normalize the PGE₂ levels in the Valdecoxib-treated wells to the LPS-stimulated vehicle control. d. Plot the percent inhibition of PGE₂ production against the Valdecoxib concentration to determine the cellular IC₅₀.
Off-Target Considerations
A critical aspect of using any chemical probe is understanding its potential for off-target effects. While Valdecoxib is highly selective for COX-2 over COX-1, researchers should be aware of other reported activities.
-
PPAR-γ Agonism: Studies have identified Parecoxib (the prodrug of Valdecoxib) as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[20][21] PPAR-γ is a nuclear receptor involved in adipogenesis and glucose metabolism.[20] Researchers studying metabolic pathways should design control experiments to distinguish between COX-2-dependent and potential PPAR-γ-mediated effects.
-
Cardiovascular Risk (Clinical Context): Valdecoxib was withdrawn from the market for clinical use due to an increased risk of serious cardiovascular events with long-term use.[9][22][23] This is thought to be a class effect of selective COX-2 inhibitors, potentially related to an imbalance between prostacyclin (PGI₂) and thromboxane A₂ (TXA₂) production.[3] While less critical for acute in vitro studies, this is a significant consideration for interpreting results from long-term or in vivo animal studies.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal in Enzymatic Assay | Inactive enzyme; Degraded substrate or probe. | Ensure enzyme is stored correctly and has not expired. Prepare fresh arachidonic acid solution immediately before use. |
| High Variability Between Replicates | Pipetting errors; Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing after adding each reagent to the wells. |
| No PGE₂ Inhibition in Cell Assay | Valdecoxib concentration too low; Cells unresponsive to LPS; Probe degradation. | Test a wider and higher concentration range of Valdecoxib. Check the activity of the LPS stock. Prepare fresh dilutions of the probe from a trusted stock. |
| Cell Toxicity Observed | Vehicle (DMSO) concentration is too high; Probe is cytotoxic at high concentrations. | Ensure final DMSO concentration is <0.5%. Perform a separate cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of Valdecoxib for your cell line. |
References
- Vertex AI Search. (2025). Pharmacology of Parecoxib; Mechanism of action, Pharmacokinetics, Uses, Effects.
- MIMS Philippines. (n.d.). Parecoxib: Uses, Dosage, Side Effects and More.
- Patsnap Synapse. (2024). What is the mechanism of Parecoxib Sodium?.
- National Center for Biotechnology Information. (n.d.). Valdecoxib.
- ClinPGx. (n.d.). valdecoxib.
- DrugBank. (n.d.). Valdecoxib.
- Patsnap Synapse. (2024).
- U.S. Food and Drug Administration. (n.d.). BEXTRA® valdecoxib tablets.
- Pfizer. (2017).
- Medical Dialogues. (2023). Valdecoxib: Indications, Uses, Dosage, Drugs Interactions, Side effects.
- G. P. (2011).
- Selleckchem. (n.d.). COX-2 Selective Inhibitors.
- Cleveland Clinic. (n.d.).
- Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects.
- Therapeutic Guidelines. (2000). COX-2 inhibitors. Australian Prescriber.
- European Medicines Agency. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
- Deranged Physiology. (n.d.). Parecoxib.
- Pfizer. (n.d.). PARECOXIB.
- MedChemExpress. (n.d.). Parecoxib Sodium.
- Lee, H., et al. (2021). Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay. Biomolecules & Therapeutics.
- Trask, A. V., et al. (2005). Stability of reconstituted parecoxib for injection with commonly used diluents.
- Lee, H., et al. (2021). Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay. PubMed.
- APExBIO. (n.d.). Parecoxib Sodium - Selective COX-2 Inhibitor for Pain Relief.
- Kalgutkar, A. S., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. NIH.
- SRIRAMCHEM. (n.d.). 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
Sources
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 6. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. What is Parecoxib Sodium used for? [synapse.patsnap.com]
- 9. grokipedia.com [grokipedia.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 15. apexbt.com [apexbt.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
Application Note & Protocol: A Systematic Approach to the Dissolution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide for Research Applications
Introduction: Understanding the Molecule
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide-containing heterocyclic compound. It is a structural isomer of the well-characterized selective COX-2 inhibitor, Valdecoxib, with the only difference being the substitution pattern on the phenylsulfonyl ring (meta- vs. para-).[1][2][3] This structural similarity suggests that it is likely a white to off-white crystalline solid with poor aqueous solubility, a common characteristic of the sulfonamide class of drugs.[1][4] The sulfonamide group (pKa ~10) imparts weak acidity to the molecule, a property that can be exploited to enhance solubility in aqueous media.[4]
Given its likely low solubility in aqueous buffers, developing a robust and reproducible dissolution protocol is critical for its use in biological assays, analytical chemistry, and drug development workflows.[5] Inaccurate concentration of the test compound due to poor solubility can lead to variable experimental data, underestimated biological activity, and misleading structure-activity relationships (SAR).[5]
This document provides a comprehensive, step-by-step guide for dissolving 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. It outlines a systematic approach starting with common organic solvents to create a concentrated stock solution, followed by methods for preparing aqueous working solutions suitable for various experimental paradigms. The causality behind solvent selection and procedural steps is explained to empower researchers to adapt the protocol to their specific needs.
Physicochemical Properties (Inferred)
Direct experimental data for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is not widely available. However, we can infer key properties from its well-studied isomer, Valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide], to guide our dissolution strategy.
| Property | Inferred Value / Characteristic | Rationale & Significance for Dissolution |
| Molecular Formula | C₁₆H₁₄N₂O₃S | Defines the elemental composition.[2] |
| Molecular Weight | ~314.36 g/mol | Essential for calculating molar concentrations.[2] |
| Appearance | White to off-white crystalline powder | Visual confirmation of the starting material.[1] |
| Aqueous Solubility | Predicted to be very low (~10 µg/mL at neutral pH) | Direct dissolution in aqueous buffers is not feasible for most applications.[1][4] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | A "solvent-first" approach is necessary to create a concentrated stock.[1][6] |
| pKa | Weakly acidic (estimated ~10) | The sulfonamide proton can be removed at high pH, increasing aqueous solubility.[4] |
| Chemical Stability | Stable at room temperature as a solid. | Standard laboratory storage conditions are appropriate.[6] |
Experimental Protocols
This section details the primary protocols for dissolving the target compound. The overall strategy involves creating a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for final working concentrations.
Materials & Equipment
-
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Ethanol (200 proof, absolute), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 or Sodium Lauryl Sulfate (SLS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Protocol 1: Preparation of a Concentrated Stock Solution (10-50 mM)
Causality: Due to the compound's predicted low aqueous solubility, a polar aprotic organic solvent is required to disrupt the crystal lattice and fully solvate the molecule. DMSO is the preferred initial choice due to its strong solubilizing power for a wide range of organic molecules and its miscibility with aqueous buffers.[5]
Step-by-Step Method:
-
Weigh the Compound: Accurately weigh a precise amount of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.14 mg.
-
Add Solvent: Transfer the weighed powder to a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL glass vial). Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, gently warm the solution to 37°C for 5-10 minutes in a water bath. This increases the kinetic energy of the system, favoring dissolution.[7] Caution: Avoid excessive heat, which could degrade the compound.
-
Vortex again. Repeat the warming and vortexing cycle until the compound is fully dissolved, resulting in a clear solution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The anhydrous nature of the solvent ensures good stability at low temperatures.[6]
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated organic stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
Causality: For most biological assays, the final concentration of the organic solvent must be minimized (typically <0.5%) to avoid off-target effects.[5][6] This protocol details the serial dilution of the organic stock into an aqueous buffer.
Step-by-Step Method:
-
Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Prepare Buffer: Have the final aqueous buffer (e.g., PBS, pH 7.2) ready in a tube.
-
Dilution:
-
Vortex the aqueous buffer.
-
While the buffer is still vortexing, add the required volume of the organic stock solution drop-wise or in a thin stream directly into the vortex. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.
-
For example, to make 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of buffer.
-
-
Final Mix: Continue vortexing for another 30 seconds after the addition is complete.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods, as the compound may precipitate over time.[6]
Troubleshooting & Optimization
If solubility issues persist, consider the following optimization strategies.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Compound precipitates during dilution into aqueous buffer. | The compound's solubility limit in the final buffer/solvent mixture has been exceeded. | 1. Decrease Final Concentration: The simplest solution is to work at a lower final concentration. 2. Use a Co-solvent: Prepare the working solution in a buffer containing a small percentage of a solubilizing agent like PEG 400 or ethanol.[8][9] 3. Add a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 (0.01-0.1%) or an anionic surfactant like SLS into the final buffer to form micelles that can encapsulate the compound.[8][9] |
| Stock solution is cloudy or contains visible precipitate. | The compound has low solubility in the chosen organic solvent, or the concentration is too high. | 1. Try Alternative Solvents: Test solubility in other common solvents like DMF or ethanol.[6] Ethanol is often preferred for in vivo studies due to lower toxicity.[9] 2. Reduce Stock Concentration: Prepare a less concentrated stock solution (e.g., 1-5 mM). |
| Aqueous solution becomes cloudy over time. | The compound is slowly precipitating from the supersaturated aqueous solution. | This is common for poorly soluble compounds. Always prepare aqueous working solutions fresh before each experiment and use them promptly.[6] |
| Variability in biological assay results. | Inconsistent dissolution or precipitation of the compound is leading to inaccurate dosing. | 1. Centrifuge Working Solution: Before adding to the assay, centrifuge the working solution at high speed (e.g., 10,000 x g for 5 min) and use only the supernatant. This removes any microscopic precipitate. 2. Confirm Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer. |
Diagram: Decision Tree for Troubleshooting
Caption: A decision-making flowchart for addressing common solubility challenges.
Conclusion
The protocol described provides a robust and logical framework for the successful dissolution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The key to working with this and other poorly water-soluble sulfonamides is a "solvent-first" approach using a strong organic solvent like DMSO to create a high-concentration stock, followed by careful dilution into the desired aqueous medium immediately before use. By understanding the physicochemical properties of the compound and the rationale behind each step, researchers can confidently prepare accurate and reproducible solutions for their experiments, ensuring the integrity and reliability of their scientific data.
References
-
PubChem. (n.d.). Valdecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Parecoxib. Retrieved from [Link]
-
Pfizer. (n.d.). PARECOXIB - DYNASTAT®. Retrieved from [Link]
-
Wikipedia. (n.d.). Parecoxib. Retrieved from [Link]
-
PubChem. (n.d.). Parecoxib. National Center for Biotechnology Information. Retrieved from [Link]
- Patel, P. A., & Patel, M. R. (2004). Solubility studies on valdecoxib in the presence of carriers, cosolvents, and surfactants. Drug Development Research, 62(1), 41-48.
-
PubChem. (n.d.). Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Mahapatra, A., Murthy, P. N., & Farhath, K. (2011). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K.
-
American Chemical Society Publications. (2011). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.
- Kłak, J., et al. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 25(22), 5434.
- Uddin, M. J., et al. (2009). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Medicinal Chemistry, 5(5), 464-470.
Sources
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)
Welcome to the technical support resource for the synthesis of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a potent selective COX-2 inhibitor also known as Valdecoxib. This guide is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges in the synthesis, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing this multi-step process.
Introduction to the Synthesis
The synthesis of Valdecoxib, a diaryl isoxazole derivative, presents several key challenges that can impact yield and purity. The core structure consists of a 3,5-disubstituted isoxazole ring linking a phenyl group and a benzenesulfonamide moiety. The primary hurdles in its synthesis typically arise during two critical stages: the construction of the isoxazole heterocycle with correct regiochemistry and the final sulfonamide bond formation. This guide provides a structured, question-and-answer approach to navigate these complexities effectively.
The most prevalent synthetic strategy involves a convergent approach, beginning with the formation of a diketone intermediate, followed by cyclocondensation to form the isoxazole core, and culminating in the formation of the sulfonamide.
Overall Synthetic Workflow
The synthesis can be visualized as a three-stage process. Each stage has unique parameters that must be controlled to ensure a high yield of the final active pharmaceutical ingredient (API).
Caption: General Synthetic Workflow for Valdecoxib.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of Valdecoxib.
Question 1: My overall yield is consistently low. What are the most common causes?
Answer: Low overall yield is a multifaceted problem that can originate from any stage of the synthesis. A systematic approach is required to identify the bottleneck.
1. Inefficient Isoxazole Ring Formation: The cyclocondensation of the 1,3-dicarbonyl intermediate with hydroxylamine is highly sensitive to pH.
-
Causality: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbons. If the pH is too low, the hydroxylamine is protonated and non-nucleophilic. If the pH is too high, the diketone can undergo side reactions like aldol condensation or decomposition. The goal is to have a sufficient concentration of the free base form of hydroxylamine without promoting side reactions.
-
Solution: Monitor and control the pH of the reaction mixture, typically maintaining it in a weakly acidic to neutral range (pH 4-7). Buffer systems can be employed for greater control.
2. Formation of Regioisomers: A major cause of yield loss is the formation of the undesired regioisomer, 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide.
-
Causality: The unsymmetrical 1,3-dicarbonyl intermediate has two distinct carbonyl groups that can be attacked by the nitrogen of hydroxylamine. Steric and electronic factors dictate which carbonyl is more reactive, and reaction conditions can influence this selectivity.
-
Solution: This is a critical issue addressed in detail in Question 2 .
3. Hydrolysis of Sulfonyl Chloride (if applicable in your route): If your synthesis involves a late-stage sulfonylation, the sulfonyl chloride starting material is highly susceptible to moisture.
-
Causality: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is unreactive towards the amine under standard coupling conditions.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
4. Purification Losses: The desired product and its main regioisomeric impurity have very similar polarities, making chromatographic separation challenging and often leading to significant loss of material.
-
Solution: Optimize crystallization conditions. A carefully selected solvent system can allow for the selective precipitation of the desired product, which is often a more efficient purification method for large-scale synthesis than chromatography.
Caption: Decision Tree for Troubleshooting Low Yield.
Question 2: How can I improve the regioselectivity of the isoxazole ring formation to favor the 3-phenyl-5-methyl isomer?
Answer: Controlling the regioselectivity of the cyclocondensation is the most critical factor for improving the yield and purity of Valdecoxib. The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to two different isoxazole regioisomers.
| Parameter | Condition | Rationale | Expected Outcome |
| pH Control | Maintain slightly acidic conditions (pH 4-5) | Under acidic conditions, the reaction is proposed to proceed via the more stable enol intermediate. The carbonyl adjacent to the phenyl group is part of a more extended conjugated system, influencing enol stability and directing the initial attack of hydroxylamine. | Increased ratio of the desired 3-phenyl-5-methyl isomer. |
| Solvent Choice | Protic solvents (e.g., Ethanol, Acetic Acid) | Protic solvents can stabilize the transition states through hydrogen bonding, often enhancing selectivity compared to aprotic solvents. Acetic acid can act as both a solvent and a catalyst.[1] | Improved regioselectivity and reaction rate. |
| Temperature | Lower reaction temperatures (e.g., 25-50 °C) | Lowering the temperature can amplify the small energy differences between the two competing reaction pathways, favoring the formation of the thermodynamically more stable product. | Higher selectivity, though reaction times may be longer. |
Mechanism of Regioisomer Formation
Caption: Competing pathways in isoxazole synthesis.
Protocol: Optimizing Regioselectivity
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and pH probe, add the 1-(4-sulfamoylphenyl)-3-phenylpropane-1,3-dione intermediate (1.0 eq) and ethanol (10 mL per gram of diketone).
-
pH Adjustment: While stirring, add a solution of hydroxylamine hydrochloride (1.1 eq) in water. Adjust the pH to 4.5 by slowly adding a 1 M solution of sodium acetate.
-
Reaction: Heat the mixture to 40 °C and monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Add water to precipitate the product.
-
Analysis: Filter the solid, wash with cold water, and dry under vacuum. Analyze the crude product by ¹H NMR or HPLC to determine the ratio of the two regioisomers. Compare this to a reaction run at a higher pH (e.g., 7) to validate the improvement.
Question 3: The sulfonamide coupling step is sluggish and gives multiple byproducts. How can I fix this?
Answer: This is a common issue when forming sulfonamides. The key is to ensure the nucleophilicity of the amine is maximized while preventing side reactions of the highly reactive sulfonyl chloride.
1. Ensure Anhydrous Conditions: As mentioned in Q1, water is the enemy. It will consume your sulfonyl chloride to produce sulfonic acid.
-
Action: Dry your solvent (e.g., Dichloromethane, THF) over molecular sieves. Ensure your amine starting material is dry. Run the reaction under a nitrogen atmosphere.
2. Choice of Base: The base is critical. It must scavenge the HCl byproduct without reacting with the sulfonyl chloride itself.
-
Causality: A nucleophilic base can compete with your desired amine, leading to byproducts and lower yield. Sterically hindered, non-nucleophilic bases are ideal.
-
Recommendations:
-
Good: Pyridine (often used as the solvent as well), Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
Bad: Sodium hydroxide, potassium carbonate (these are nucleophilic and can promote hydrolysis).
-
-
Stoichiometry: Use at least 1.1 equivalents of the base to ensure all generated HCl is neutralized.
3. Control Stoichiometry: To prevent the formation of bis-sulfonated products with primary amines, careful control of reagent ratios is necessary.
-
Action: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the complete consumption of the more valuable sulfonyl chloride and minimizes the chance of a second sulfonylation on the product nitrogen.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert and capable of dissolving both reactants. Must be dry. |
| Base | Pyridine or Triethylamine (1.2 eq) | Non-nucleophilic organic base to neutralize HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Start cold to control the initial exothermic reaction, then allow to warm to ensure completion. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture. |
Question 4: Purification by column chromatography is not separating the regioisomers effectively. What are the alternatives?
Answer: Separating regioisomers with similar polarity is a classic purification challenge. When chromatography fails, crystallization is often the superior method, especially at scale.
1. Recrystallization: This is the most effective method for purifying Valdecoxib.
-
Principle: The desired product and the isomeric impurity will have slightly different solubilities in a given solvent system. By carefully choosing the solvent and controlling the cooling rate, the desired isomer can be encouraged to crystallize out, leaving the impurity in the mother liquor.
-
Screening Solvents:
-
Test solubility of your crude product in a range of solvents at room temperature and at reflux (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).
-
An ideal solvent will dissolve the product when hot but not when cold.
-
If a single solvent isn't effective, try a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane).
-
-
General Protocol:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
2. Chromatographic Optimization: If you must use chromatography:
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Sometimes, adding a small amount of a third solvent or an acid/base modifier (e.g., 0.5% acetic acid or triethylamine) can dramatically improve separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.
References
-
Mamatha, M., et al. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 9(3), 889-893. [Link]
-
Al-Zoubi, W., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. [Link]
-
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]
-
Nayak, N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633. [Link]
-
Almansa, C., et al. (2001). Synthesis and Structure−Activity Relationship of a New Class of Potent and Selective Cyclooxygenase-2 Inhibitors: 1,5-Diarylisoxazoles. Journal of Medicinal Chemistry, 44(3), 350-361. [Link]
-
Blaser, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Pesti, J. A., et al. (2001). A New and Practical Synthesis of the COX-2 Inhibitor Celecoxib. Organic Process Research & Development, 5(2), 125-128. [Link]
-
Wang, J. L., et al. (2010). The novel binding mode of CSE-inhibitors with cyclooxygenase-2. Biochemical and Biophysical Research Communications, 396(2), 397-402. [Link]
-
Barakat, A., et al. (2013). Design and Synthesis of Celecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: A Novel Class of Potent Anti-inflammatory Agents. Molecules, 18(9), 11323-11341. [Link]
Sources
Purification of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide from reaction mixtures
An Application Scientist's Guide to the Purification of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib, CAS No. 181695-72-7), a selective COX-2 inhibitor.[1] The purification of diarylisoxazole sulfonamides can be challenging due to the potential for regioisomeric impurities, stubborn process-related side products, and complex crystallization behavior.[2]
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target compound.
Question: My final product shows a persistent impurity peak on HPLC/TLC that is very close to the main spot. What could it be and how do I remove it?
Answer: This is a classic and frequent challenge in diarylisoxazole synthesis. The most likely culprit is a regioisomer, such as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide or a related structural isomer formed during the cyclization step.[3] These isomers often have very similar polarities, making them difficult to separate by standard crystallization.
Causality & Strategy: The formation of regioisomers is often dictated by the reaction mechanism of the isoxazole ring synthesis. Once formed, their similar structures and functional groups lead to nearly identical solubility profiles.
Solutions:
-
Optimize Column Chromatography: This is the most effective method for separating isomers.
-
Solvent System Screening: Use Thin-Layer Chromatography (TLC) to systematically test various solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Increase Selectivity: If separation is still poor, try adding a small amount (~0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase. This can alter the interactions between your compounds and the silica gel, often improving resolution.
-
Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, which will offer different separation selectivity.
-
-
Fractional Crystallization: This is a more advanced technique that relies on slight differences in solubility. It is often iterative and can lead to lower yields but may be effective for enrichment. Experiment with different solvent systems, focusing on those where the compound has moderate solubility.
Question: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for sulfonamides and often happens when the solution temperature is higher than the melting point of the impure solid, or when the concentration of impurities is high, causing significant melting point depression.
Causality & Strategy: The oil is a supersaturated solution of your compound that is still too "hot" or "impure" to nucleate properly. The goal is to slow down the process and encourage orderly crystal lattice formation.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent (10-20% additional volume) to lower the saturation point. Allow this more dilute solution to cool much more slowly.
-
Lower the Crystallization Temperature: Choose a solvent system where your compound is soluble at a temperature well below its melting point. For example, if your compound oils out from hot ethanol, try a solvent with a lower boiling point or use a solvent/anti-solvent system at room temperature.
-
Change the Solvent: The solvent may be too nonpolar. For sulfonamides, polar solvent mixtures like isopropanol-water or ethanol-water are often highly effective at preventing oiling out.
-
Induce Crystallization: Once the solution has cooled slightly, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch.
Question: My recovery yield after recrystallization is very low. What am I doing wrong?
Answer: Low yield is a common issue in recrystallization, typically caused by using too much solvent, incomplete cooling, or premature crystallization during a hot filtration step.
Causality & Strategy: Recrystallization is a trade-off between purity and yield. The goal is to create a solution that is saturated with the desired compound at a low temperature but not at a high temperature.
Solutions:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using a large excess of solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. This prevents the solution from cooling and dropping crystals onto the filter paper.
-
Solvent Choice: The ideal solvent should dissolve the compound when hot but have very poor solubility when cold. Refer to the solvent selection table in the next section.
Part 2: Frequently Asked Questions (FAQs)
Question: What is a reliable starting protocol for purifying a crude reaction mixture of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide?
Answer: A robust general approach involves a two-stage process: an initial purification by flash column chromatography followed by a final polishing step via recrystallization. This ensures that both regioisomers and baseline impurities are removed effectively.
Caption: General purification strategy for Valdecoxib.
Question: How do I choose the best solvent system for recrystallization?
Answer: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at low temperatures. For sulfonamides, polymorphism (the ability to form different crystal structures) is a key concern, and solvent choice can direct the formation of a desired, stable crystal form. A solvent/anti-solvent system often provides the best control over crystal growth.
Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Role & Rationale |
|---|---|---|
| Recrystallization | Isopropanol (IPA) / Water | Solvent/Anti-solvent. The compound dissolves in the polar alcohol (IPA) and is then precipitated by the slow addition of water (anti-solvent), often yielding high-quality crystals. |
| Recrystallization | Ethyl Acetate / Heptane | Solvent/Anti-solvent. A common system for moderately polar compounds. The compound dissolves in ethyl acetate, and precipitation is induced by adding the nonpolar heptane. Used for the related compound Celecoxib. |
| Recrystallization | Toluene | Single Solvent. Aromatic hydrocarbons can be effective for purifying Celecoxib and related structures, potentially offering different polymorphic outcomes.[4] |
| Column Chromatography | Hexane / Ethyl Acetate | Normal Phase Eluent. A standard, versatile system. Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration to elute your compound. |
| Column Chromatography | Dichloromethane / Methanol| Normal Phase Eluent. A more polar system for compounds that do not move sufficiently in Hex/EtOAc. Use a small percentage of methanol (1-5%) in DCM. |
Question: Why is polymorphism a concern, and how can I control it?
Answer: Polymorphism is the existence of a solid material in more than one crystal structure. Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, and stability. In a drug development context, ensuring consistent formation of the same polymeorphic form is critical for reproducible bioavailability and regulatory compliance. The hydrogen bonding capabilities of the sulfonamide group make this class of compounds particularly prone to polymorphism.[5]
Control Strategies:
-
Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, agitation speed, and final temperature.
-
Seeding: Introduce a small crystal of the desired polymorph into a supersaturated solution. This "seed" acts as a template, directing the crystallization to produce that specific form.
-
Solvent Selection: The choice of solvent can directly influence which polymorph is thermodynamically favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization via Solvent/Anti-Solvent System (IPA/Water)
This protocol is designed to purify the product after it has been isolated from chromatography and is relatively clean.
-
Dissolution: In a flask, dissolve the crude 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in the minimum amount of warm isopropanol (IPA) required for complete dissolution.
-
Addition of Anti-Solvent: While stirring, slowly add deionized water dropwise to the warm solution. Water is the anti-solvent in which the compound is insoluble.
-
Induce Crystallization: Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
Crystal Growth: Stop adding water and allow the flask to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold IPA/water mixture (e.g., 30:70) to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Troubleshooting decision tree for common recrystallization issues.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for purifying crude material, especially when regioisomers are present.
-
TLC Analysis: Develop a TLC method to separate your product from impurities. A good starting point is 7:3 Hexane:Ethyl Acetate. The ideal R_f (retention factor) for the product should be ~0.3 for good separation on a column.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (the "gradient") according to your TLC analysis. For example, you might run a gradient from 10% to 40% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product, which will likely be an amorphous solid or oil at this stage.
-
Final Polish: Proceed with Protocol 1 (Recrystallization) to obtain a pure, crystalline final product.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
- Pharmaffiliates. (n.d.). Valdecoxib-impurities.
- Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (n.d.). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
- Veeprho. (n.d.). Valdecoxib Impurity 1.
- LKT Labs. (n.d.). Valdecoxib.
Sources
Technical Support Center: Solution Stability of Isoxazole-Benzenesulfonamide Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the solution stability of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This compound is a structural isomer of Valdecoxib, a well-characterized selective COX-2 inhibitor.[1][2][3][4] Due to the limited availability of specific stability data for the 3-benzenesulfonamide isomer, this guide leverages the extensive body of research on the closely related and commercially developed compound, Parecoxib. Parecoxib is a water-soluble prodrug that is rapidly converted to Valdecoxib (the 4-isomer) in vivo.[5][6][7] The fundamental chemical structure and the ionizable sulfonamide group are shared, making the stability behavior of Parecoxib a scientifically sound and highly relevant model for predicting and troubleshooting issues with its 3-isomer analog.
This document provides field-proven insights and troubleshooting protocols to help you anticipate and resolve common stability challenges during your research.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the stability of isoxazole-benzenesulfonamide compounds in solution.
Q1: What is the most critical factor governing the stability of this compound in aqueous solutions?
A1: The most critical factor is the pH of the solution . The sulfonamide moiety is weakly acidic. In solutions with a pH below neutral, the compound is prone to protonation and conversion to its less soluble free acid form. This can lead to precipitation and a significant loss of the compound from the solution phase.[8][9][10] Stress studies on the analogous compound Parecoxib demonstrate that its stability markedly increases as the pH rises, reaching an optimal plateau in the slightly alkaline range of pH 7 to 9.[8]
Q2: What is the recommended pH range for preparing and storing solutions?
A2: Based on extensive data, a pH range of 7.0 to 9.0 is recommended .[8] Maintaining the solution within this range keeps the molecule in its more soluble salt form, preventing precipitation. The aqueous solubility of Parecoxib sodium, for example, increases more than twelve-fold when the pH is raised from 7.8 to 8.3.[8] For experimental consistency, using a buffered solvent system (e.g., phosphate buffer) within this pH range is strongly advised.
Q3: How does temperature impact the stability of the solution?
A3: As with most chemical reactions, degradation rates increase with temperature.[8] However, forced degradation studies on lyophilized Parecoxib have shown it to be relatively resilient to thermal stress, with only 0.58% degradation observed after 27 weeks at 70°C.[8] For reconstituted solutions, storage at controlled room temperature (25-30°C) is generally recommended.[11] Critically, refrigeration or freezing should be avoided , as low temperatures can promote crystallization and precipitation of the compound from the solution.[8]
Q4: Is 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide sensitive to light?
A4: Photostability studies on analogous compounds show a slight sensitivity to light when not protected by secondary packaging.[8] While the molecule does not degrade extensively under standard laboratory lighting conditions, it is best practice to protect solutions from direct, high-intensity light, especially during long-term storage or in photostability-indicating assays.[12] Using amber glass vials or wrapping containers in foil is a simple and effective protective measure.[13]
Q5: What are the primary degradation pathways I should be aware of?
A5: The main stability concerns are physical (precipitation) and chemical degradation. The primary chemical degradation pathways identified through forced degradation studies on Parecoxib are oxidation and hydrolysis (especially under basic conditions).[14] In one study, exposure to oxidative stress resulted in over 30% degradation.[14] Hydrolysis of the prodrug Parecoxib yields Valdecoxib, which is the principal degradant observed in stability studies of the former.[8] Researchers should be mindful of potential oxidative degradation and control solution pH to minimize hydrolysis.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during experiments.
Problem: Precipitate or Cloudiness Appears in the Solution
A precipitate is the most frequently encountered issue, often indicating that the compound has fallen out of solution.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Solution pH | The solution pH is too acidic (typically < 7.0), causing the compound to convert to its less soluble free acid form.[9][10] | Immediately measure the pH of your solution. Adjust to a pH between 7.0 and 9.0 using a suitable base (e.g., dilute NaOH). For future preparations, use a buffer system (e.g., sodium phosphate) to ensure pH stability.[8] |
| Incompatible Solvent/Diluent | Certain buffer components, like lactate, can cause the drug to precipitate from the solution. This has been explicitly documented for Parecoxib with Lactated Ringer's solution.[9][11][15] | Avoid using Lactated Ringer's or any lactate-containing buffers. Use one of the validated compatible diluents listed in Table 1. Flush any IV lines with a compatible solution before and after administration.[16] |
| Improper Storage Temperature | Storing the solution under refrigeration or freezing can significantly decrease the compound's solubility, leading to crystallization.[8] | Store prepared solutions at a controlled room temperature (e.g., 25°C). Do not refrigerate or freeze unless solubility and stability have been explicitly validated at lower temperatures for your specific formulation.[8][11] |
Visual Troubleshooting Guide: Precipitation Issues
Caption: Troubleshooting Decision Tree for Precipitation Issues.
Section 3: Recommended Protocols & Methodologies
Adherence to validated protocols is essential for reproducible results.
Protocol 1: Preparation of a Stable Stock Solution
-
Select Solvent: Choose a high-purity, compatible solvent. For a 20 mg/mL concentration, 0.9% Sodium Chloride Injection is a well-documented choice.[11][15] 5% Dextrose Injection is also suitable.[16]
-
Weigh Compound: Accurately weigh the desired amount of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in a calibrated container.
-
Reconstitution: Add the chosen solvent to the compound. For lyophilized powders, use a gentle swirling motion to dissolve the contents completely until the solution is clear.[16]
-
pH Verification (Critical): Measure the pH of the final solution. If necessary, adjust the pH to be within the 7.0-9.0 range using dilute phosphoric acid or sodium hydroxide.[15] For the commercial product Dynastat (Parecoxib), the pH is adjusted to fall between 7.5 and 8.5.[8]
-
Filtration: For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the final solution in a tightly sealed, sterile container (glass or polypropylene syringes are acceptable) at controlled room temperature (25°C), protected from light.[8][9] The reconstituted solution is chemically and physically stable for at least 48 hours under these conditions.[8][9][10]
Protocol 2: Workflow for a Basic Forced Degradation Study
To understand the stability of your specific formulation, a forced degradation study is invaluable. This protocol outlines the key steps to identify potential liabilities.
Caption: Experimental Workflow for a Forced Degradation Study.
Analytical Method: A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is required to perform this analysis.[17][18] The method must be able to resolve the parent compound from all potential degradation products formed under stress conditions.[14]
Section 4: Data Summary Tables
Table 1: Solvent and Diluent Compatibility
This table summarizes compatible and incompatible diluents for reconstitution, based on data from Parecoxib sodium studies.[9][10][11][15]
| Status | Solvents / Diluents | Rationale / Comments |
| Recommended | 0.9% Sodium Chloride Injection (NS) | Isotonic and proven to be compatible.[9][11][15] |
| 5% Dextrose Injection (D5W) | Compatible and stable for up to 48 hours.[9][10] | |
| 5% Dextrose and 0.45% Sodium Chloride Injection | Compatible and stable.[9][10] | |
| Bacteriostatic 0.9% Sodium Chloride Injection | Compatible and stable.[9][10] | |
| NOT Recommended | Lactated Ringer's Injection | Causes precipitation of the free acid form of the drug.[9][11][15] |
| 5% Dextrose in Lactated Ringer's Injection | Causes precipitation .[9][11][15] | |
| Water for Injection (WFI) | Not recommended for direct reconstitution as the resulting solution is not isotonic.[11][15][16] |
Table 2: Key Factors Influencing Solution Stability
| Parameter | Optimal Condition | Risk of Deviation | Consequence |
| pH | 7.0 - 9.0 | pH < 7.0 | Precipitation / Crystallization |
| Temperature | Controlled Room Temp (25-30°C) | Refrigeration / Freezing | Precipitation / Crystallization |
| Elevated Temperature (>40°C) | Increased rate of chemical degradation | ||
| Light | Protected from light (Amber vial) | High-intensity light exposure | Potential for photodegradation |
| Atmosphere | Standard atmosphere | Presence of strong oxidizing agents | Oxidative degradation |
| Solvent | See Table 1 | Use of incompatible diluents | Precipitation / Incompatibility |
References
-
PARECOXIB - Pfizer. [Link]
-
Parecoxib | C19H18N2O4S | CID 119828 - PubChem. [Link]
-
Parecoxib - Deranged Physiology. [Link]
-
Dynastat, INN - parecoxib - European Medicines Agency (EMA). [Link]
-
DYNASTAT® - Pfizer. [Link]
-
Dynastat, INN-parecoxib - European Medicines Agency (EMA). [Link]
-
Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed. [Link]
-
What is the mechanism of Parecoxib Sodium? - Patsnap Synapse. [Link]
-
Public Assessment Report Scientific discussion Parecoxib Chenpon 40 mg powder for solution for injection (parecoxib sodium) NL/ - Geneesmiddeleninformatiebank. [Link]
-
Parecoxib Sodium - EMed. [Link]
-
Stability of reconstituted parecoxib for injection with commonly used diluents | Request PDF. [Link]
-
Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Request PDF - ResearchGate. [Link]
- WO2023214433A1 - Stable parenteral compositions of parecoxib - Google P
-
Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Semantic Scholar. [Link]
-
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl) - PubChem. [Link]
- WO2004002533A1 - Stable liquid parenteral parecoxib formulation - Google P
-
A Novel Stability Indicating Reverse Phase Ultra Performance Liquid Chromatography Method Development and Validation for Estimat - IOSR Journal. [Link]
- WO2023214433A1 - Compositions parentérales stables de parécoxib - Google P
-
Parecoxib - Dynastat, INN. [Link]
-
Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chromatography - IOSR Journal. [Link]
-
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | CAS 181695-72-7 - Veeprho. [Link]
-
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed. [Link]
-
N-((3-(5-Methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide | Pharmaffiliates. [Link]
Sources
- 1. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 2. veeprho.com [veeprho.com]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 386273-25-2 - TRC - 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | LGC Standards [lgcstandards.com]
- 5. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. WO2023214433A1 - Compositions parentérales stables de parécoxib - Google Patents [patents.google.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. emed.ie [emed.ie]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: Solubility Profile of Valdecoxib (3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide)
Welcome to the technical support center for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a selective COX-2 inhibitor commonly known as Valdecoxib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the solubilization of this compound. Understanding the solubility characteristics of Valdecoxib is a critical first step for any in vitro or in vivo study, ensuring data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs) about Valdecoxib Solubility
This section addresses the most common questions regarding the solubility of Valdecoxib in various solvent systems.
Q1: What is the aqueous solubility of Valdecoxib?
Valdecoxib is characterized by its very poor aqueous solubility at neutral pH. The intrinsic water solubility is approximately 10 µg/mL at 25°C and pH 7.0.[1][2][3][4][5] This low solubility is a primary challenge in the development of aqueous formulations and necessitates the use of solubilization techniques for many experimental applications.
The solubility of Valdecoxib is pH-dependent due to the presence of a weakly acidic sulfonamide group (pKa ≈ 10).[5] Consequently, its solubility increases significantly in alkaline aqueous solutions. It is described as freely soluble at pH 12.[1][2]
Q2: In which organic solvents is Valdecoxib soluble?
Valdecoxib exhibits much higher solubility in common organic solvents compared to aqueous solutions. This is expected given its chemical structure, which contains significant nonpolar, aromatic regions. A summary of its solubility in various organic solvents is provided in the table below.
Data Presentation: Solubility of Valdecoxib in Common Solvents
| Solvent | Scientific Name | Type | Solubility (at approx. 25°C) | Citation(s) |
| Water (pH 7.0) | Water | Aqueous | ~10 µg/mL (Practically Insoluble) | [1][2][3][4][5] |
| Water (pH 12) | Water | Aqueous (Alkaline) | Freely Soluble | [1][2] |
| DMSO | Dimethyl Sulfoxide | Polar Aprotic | >25 mg/mL (some sources state >63 mg/mL) | [6][7] |
| Ethanol | Ethyl Alcohol | Polar Protic | 5 - 18 mg/mL | [6][8] |
| Methanol | Methyl Alcohol | Polar Protic | Soluble | [1][2] |
| DMF | Dimethylformamide | Polar Aprotic | 20 mg/mL | [8] |
| Acetone | Propan-2-one | Polar Aprotic | Soluble | [9] |
| Acetonitrile | Ethanenitrile | Polar Aprotic | Soluble* | [10] |
Q3: How can the aqueous solubility of Valdecoxib be enhanced for experimental use?
Given its low intrinsic aqueous solubility, enhancement techniques are often required. The primary strategies include:
-
Co-solvency: The addition of a water-miscible organic solvent can significantly increase solubility. Studies have shown that co-solvent systems utilizing Polyethylene Glycol 400 (PEG 400) and Ethanol are effective.[4][11] For instance, at a 25% concentration of PEG 400 in water, the solubility of Valdecoxib increased by approximately 80-fold.[4] The mechanism involves the reduction of the solvent polarity, which better accommodates the nonpolar drug molecule.[4]
-
Micellar Solubilization (Surfactants): The use of surfactants above their critical micelle concentration (CMC) can encapsulate the hydrophobic Valdecoxib molecules within micelles. Non-ionic surfactants like Cremophor EL and Tween 80 have been shown to increase solubility by up to 70-fold and 47-fold, respectively.[4] Anionic surfactants like Sodium Lauryl Sulfate (SLS) are also effective solubilizers.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like Valdecoxib, effectively shielding the hydrophobic regions from water. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to enhance solubility by more than 30-fold.[4]
Q4: What is the best way to prepare a stock solution of Valdecoxib?
For most in vitro applications, preparing a high-concentration stock solution in an organic solvent is the standard practice.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing primary stock solutions due to its high solvating power for Valdecoxib (>25 mg/mL).[6][7]
-
Protocol:
-
Weigh the required amount of Valdecoxib powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality and Best Practices: Using anhydrous DMSO is crucial as water contamination can reduce the solubility of the compound over time. When diluting the DMSO stock into aqueous media for final experimental concentrations, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
Troubleshooting Guide for Valdecoxib Solubility Experiments
This guide provides solutions to common problems encountered during the solubilization of Valdecoxib.
Problem 1: My Valdecoxib powder is not dissolving in the chosen solvent.
-
Question: I am trying to dissolve Valdecoxib in what I believe is a suitable solvent, but solid particles remain. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify Solvent and Concentration: First, confirm that the solvent is appropriate and you have not exceeded the known solubility limit (see table above). Attempting to make a 50 mg/mL solution in ethanol, for example, will likely fail as it exceeds its reported solubility of ~18 mg/mL.[6]
-
Insufficient Mechanical Agitation: Ensure the solution is being mixed adequately. For stubborn solutes, gentle warming (e.g., to 37°C) combined with vortexing or sonication can increase the rate of dissolution. Causality: Dissolution is a kinetic process; energy input in the form of heat and mechanical action accelerates the breakdown of the crystal lattice and interaction with solvent molecules.
-
Solvent Quality: The presence of water in organic solvents can dramatically decrease the solubility of hydrophobic compounds. Use fresh, anhydrous-grade solvents whenever possible, especially for long-term stock solutions.
-
Check for Equilibrium: Particularly in thermodynamic solubility studies (like the shake-flask method), it is critical to allow sufficient time for the system to reach equilibrium. This can take 24 hours or longer.[4] Insufficient equilibration time will result in an underestimation of the true solubility.
-
Problem 2: My Valdecoxib precipitated out of the aqueous experimental medium after dilution from a DMSO stock.
-
Question: I successfully made a 50 mM stock in DMSO. When I diluted it to a final concentration of 100 µM in my cell culture media, I observed a cloudy precipitate. Why did this happen?
-
Answer & Troubleshooting Steps:
This is a classic issue of a compound "crashing out" of solution when transferred from a highly solubilizing organic solvent to a predominantly aqueous environment.
-
Exceeding Aqueous Solubility: Even though the final concentration (100 µM ≈ 31.4 µg/mL) seems low, it is still significantly above the intrinsic aqueous solubility of Valdecoxib (~10 µg/mL).[1][2][3][4][5] The DMSO concentration in the final medium may not be high enough to keep it dissolved.
-
Solution - Serial Dilution: Instead of a single large dilution step, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous medium to create an intermediate concentration, then perform the final dilution. This can sometimes prevent localized supersaturation where the DMSO disperses.
-
Solution - Use of a Stabilizer: The most robust solution is to include a solubilizing agent in your final aqueous medium. For cell culture, a low concentration of a biocompatible surfactant (e.g., Tween 80) or complexation with a cyclodextrin can maintain solubility. Causality: These agents create a more favorable micro-environment for the drug molecule (micelles or cyclodextrin cavities), preventing it from self-associating and precipitating.
-
Solution - Reduce Final Concentration: If experimentally feasible, work at a final concentration closer to or below the known aqueous solubility limit.
-
Problem 3: I am getting inconsistent results from my shake-flask solubility assay.
-
Question: My replicate measurements for the thermodynamic solubility of Valdecoxib are highly variable. What are the critical parameters I need to control?
-
Answer & Troubleshooting Steps:
The shake-flask method, while simple in principle, requires rigorous control over several variables to yield reproducible results.
-
Equilibration Time: This is the most common source of error. You must experimentally verify that equilibrium has been reached. Measure the concentration in the supernatant at multiple time points (e.g., 24h, 48h, 72h). Only when the concentration plateaus is the system at equilibrium.
-
Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a temperature-controlled shaker or water bath to ensure consistency.
-
Phase Separation: After equilibration, the undissolved solid must be completely removed from the saturated solution before analysis. Incomplete removal will lead to artificially high solubility values.
-
Best Practice: Centrifuge the sample at high speed (e.g., >10,000 x g) and then carefully collect the supernatant. For even greater accuracy, filter the supernatant through a 0.22 µm PVDF or PTFE filter that has been pre-screened for low drug binding.
-
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) is linear, accurate, and precise in the expected concentration range. Prepare your calibration standards in the same solvent matrix as your final samples to account for any matrix effects.
-
Experimental Protocols
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol outlines the standard procedure for measuring the equilibrium solubility of Valdecoxib.
Workflow Visualization: Shake-Flask Solubility Protocol
Caption: A logical workflow for troubleshooting common dissolution issues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119607, Valdecoxib. Retrieved from [Link]
- Patel, J. R., et al. (2004). Solubility studies on valdecoxib in the presence of carriers, cosolvents, and surfactants. Drug Development Research, 62, 41–48. [Note: URL not directly available from search, referencing the research paper title and journal]
- Patel, J. R., & Patel, A. B. (2007). A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. Indian Journal of Pharmaceutical Sciences, 69(2), 275.
-
Patel, J. R., & Patel, A. B. (2007). A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. SciSpace. Retrieved from [Link]
- Seedher, N., & Agarwal, D. (2010). Solubility of Valdecoxib in the Presence of Glycerol, Propylene Glycol, and Poly(ethylene glycol) 400 at (298.15, 303.15, and 308.15) K. Journal of Chemical & Engineering Data, 55(7), 2595-2598. [Note: URL not directly available from search, referencing the research paper title and journal]
-
Wikipedia contributors. (n.d.). Analgesic. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Liu, C. H., & Chen, Y. L. (2004). Solubility of Valdecoxib in the Presence of Ethanol and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Journal of Chemical & Engineering Data, 49(6), 1803-1806. [Note: URL not directly available from search, referencing the research paper title and journal]
- Bhesaniya, K., & Nandha, K. (2015). Formulation and Evaluation of Solid Dispersion of Celecoxib. British Journal of Pharmacy and Medical Research, 1(1), 1-10.
Sources
- 1. pure.ul.ie [pure.ul.ie]
- 2. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic - Wikipedia [en.wikipedia.org]
- 10. bepls.com [bepls.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common issues in 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide synthesis
Technical Support Center: Synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
A Guide for Researchers and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. As an important structural motif and a regioisomeric analog of the COX-2 inhibitor Valdecoxib, its successful synthesis is critical for structure-activity relationship (SAR) studies and new drug discovery initiatives. This document is designed to help you navigate common experimental challenges, optimize reaction conditions, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide core structure?
A1: The synthesis can be logically divided into two main stages: formation of the 4-substituted-3-phenyl-5-methylisoxazole core and the subsequent introduction of the sulfonamide group.
-
Isoxazole Ring Formation: The most common and versatile method is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This typically involves the reaction of an in situ generated benzonitrile oxide (from benzaldoxime) with an alkyne bearing the substituted phenyl group. An alternative classical route is the condensation of a 1,3-dicarbonyl compound (like a benzoylacetone derivative) with hydroxylamine.
-
Sulfonamide Group Introduction: This is typically achieved in two steps. First, the aryl-isoxazole intermediate is subjected to chlorosulfonylation using chlorosulfonic acid (ClSO₃H) to form the corresponding sulfonyl chloride.[2][3] This highly reactive intermediate is then treated with an ammonia source, such as aqueous ammonia, to yield the final sulfonamide.[1]
The overall synthetic strategy is visualized below.
Caption: General synthetic pathways to the target compound.
Q2: Why is regioselectivity a concern during the isoxazole synthesis, and how can it be controlled?
A2: Regioselectivity is a significant challenge, especially when using unsymmetrical starting materials like in a 1,3-dipolar cycloaddition or a Claisen-type condensation. For instance, in the reaction between benzonitrile oxide and an unsymmetrical alkyne, two different regioisomers of the isoxazole can form. The outcome is governed by a delicate balance of steric and electronic factors of the reactants and reaction conditions.
To control regioselectivity:
-
Catalyst Choice: For terminal alkynes, copper-catalyzed cycloaddition reactions (a variant of "click chemistry") often provide high regioselectivity for the 3,5-disubstituted isomer.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of the competing pathways, thereby favoring one regioisomer over the other.
-
Steric Hindrance: Introducing bulky groups on one of the reactants can sterically direct the cycloaddition to favor the less hindered product.
-
pH Adjustment: In condensation reactions involving 1,3-dicarbonyls, adjusting the pH can influence which carbonyl group preferentially reacts with hydroxylamine, thus controlling the final product.
Troubleshooting Guide
Problem 1: Low or No Yield During Isoxazole Ring Formation
Q: My [3+2] cycloaddition reaction is failing, resulting in a complex mixture or recovery of starting materials. What went wrong?
A: This is a common issue often stemming from the instability of the nitrile oxide intermediate or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially at high concentrations. This side reaction consumes your intermediate and reduces the yield of the desired isoxazole.
-
Solution: Generate the nitrile oxide in situ at a slow rate in the presence of the alkyne dipolarophile. This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to the aldoxime precursor or a base to a hydroximoyl chloride. This ensures the nitrile oxide reacts with the alkyne as soon as it is formed, minimizing dimerization.[4]
-
-
Poor Reactivity of Starting Materials: The purity of the benzaldoxime and the alkyne is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure starting materials are pure. Recrystallize or chromatograph them if necessary. Confirm their identity and purity via NMR and melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
-
Solution: Systematically screen different solvents (e.g., THF, DCM, Toluene). While many cycloadditions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Caption: Troubleshooting flowchart for low yield in cycloaddition.
Problem 2: Issues During Sulfonamide Formation
Q: The chlorosulfonylation of my aryl-isoxazole intermediate results in a dark, tarry mixture and a very low yield of the sulfonyl chloride. How can I improve this step?
A: Chlorosulfonylation with chlorosulfonic acid is an aggressive electrophilic aromatic substitution that must be handled with extreme care. Decomposition is common if conditions are not rigorously controlled.
Potential Causes & Solutions:
-
Reaction Temperature: Chlorosulfonic acid is highly reactive. Adding the substrate at too high a temperature or allowing the reaction to exotherm uncontrollably will lead to charring and decomposition.
-
Solution: The reaction must be performed at low temperatures.[2][3] Cool the chlorosulfonic acid in an ice-salt or dry ice-acetone bath to 0 °C or below before slowly and portion-wise adding the aryl-isoxazole substrate. Maintain this low temperature throughout the addition and for a period afterward before allowing it to slowly warm.
-
-
Moisture Contamination: Chlorosulfonic acid and the resulting sulfonyl chloride are extremely sensitive to moisture. Water will hydrolyze the acid to sulfuric acid (which is less reactive for this purpose) and the product back to the unreactive sulfonic acid.
-
Solution: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are anhydrous.
-
-
Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the reaction mixture into water improperly can cause a violent exotherm and product hydrolysis.
-
Solution: The quench should be performed by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat of quenching effectively. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Q: My final amination step to convert the sulfonyl chloride to the sulfonamide is inefficient. What factors should I consider?
A: Low yields in this step are typically due to competing hydrolysis of the sulfonyl chloride or incomplete reaction.
Potential Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly electrophilic and will readily react with water, which may be present in the ammonia source or solvent.
-
Solution: Use a concentrated source of ammonia (e.g., concentrated aqueous ammonium hydroxide) to ensure the amine is the dominant nucleophile.[1] Running the reaction at a low temperature (e.g., 0-10 °C) can also help to control the rate of hydrolysis relative to amination.
-
-
Insufficient Base/Ammonia: The reaction produces HCl as a byproduct, which will protonate the ammonia, rendering it non-nucleophilic.
-
Solution: Use a significant excess of ammonia (e.g., 5-10 equivalents) to act as both the nucleophile and the acid scavenger.
-
-
Poor Solubility: The sulfonyl chloride may have poor solubility in the aqueous ammonia phase, leading to a slow reaction.
| Parameter | Recommended Condition | Rationale |
| Chlorosulfonylation Temp. | 0 °C to -5 °C | Minimizes thermal decomposition and side reactions.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of ClSO₃H and sulfonyl chloride. |
| Quenching Method | Pour onto crushed ice | Controls violent exotherm from quenching ClSO₃H. |
| Amination Nucleophile | Conc. NH₄OH (excess) | Maximizes rate of amination over competing hydrolysis. |
| Amination Solvent | Biphasic (DCM/H₂O) | Improves solubility of the sulfonyl chloride substrate.[2] |
Table 1: Key Parameters for Successful Sulfonamide Formation.
Problem 3: Purification Challenges
Q: I have synthesized the final product, but it is difficult to purify. Column chromatography gives poor separation from a closely-running impurity. What are my options?
A: Purification of sulfonamides can be challenging due to their polarity and the potential presence of structurally similar impurities.
Potential Causes & Solutions:
-
Co-eluting Impurities: The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride intermediate. This impurity is highly polar and can streak on silica gel columns.
-
Solution 1: Recrystallization: This is often the most effective method for purifying solid sulfonamides. Screen various solvents to find one in which the product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains soluble. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Solution 2: Modified Chromatography: If chromatography is necessary, try altering the solvent system. Adding a small amount of a polar modifier like methanol can improve separation. Sometimes, adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape of polar compounds.
-
Solution 3: Acid-Base Extraction: The sulfonamide (pKa ~10) is weakly acidic, but the sulfonic acid impurity is strongly acidic. You can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The sulfonic acid will be deprotonated and move to the aqueous layer, while the sulfonamide remains in the organic layer.
-
Detailed Experimental Protocol: Synthesis via Condensation and Sulfonylation
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Synthesis of 4-(3-Bromophenyl)-5-methyl-3-phenylisoxazole
-
To a solution of 1-(3-bromophenyl)-3-phenylpropane-1,3-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Chlorosulfonylation
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, add chlorosulfonic acid (10 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly, in small portions, add the 4-(3-bromophenyl)-5-methyl-3-phenylisoxazole (1.0 eq) to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Note: This intermediate is often used immediately in the next step without further purification.
Step 3: Amination to form 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
-
Dissolve the crude sulfonyl chloride from the previous step in THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated aqueous ammonium hydroxide (10 eq) dropwise with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 2-3 hours until TLC indicates the disappearance of the sulfonyl chloride.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025).
- ChemicalBook. (n.d.). Valdecoxib IMpurity B synthesis. ChemicalBook.
- BenchChem Technical Support Team. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
-
Anumula, R. R., Gilla, G., Aalla, S., & Bandichhor, R. (2011). Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib. ResearchGate. [Link]
- ChemicalBook. (n.d.). Valdecoxib synthesis. ChemicalBook.
- ChemicalBook. (n.d.). 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis. ChemicalBook.
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
National Institutes of Health. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. NIH. [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
- Google Patents. (n.d.). CN103172583A - Parecoxib preparation method.
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
Sources
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 3. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This molecule, a structural analog of the well-known COX-2 inhibitor Valdecoxib, is of significant interest in medicinal chemistry and drug development.[1][2][3] The core synthetic challenge in forming the diarylisoxazole scaffold is the cyclocondensation reaction between an asymmetrical 1,3-dicarbonyl compound and hydroxylamine.[4][5] This step is frequently complicated by the formation of side products, most notably regioisomers, which can significantly impact yield, purity, and downstream applications.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you proactively mitigate and resolve common side reactions encountered during this synthesis.
Part 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.
Q1: My reaction yields are low, and TLC analysis shows two major spots with very similar Rf values that are difficult to separate. What is happening?
Probable Cause: You are likely forming a mixture of regioisomers. The primary side reaction in the synthesis of 3-phenyl-5-methylisoxazoles from asymmetrical β-diketones is the formation of the undesired 3-methyl-5-phenylisoxazole isomer.[5] This occurs because the nucleophilic hydroxylamine can attack either of the two distinct carbonyl carbons of the 1,3-diketone precursor.
In-Depth Explanation: The key intermediate, an asymmetrical diaryl diketone, has two carbonyl groups with different electronic environments: one is adjacent to a phenyl group (benzoyl) and the other to a methyl group (acetyl). The attack of hydroxylamine's nitrogen on these carbonyls initiates two competing reaction pathways, leading to the desired product and its isomer. Controlling the regioselectivity of this step is the most critical factor for achieving high yield and purity.[5][6]
Solutions:
-
pH Control: The regioselectivity of the cyclocondensation is highly dependent on pH.[7] Running the reaction under specific pH conditions can favor one isomer over the other. It is recommended to perform small-scale trial reactions across a pH range (e.g., 4, 7, and 9) to determine the optimal condition for your specific substrate.[8][9]
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the isomeric ratio.[5][6] Solvents like ethanol or acetic acid are commonly used. Experimenting with different solvents may alter the product distribution.
-
Use of a Precursor with a Directing Group: More advanced synthetic strategies involve using β-enamino diketones as precursors. These substrates can offer superior control over regioselectivity by modifying the reactivity of one of the carbonyl groups.[5][6]
Q2: My final product's NMR spectrum is clean, but the mass spectrometry data shows a minor peak corresponding to the loss of SO₂NH₂ or the addition of water. What could be the cause?
Probable Cause: This suggests a minor degradation of the sulfonamide group, likely due to hydrolysis. While sulfonamides are generally stable, they can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[10]
In-Depth Explanation: The S-N bond in the sulfonamide moiety can be hydrolyzed to a sulfonic acid (-SO₂OH) and an amine. This is more likely to occur if the workup or purification steps involve prolonged exposure to strong acids (e.g., concentrated HCl for pH adjustment) or bases (e.g., boiling in NaOH solution).[11]
Solutions:
-
Milder Workup Conditions: During the reaction workup, use dilute acids (e.g., 1 M HCl) or bases (e.g., saturated NaHCO₃ solution) for neutralization and extraction. Avoid excessive heat.
-
pH Monitoring: Keep the pH of aqueous solutions within a stable range, ideally between 4 and 9, where sulfonamide hydrolysis is significantly slower.[8][9] Studies have shown that many sulfonamides are very stable at pH 7 and 9, with increased degradation at pH 4.[8][9]
-
Purification Strategy: When performing column chromatography, avoid using highly acidic or basic additives in the mobile phase unless necessary. If such additives are required, do not let the product remain on the column for an extended period.
Q3: The reaction mixture turns dark brown or black, and after workup, I isolate a tar-like substance with very little desired product. What is causing this degradation?
Probable Cause: This indicates decomposition or polymerization of the starting materials or intermediates. The 1,3-dicarbonyl precursor can be unstable under certain conditions.
In-Depth Explanation: β-Diketones can undergo various side reactions, including self-condensation or cleavage, particularly under strong basic conditions and high temperatures. Furthermore, if the reaction is run open to the air for extended periods at high temperatures, oxidative side reactions can contribute to the formation of polymeric, tarry materials.
Solutions:
-
Temperature Control: Do not overheat the reaction. If the literature suggests refluxing in ethanol, ensure the temperature does not significantly exceed the solvent's boiling point. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.
-
Order of Addition: The way reactants are mixed can be crucial. Often, it is best to add the base slowly to a solution of the diketone and hydroxylamine hydrochloride to maintain better control over the reaction exotherm and local pH.
Part 2: Proactive Prevention & FAQs
This section provides answers to frequently asked questions, focusing on preventing side reactions before they occur.
Q: How can I reliably distinguish between the desired 3-phenyl-5-methylisoxazole product and its 3-methyl-5-phenyl regioisomer?
A: A combination of analytical techniques is the most robust approach:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts of the isoxazole ring protons and carbons are sensitive to the substituents at the C3 and C5 positions. Specifically, the chemical shift of the C4 carbon can be a key differentiator.[12] Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can also be used to establish through-space correlations between the methyl group and the phenyl protons, confirming the substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers. Due to their structural differences, they will have different retention times on a reverse-phase column. This is also the best method for quantifying the isomeric ratio in your crude product.
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under MS/MS conditions may differ, providing another point of characterization.[12]
Q: What is the most critical parameter to control during the isoxazole ring formation to ensure high regioselectivity?
A: Based on extensive studies, pH control is the most influential factor in directing the regioselectivity of the cyclocondensation between an asymmetrical 1,3-diketone and hydroxylamine. The protonation state of both the hydroxylamine and the diketone enolate intermediates dictates the preferred site of nucleophilic attack. As a general starting point, running the reaction in a buffered solution or with a mild base like sodium acetate in ethanol often provides a good balance. However, empirical optimization for your specific substrate is highly recommended.
Q: I am struggling with the purification of the final product. The isomers are very difficult to separate by column chromatography. What are my options?
A: Separating regioisomers with similar polarities is a common challenge.
-
Optimize Column Chromatography: Systematically screen different solvent systems for your TLC. A switch from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or even a three-component system might improve separation. Using a high-performance silica gel with a smaller particle size can also enhance resolution.
-
Recrystallization: This can be a highly effective technique if a suitable solvent system can be found where one isomer is significantly less soluble than the other. Fractional crystallization, which involves multiple recrystallization steps, may be necessary.
-
Preparative HPLC: For high-purity material on a smaller scale, preparative reverse-phase HPLC is an excellent, albeit more expensive, option.[13]
Part 3: Mechanistic Insights & Visual Guides
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired synthesis versus the most common side reaction.
Reaction Pathways
The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyls of the β-diketone, followed by cyclization and dehydration to form the aromatic isoxazole ring.[4]
Diagram 1: Desired Synthesis Pathway
Caption: Desired reaction pathway to the 3-phenyl-5-methylisoxazole.
Diagram 2: Formation of Regioisomeric Side Product
Caption: Side reaction pathway leading to the regioisomeric impurity.
Part 4: Analytical & Purification Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a starting point for developing an analytical HPLC method to separate and quantify the desired product and its main regioisomeric impurity.
| Parameter | Recommended Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A standard C18 column is a good starting point. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start at 40% B, ramp to 90% B over 15 min, hold for 5 min | This gradient should be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Temperature control improves retention time stability. |
| Detection | UV at 254 nm | Both isomers should have strong absorbance at this wavelength. |
References
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.
-
Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. BenchChem Technical Support.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Various Authors. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
-
Various Authors. (2024). Construction of Isoxazole ring: An Overview. Life Acad. Nanobiotechnology & Biosci. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]
-
Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Sharma, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Perry, B., et al. (2016). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
L-Fine, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support.
-
Mayo Clinic. (2025). Valdecoxib (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]
-
Stephens, C. E., & Arafa, R. K. (2012). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
Sci-Hub. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Sci-Hub. Available at: [Link]
-
Kaiser, T. M., et al. (2013). Regiochemistry discoveries in the use of isoxazole as a handle for the rapid construction of an all-carbon macrocyclic precursor in the synthetic studies of celastrol. Journal of Organic Chemistry. Available at: [Link]
-
Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate. Available at: [Link]
-
Chobe, P. P., et al. (2016). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. NIH. Available at: [Link]
-
McCormack, P. L., & Dean, B. (2004). Valdecoxib: a review. PubMed. Available at: [Link]
-
Wang, X.-S., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]
-
Penenory, A. B., et al. (2006). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. ResearchGate. Available at: [Link]
-
Anumula, R. R., et al. (2014). Novel approach to the synthesis of valdecoxib 1. ResearchGate. Available at: [Link]
-
Various Authors. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Stephens, C. E., & Arafa, R. K. (2012). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ResearchGate. Available at: [Link]
-
Reddit User. (2024). How to separate these regioisomers?. Reddit. Available at: [Link]
-
Mamatha, M. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Bhat, M. A., et al. (2022). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
A Note From Your Application Scientist
Welcome to our dedicated technical guide for understanding the degradation of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The compound you are investigating is a structural isomer of the well-documented COX-2 inhibitor, Valdecoxib, with the only difference being the substitution pattern on the phenylsulfonamide ring (meta versus para).
Due to the limited availability of specific degradation data for the meta-isomer, this guide has been constructed by leveraging the extensive body of research on Valdecoxib[1][2][3][4]. The core chemical scaffold, particularly the 5-methyl-3-phenylisoxazole ring, is identical in both molecules. Therefore, the fundamental degradation pathways—hydrolysis, oxidation, and photolysis—are expected to be highly analogous. This approach provides a robust, scientifically-grounded framework for your experimental design and troubleshooting. We will address the potential influence of the sulfonamide position where relevant.
This resource is designed to move beyond simple protocols, offering insights into the why behind experimental choices to empower your research and help you anticipate and resolve common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and degradation profile of your molecule.
Q1: What are the primary degradation pathways for this class of compounds? The core structure is susceptible to three main degradation routes consistent with ICH guidelines for stress testing: hydrolytic, oxidative, and photolytic degradation[5]. The most significant liability is the isoxazole ring, which is prone to cleavage under hydrolytic conditions, especially in an alkaline environment[6][7][8].
Q2: Under which conditions is the molecule most unstable? Forced degradation studies on the closely related Valdecoxib consistently show that the molecule is most susceptible to degradation under basic (alkaline) conditions[6][7][8]. This leads to the cleavage of the isoxazole ring. Significant degradation is also observed under oxidative stress, while acidic and photolytic conditions can also induce degradation, though often to a lesser extent[5].
Q3: What is the main structural liability of the molecule? The N-O bond within the isoxazole ring is the primary site of instability. This bond is susceptible to cleavage, particularly through base-catalyzed hydrolysis, which opens the ring to form a more flexible, open-chain structure[9][10]. This is a well-documented pathway for isoxazole-containing pharmaceuticals[11][12].
Q4: How does the sulfonamide group influence degradation? The sulfonamide moiety is generally stable to hydrolysis but can be a target for oxidative degradation[13][14]. Furthermore, its electron-withdrawing nature influences the electronic properties of the attached phenyl ring, which can affect its susceptibility to oxidative or photolytic reactions.
Q5: Will the meta vs. para position of the sulfonamide group significantly change the degradation products? The primary degradation pathway involving the cleavage of the isoxazole ring should yield analogous products for both isomers. The core fragmentation will be identical. The different electronic and steric environment of the meta-sulfonamide group compared to the para position might subtly alter the rate of degradation or the profile of minor secondary degradants (e.g., hydroxylation on the sulfonamide-bearing ring), but the principal degradants are expected to be structurally equivalent.
Part 2: Troubleshooting Guide for Degradation Experiments
This guide provides solutions to common issues encountered during forced degradation studies.
| Issue / Observation | Potential Cause(s) | Recommended Actions & Rationale |
| 1. Multiple, poorly resolved peaks on my chromatogram after stress testing. | 1. Incomplete degradation is creating a complex mixture. 2. Non-optimal chromatographic conditions (e.g., gradient slope, mobile phase pH). 3. Co-elution of multiple degradants. | Solutions: 1. Adjust Stress: Modify the duration or intensity of the stress condition to drive the reaction closer to the 5-20% degradation target recommended by ICH. 2. Optimize Chromatography: Lengthen the gradient time to improve separation. Adjust the mobile phase pH to alter the ionization state and retention of acidic/basic degradants. 3. Verify Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity across all degradant peaks. If purity is low, further method optimization is required. |
| 2. My mass balance is low (<95%) after forced degradation. | 1. Formation of degradants with a poor UV chromophore. 2. Formation of volatile or non-eluting (highly polar/non-polar) degradants. 3. Precipitation of the parent drug or degradants in the sample vial. | Solutions: 1. Use a Universal Detector: Analyze samples using a universal detector (e.g., CAD, ELSD) in parallel with UV to detect compounds lacking a strong chromophore. 2. Modify Mobile Phase/Gradient: Ensure your analytical method covers a wide polarity range. 3. Check for Precipitates: Visually inspect your stressed samples. If precipitation is observed, try dissolving the sample in a stronger organic solvent (like DMSO or DMF) before diluting it for analysis. |
| 3. I am not observing significant degradation under acidic conditions. | 1. The molecule is relatively stable under mild acidic stress. 2. The conditions (acid concentration, temperature, time) are insufficient. | Solutions: 1. Increase Stress Severity: While Valdecoxib is more labile to base, acid degradation does occur[5]. Incrementally increase the acid concentration (e.g., from 0.1 M to 1 M HCl), temperature (e.g., from 60°C to 80°C), or reaction time according to ICH guidelines to achieve target degradation. Other coxibs also show significant degradation under acidic conditions[15]. |
| 4. I see a major degradant peak appear and then disappear during my alkaline hydrolysis time course. | 1. You are observing the formation of an unstable intermediate which subsequently degrades into other products. | Solutions: 1. Perform a Detailed Time-Course Study: Set up a kinetic experiment with more frequent, early sampling points (e.g., 5, 15, 30, 60 minutes) to accurately profile the formation and decay of the intermediate. This is critical for correctly mapping the degradation pathway. |
| 5. My LC-MS data for the main alkaline degradant shows the same mass as the parent compound. | 1. This is the expected result for isoxazole ring cleavage. The degradation product is a structural isomer of the parent drug, not a product of mass loss. | Solutions: 1. Rely on MS/MS Fragmentation: The open-chain isomer will have a completely different fragmentation pattern than the parent compound. Use tandem mass spectrometry (MS/MS) to fragment both the parent ion and the degradant ion. The differences in fragment ions will allow you to confirm the structural rearrangement and elucidate the open-chain structure. |
Part 3: Key Experimental Protocols & Data
Protocol 1: Forced Degradation Study (as per ICH Q1A R2)
This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.
1. Stock Solution Preparation:
-
Prepare a stock solution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. A control sample (unstressed, diluted to the final concentration) should be run with every set.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, then neutralize with an equivalent amount of 1 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase. Note: Base-catalyzed degradation is rapid, so shorter times and lower temperatures are recommended initially[6][7].
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve and dilute to ~100 µg/mL for analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Analyze against a dark control wrapped in aluminum foil.
Protocol 2: Stability-Indicating UPLC-PDA Method
This method is designed to separate the parent compound from its potential degradation products.
-
System: UPLC with Photodiode Array (PDA) Detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
PDA Wavelength: Scan from 200-400 nm; extract chromatogram at ~240 nm[16][17].
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 9.0 90 9.1 10 | 11.0 | 10 |
Summary of Expected Degradation (Based on Valdecoxib Data)
| Stress Condition | Severity | % Degradation (Typical) | Key Observation | Reference(s) |
| Alkaline (e.g., 0.1 M NaOH) | High | 20-50% | The greatest degradation is observed. Leads to the formation of a major isomeric degradant via isoxazole ring cleavage. | [6][7][8] |
| Acidic (e.g., 1 M HCl, heat) | Moderate | 10-25% | Degradation is significant but generally less than under alkaline conditions. | [5] |
| Oxidative (e.g., 10% H₂O₂) | Moderate | 10-30% | Multiple minor degradation products are possible due to oxidation at various sites. | [5] |
| Photolytic (ICH light exposure) | Low-Moderate | 5-15% | The compound shows some light sensitivity, leading to the formation of photoproducts. | [5][6] |
| Thermal (Solid state, 70°C) | Low | < 5% | The solid form is generally stable to heat. | [5] |
Part 4: Visualization of Degradation Pathways & Workflows
Proposed Degradation Pathways
The following diagram illustrates the primary degradation routes anticipated for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide based on established isoxazole chemistry and studies on its para-isomer.
Caption: A standard workflow for forced degradation studies.
References
Sources
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC | CoLab [colab.ws]
- 7. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 14. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. iosrjournals.org [iosrjournals.org]
Technical Support Center: 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Welcome to the technical support guide for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper handling, storage, and experimental use of this compound. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Section 1: Compound Profile and Key Properties
This section provides essential physicochemical data for quick reference.
| Property | Data | Source(s) |
| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | [1][2] |
| CAS Number | 386273-25-2 | [1] |
| Molecular Formula | C₁₆H₁₄N₂O₃S | [1][3] |
| Molecular Weight | 314.36 g/mol | [1][3] |
| Recommended Storage | 2-8°C Refrigerator | [1] |
| Appearance | Solid / Crystalline Powder (Appearance may vary by manufacturer) | [4][5] |
Section 2: Long-Term Storage and Chemical Stability
The stability of your compound is paramount for generating reliable data. This section addresses common questions regarding its long-term storage and degradation pathways.
FAQ: What are the definitive storage conditions for this compound?
For maximum shelf-life, the compound should be stored at 2-8°C in a refrigerator.[1] The container must be kept tightly sealed to prevent moisture absorption, as sulfonamides can decompose in moist air.[4] Furthermore, the isoxazole ring's N-O bond is known to be susceptible to cleavage under UV irradiation.[6] Therefore, it is critical to store the vial in the dark or use an amber vial to protect it from light.
FAQ: My compound has been stored at -20°C for over a year. Is it still viable?
Caution is advised. While freezing is a common storage method, studies on other sulfonamides have shown significant degradation (up to 50% loss after 15 months) even in frozen storage.[7] We strongly recommend re-qualifying the material through analytical methods like HPLC-MS or NMR to confirm its purity and integrity before use in critical experiments. For routine storage, refrigeration at 2-8°C is preferable to freezing.
FAQ: What are the visual or physical signs of compound degradation? Look for the following indicators:
-
Change in Color: Any deviation from the original color of the powder.
-
Clumping or Change in Texture: This may indicate moisture absorption.
-
Reduced Solubility: Difficulty dissolving the compound in a solvent it was previously soluble in.
-
Inconsistent Analytical Data: Unexplained peaks in chromatography or shifts in NMR spectra are red flags.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Proper handling ensures both user safety and compound integrity. Adherence to these protocols is essential.
Caption: Standard workflow for safely handling solid compounds.
FAQ: What are the primary hazards associated with this compound?
As a solid powder, the primary risk is the generation and inhalation of dust, which may cause respiratory irritation.[8][9] Skin and eye contact should also be avoided, as compounds of this class can cause irritation.[9][10] Additionally, powder handling can lead to a build-up of electrostatic charge, which requires proper grounding of equipment.[8]
FAQ: What specific PPE should I wear when handling the solid form?
At a minimum, the following PPE is required:
-
Eye Protection: Safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A long-sleeved lab coat.[9]
All handling of the powder, including weighing and preparing stock solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood.[8]
Section 4: Preparation of Stock Solutions
Correctly preparing a stable, soluble stock solution is the first step in any successful experiment.
Caption: Flowchart for responding to a chemical spill.
FAQ: How do I handle a small spill of the solid powder?
For minor spills, first alert others in the immediate vicinity. [8]Wearing your PPE, gently cover the spill with a dry, inert material like sand or vermiculite. Avoid creating dust. [8]Carefully sweep the material into a suitable, labeled container for chemical waste disposal. [8] FAQ: What is the correct procedure for disposing of this compound and its solutions?
All waste material, including the pure compound, contaminated absorbents, and solutions, must be disposed of in accordance with local, state, and federal regulations. [14]Do not mix with other waste streams unless explicitly permitted. [14]Never dispose of this chemical down the drain. [14]
References
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. doi: 10.1080/02652039809374645. Retrieved from [Link]
-
ResearchGate. (2013). Structure and stability of isoxazoline compounds. Retrieved from [Link]
-
Kumar, V., & Aggarwal, M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 76, 245-266. doi: 10.1016/j.bioorg.2017.11.021. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-20. doi: 10.1039/D4RA08339C. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. doi: 10.1021/jm990577v. Retrieved from [Link]
-
Mamatha, M., et al. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 386273-25-2 - TRC - 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | LGC Standards [lgcstandards.com]
- 3. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide [cymitquimica.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.no [fishersci.no]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
Overcoming poor solubility of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in aqueous solutions
An Application Scientist's Guide to Overcoming Poor Aqueous Solubility of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)
Introduction: Understanding the Challenge
Welcome to the technical support center for 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the active pharmaceutical ingredient known as Valdecoxib. As a selective COX-2 inhibitor, its utility in research and development is significant. However, its chemical structure, characterized by a lipophilic phenylisoxazole core (calculated XLogP of ~3.68), results in very low aqueous solubility, a common and critical hurdle for researchers.[1] This guide is designed to provide you, our fellow scientists and drug development professionals, with both the theoretical grounding and practical, step-by-step protocols to systematically overcome these solubility challenges in your experiments.
It is important to distinguish Valdecoxib from its prodrug, Parecoxib. Parecoxib is a water-soluble formulation designed for injection, which is rapidly hydrolyzed in the body to its active form, Valdecoxib.[2][3][4][5] This guide focuses on handling the poorly soluble active moiety, Valdecoxib, in aqueous research settings.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section is formatted as a series of common laboratory scenarios. Each problem is followed by a diagnostic workflow and detailed protocols to resolve the issue.
Scenario 1: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.
This is the most frequent issue encountered. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium as the organic co-solvent is diluted.
Causality Analysis:
The high concentration of the drug in a solvent like DMSO is stable. However, upon dilution into a buffer, the percentage of the solubilizing co-solvent drops dramatically, and the aqueous environment cannot maintain the drug in solution. The key is to either modify the final aqueous environment to be more hospitable to the drug or to use a carrier system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Step-by-Step Co-Solvent Optimization
Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[6][7]
-
Determine Maximum Tolerable Co-Solvent Level: Before proceeding, test the tolerance of your experimental system (e.g., cell line, enzyme) to common co-solvents like DMSO, ethanol, or PEG 400. Typically, most cell-based assays can tolerate up to 0.5-1% DMSO.
-
Prepare a High-Concentration Stock: Dissolve Valdecoxib in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Perform a Serial Dilution in Co-Solvent: Serially dilute the stock solution in 100% DMSO, not the aqueous buffer. This ensures the compound is fully dissolved before the final aqueous dilution.
-
Final Dilution Step: Add a small, fixed volume of each DMSO-diluted stock to your aqueous buffer to reach the final desired drug concentration, ensuring the final DMSO concentration remains below your predetermined tolerance limit.
-
Observation: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours). The highest concentration that remains clear is your working limit under these conditions.
Scenario 2: I need to prepare a completely organic solvent-free aqueous solution.
For many applications, particularly in later-stage preclinical studies, organic co-solvents are not permissible. In this case, altering the physicochemical properties of the solvent or using advanced carrier technologies is necessary.
Protocol 2: pH Adjustment for a Weakly Acidic Compound
Valdecoxib contains a sulfonamide group, which is weakly acidic. By raising the pH of the aqueous solution above the compound's pKa, the sulfonamide group deprotonates, becoming ionized and significantly more water-soluble.[8][][10]
-
Identify the pKa: The pKa of the sulfonamide proton in Valdecoxib is approximately 9.5-10.5. To achieve significant ionization, the pH should be adjusted to be at least 1-2 units higher.
-
Select a Buffer: Choose a buffer system that is effective in the desired pH range (e.g., carbonate-bicarbonate for pH 9.2-10.6 or phosphate for pH 11-12).
-
Prepare Alkaline Buffer: Prepare the selected buffer at the target pH (e.g., pH 11.0).
-
Direct Dissolution: Weigh the Valdecoxib powder and add it directly to the alkaline buffer. Use sonication or gentle heating (if compound stability permits) to aid dissolution.
-
Verification: Check the final pH of the solution after the compound has dissolved, as the acidic nature of the compound may slightly lower it. Adjust as necessary.
-
Critical Consideration: Ensure that the high pH will not adversely affect your experimental system or the stability of the compound over the duration of the experiment.
Protocol 3: Using Cyclodextrins for Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[11][12][13]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.[]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in water or your desired buffer. A starting concentration of 10-20% (w/v) is common for initial trials.
-
Add the Compound: Add the Valdecoxib powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: After the equilibration period, centrifuge the solution at high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 µm filter to remove any undissolved material.
-
Determine Concentration: The concentration of the solubilized Valdecoxib in the filtrate must be determined analytically using a validated HPLC-UV or LC-MS method.
Table 1: Comparison of Common Cyclodextrins for Solubilization
| Cyclodextrin Type | Key Features | Typical Starting Concentration |
| Hydroxypropyl-β-CD (HP-β-CD) | High water solubility, low toxicity, commonly used in parenteral formulations. | 10-40% (w/v) |
| Sulfobutylether-β-CD (SBE-β-CD) | High water solubility, negatively charged, can enhance solubility of cationic drugs. | 10-30% (w/v) |
| Methyl-β-CD (M-β-CD) | High solubilizing capacity but known to extract cholesterol from cell membranes; use with caution in cell-based assays. | 1-10 mM |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of Valdecoxib that I should be aware of?
Valdecoxib is a weakly acidic, lipophilic molecule. Its key properties are a high logarithm of the partition coefficient (XLogP ≈ 3.68), indicating poor water solubility, and a weakly acidic sulfonamide group (pKa ≈ 9.5-10.5).[1] This means its solubility is minimal in neutral and acidic pH but increases significantly in alkaline conditions (pH > 10).
Q2: Which solubility enhancement technique is best for my specific application?
The optimal technique depends on your experimental constraints:
-
For high-throughput in vitro screening: Co-solvent methods (Protocol 1) are typically the fastest and most straightforward, provided the final solvent concentration is compatible with the assay.
-
For cell-based assays requiring low organic solvent: Cyclodextrin complexation (Protocol 3) or the use of non-ionic surfactants are excellent choices.
-
For in vivo animal studies: Advanced formulations like cyclodextrin inclusion complexes, nanoparticle suspensions, or amorphous solid dispersions are often required to improve oral bioavailability.[15][16][17]
Q3: How do surfactants work to solubilize compounds like Valdecoxib?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[18] Poorly soluble drugs like Valdecoxib can partition into the hydrophobic core, effectively being carried in a stable colloidal dispersion that appears as a clear solution.[19][20] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used.
Caption: Micellar solubilization of a hydrophobic drug.
Q4: Can I use nanoparticle engineering for lab-scale experiments?
Yes, while often associated with advanced drug delivery, simple nanoparticle formulations can be made in the lab.[21] Techniques like anti-solvent precipitation can create nanosuspensions. This involves dissolving the drug in a water-miscible organic solvent and then rapidly injecting this solution into an aqueous solution (the anti-solvent) under high shear (e.g., stirring or sonication). This causes the drug to precipitate as nanoparticles, which can be stabilized with surfactants or polymers.[22] This method can significantly increase the surface area for dissolution.[23] However, it requires careful control of process parameters and characterization of particle size.
References
- Wikipedia.
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
- Wikipedia. Nanoparticle drug delivery.
- Gao, Y., et al. (2021).
- Wang, A. Z., et al. (2020). Engineering precision nanoparticles for drug delivery. Pharma Excipients.
- Gould, S., & Scott, R. C. (2005). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Surya Prakasarao, P., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- S-Cool. Co-solvent: Significance and symbolism.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Hilaris Publisher. Precision-engineered Nanoparticles for Enhanced Drug Delivery. Journal of Bioengineering & Biomedical Science.
- Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
- Deranged Physiology. Parecoxib.
- National Center for Biotechnology Information. Parecoxib. PubChem Compound Summary.
- Pfizer.
- Wikipedia. Parecoxib.
- Liu, H., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Medium.
- Hu, B., et al. (2021). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Signal Transduction and Targeted Therapy.
- Cayman Chemical. (2022). Parecoxib (sodium salt)
- CD Formul
- Shandong IRO Chelating Chemical Co., Ltd.
- STATNANO. (2023). Nanoparticle Engineering in Drug Delivery Under the Microscope.
- Liu, H., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Semantic Scholar.
- PharmaCompass. Parecoxib Sodium.
- Micellar solubiliz
- BOC Sciences.
- Slideshare.
- International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
-
Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
- Khan, S., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences.
- Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Slideshare. Methods of solubility enhancements.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- IUPHAR/BPS Guide to PHARMACOLOGY. parecoxib.
- APExBIO. Parecoxib Sodium.
- Royal Society of Chemistry. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- MDPI. (2024).
- Organic Chemistry Portal. Isoxazole synthesis.
- Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
- European Medicines Agency. (2009).
- National Center for Biotechnology Information. Parecoxib Sodium. PubChem Compound Summary.
Sources
- 1. parecoxib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parecoxib - Wikipedia [en.wikipedia.org]
- 4. Parecoxib Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. scielo.br [scielo.br]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 20. pharmacy180.com [pharmacy180.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. japer.in [japer.in]
Validation & Comparative
A Comparative Guide for Researchers: Parecoxib and the Significance of Regioisomerism in COX-2 Inhibition
An In-Depth Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and its Clinically Relevant Counterpart, Parecoxib
Introduction
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, Parecoxib stands out as a parenterally administered option for the management of acute pain.[1] Its clinical utility stems from its rapid conversion to the active compound, Valdecoxib, which exhibits potent and selective inhibition of the COX-2 enzyme.[2] This guide provides a comprehensive comparison of Parecoxib and its active metabolite, Valdecoxib, with a positional isomer, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
While Valdecoxib is chemically known as 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, its regioisomer, with the benzenesulfonamide moiety at the 3-position, presents an interesting case for understanding the stringent structure-activity relationships (SAR) that govern COX-2 inhibition.[3][4] Despite the availability of the 3-substituted isomer as a chemical entity, a thorough search of scientific literature reveals a lack of published pharmacological data.[3][5] Therefore, a direct experimental comparison is not feasible at this time.
This guide will, therefore, focus on a detailed exposition of Parecoxib and Valdecoxib, leveraging available experimental data to elucidate their mechanism, potency, and clinical application. We will then delve into a discussion of the structural underpinnings of their COX-2 selectivity, using the 3-substituted isomer as a theoretical tool to highlight the critical importance of substituent placement on the phenyl ring for effective enzyme inhibition.
Chemical and Pharmacological Profiles
Parecoxib is a prodrug, designed to be more water-soluble for intravenous and intramuscular administration.[1] In the liver, it undergoes rapid enzymatic hydrolysis to form Valdecoxib, the active non-steroidal anti-inflammatory drug (NSAID).[2][6]
| Compound | Chemical Structure | IUPAC Name | CAS Number |
| Parecoxib | [Image of Parecoxib structure] | N-[[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl]propanamide | 198470-84-7 |
| Valdecoxib | [Image of Valdecoxib structure] | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | 181695-72-7[4] |
| 3-substituted Isomer | [Image of 3-substituted isomer structure] | 3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | 386273-25-2[3] |
Pharmacokinetics of Parecoxib
Following administration, Parecoxib is quickly and almost entirely converted to Valdecoxib.[7] The elimination half-life of Parecoxib is approximately 22 minutes, while its active metabolite, Valdecoxib, has a half-life of about 8 hours.[2] Valdecoxib is metabolized in the liver primarily by CYP3A4 and CYP2C9 isoenzymes.[6]
Mechanism of Action and COX-2 Selectivity
The therapeutic effects of Valdecoxib are derived from its selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric lining.[9] By selectively targeting COX-2, Valdecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]
In Vitro Inhibition Data for Valdecoxib
The potency and selectivity of Valdecoxib have been quantified in various in vitro assays. The IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, is a key metric. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, indicates the preference for COX-2 inhibition.
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Recombinant Human Enzyme | 150 | 0.005 | 30,000 | [11] |
| Human Whole Blood | 21.9 | 0.24 | 91.25 | [11] |
| Another study reports | 140 | 0.005 | 28,000 | [12] |
These data clearly demonstrate that Valdecoxib is a highly potent and selective inhibitor of the COX-2 enzyme.
The Structural Basis of COX-2 Selectivity: A Structure-Activity Relationship (SAR) Perspective
The selectivity of diarylheterocyclic compounds like Valdecoxib for COX-2 over COX-1 is attributed to key differences in the active sites of the two enzyme isoforms. The active site of COX-2 has a larger, more accommodating hydrophobic channel and a side pocket that is absent in COX-1.
The benzenesulfonamide moiety of Valdecoxib is crucial for its high affinity and selectivity. This group is able to bind within the side pocket of the COX-2 active site, an interaction that is not possible with the more constricted active site of COX-1.
Caption: Key structural interactions of Valdecoxib within the COX-2 active site.
The Hypothetical Impact of Isomeric Repositioning
Given the established binding model, moving the benzenesulfonamide group from the 4-position (para) to the 3-position (meta) on the phenyl ring would likely have a profound and detrimental effect on the inhibitory activity and selectivity of the molecule. The optimal geometry for insertion into the COX-2 side pocket would be lost. This would likely prevent the crucial interaction that anchors the inhibitor and confers its selectivity, potentially leading to a significant decrease in potency against COX-2 and a loss of selectivity over COX-1. This underscores the critical nature of the specific substitution pattern for the pharmacological profile of this class of inhibitors.
In Vivo Efficacy of Parecoxib
The potent and selective COX-2 inhibition by Valdecoxib translates to effective analgesia and anti-inflammatory effects in vivo. Clinical trials have demonstrated the efficacy of Parecoxib in managing postoperative pain across various surgical settings.[13][14]
| Study Type | Surgical Model | Key Findings | Reference |
| Meta-analysis | Total Knee or Hip Arthroplasty | Significantly reduced 24-hour resting VAS scores compared to placebo. | [13] |
| Meta-analysis | Various Postoperative Settings | Superior to placebo in pain relief and demonstrated opioid-sparing effects. | [14] |
| Randomized Clinical Trial | Total Knee Arthroplasty | A single 40 mg IV dose provided significant analgesia compared to placebo. | [15] |
Parecoxib has also been shown to have a significant opioid-sparing effect, reducing the overall need for opioid analgesics and their associated side effects.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA kit for prostaglandin E2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro COX inhibition assay.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the anti-inflammatory activity of a compound. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory effect.
The COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and growth factors, trigger the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2. These prostaglandins act on their respective receptors on target cells to mediate the classic signs of inflammation: redness, swelling, heat, and pain.
Caption: The COX-2 signaling pathway in inflammation.
Safety and Adverse Effects of Parecoxib
As a member of the coxib class, Parecoxib is associated with an increased risk of cardiovascular and thrombotic events, particularly following coronary artery bypass graft (CABG) surgery, and is contraindicated in this setting.[7] Rare but serious skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have also been reported with Valdecoxib, the active metabolite.[16]
Conclusion
Parecoxib, through its active metabolite Valdecoxib, is a potent and highly selective COX-2 inhibitor with demonstrated efficacy in the management of acute pain. Its pharmacological profile is a direct result of its specific chemical structure, particularly the placement of the benzenesulfonamide group at the 4-position of the phenyl ring, which allows for optimal interaction with the COX-2 active site. The positional isomer, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, while chemically similar, is predicted to have significantly reduced or no selective COX-2 inhibitory activity due to the suboptimal positioning of this critical functional group. The absence of experimental data for this 3-substituted isomer highlights a gap in the literature but also reinforces the precise structural requirements for potent and selective COX-2 inhibition. This comparative analysis underscores the importance of regioisomerism in drug design and provides a comprehensive overview of a clinically important analgesic for researchers and drug development professionals.
References
-
Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., ... & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212). [Link]
-
MedPath. (2025). Parecoxib | Advanced Drug Monograph. [Link]
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Valdecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Parecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
Pain Management Reviews. (n.d.). PARECOXIB – Application in Therapy and Current Clinical Research. [Link]
-
Acute Porphyria Drugs Database. (n.d.). M01AH04 - Parecoxib. Retrieved from [Link]
-
European Medicines Agency. (2018). Dynastat, INN-parecoxib. [Link]
-
Pfizer. (2012). PARECOXIB (as parecoxib sodium) 40 mg powder for injection. [Link]
-
National Institute of Standards and Technology. (n.d.). Valdecoxib. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Results of clinical trials with parecoxib on pain intensity and pain relief. [Link]
-
Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
Li, Y., et al. (2020). The efficacy of parecoxib in improving pain after total knee or total hip arthroplasty: Systematic review and meta-analysis. Medicine, 99(17), e19874. [Link]
-
Li, J., et al. (2017). Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis. Experimental and Therapeutic Medicine, 14(4), 3241–3248. [Link]
-
Song, Y., et al. (2018). A randomized study of the efficacy and safety of parecoxib for the treatment of pain following total knee arthroplasty in Korean patients. Journal of Pain Research, 11, 487–495. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. [Link]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. [Link]
-
Bruno, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(3), 337-369. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. (n.d.). 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. [Link]
-
El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6109. [Link]
-
ResearchGate. (n.d.). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. [Link]
-
Veeprho. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | CAS 181695-72-7. [Link]
-
Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Biological Chemistry, 292(33), 13849–13860. [Link]
-
ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. [Link]
-
ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]
-
Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
-
Kalgutkar, A. S., & Marnett, L. J. (2011). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Comprehensive Natural Products II, 8, 421–448. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]
-
PubChem. (n.d.). 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. National Center for Biotechnology Information. [Link]
-
Sharma, S., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1143. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(44), 32095-32121. [Link]
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Online CAS Number 386273-25-2 - TRC - 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | LGC Standards [lgcstandards.com]
- 6. M01AH04 - Parecoxib [drugsporphyria.net]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The efficacy of parecoxib in improving pain after total knee or total hip arthroplasty: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and Valdecoxib: A Structural Isomer Perspective on COX-2 Inhibition
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in pain and inflammation management. Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, was a prominent member of this class, lauded for its potent and selective inhibition of the COX-2 isozyme.[1] This guide provides a detailed comparative analysis of Valdecoxib and its lesser-known structural isomer, 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, wherein the benzenesulfonamide moiety is shifted from the para to the meta position.
While Valdecoxib has been extensively studied, its meta-isomer has not been the subject of direct, comprehensive pharmacological investigation in publicly available literature. Therefore, this guide will first establish the well-documented profile of Valdecoxib and then, leveraging established principles of structure-activity relationships (SAR) for COX-2 inhibitors, extrapolate a scientifically-grounded hypothesis on the likely pharmacological profile of its meta-isomer. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering insights into the critical role of substituent positioning for selective enzyme inhibition.
Chemical Structure and Physicochemical Properties
Valdecoxib and its meta-isomer share the same molecular formula (C₁₆H₁₄N₂O₃S) and molecular weight (314.36 g/mol ).[2][3] The core structure consists of a central isoxazole ring substituted with methyl and phenyl groups. The key distinction lies in the substitution pattern of the benzenesulfonamide group on the 4-phenyl ring.
| Feature | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Valdecoxib (4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) |
| Chemical Structure | A benzenesulfonamide group at the meta-position (3-position) of the 4-phenyl ring. | A benzenesulfonamide group at the para-position (4-position) of the 4-phenyl ring. |
| Molecular Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.36 g/mol | 314.36 g/mol |
| IUPAC Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
| CAS Number | 386273-25-2 | 181695-72-7 |
This seemingly minor positional shift is hypothesized to have profound implications for the molecule's interaction with the COX enzymes.
Mechanism of Action: The Critical Role of the Sulfonamide Group
Both Valdecoxib and its meta-isomer are anticipated to exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[5]
Selective COX-2 inhibitors, like Valdecoxib, were designed to specifically target COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] The selectivity of diarylheterocyclic COX-2 inhibitors, including the 'coxib' class, is largely attributed to the presence of a sulfonamide or a similar group on one of the phenyl rings.[6] This group is able to bind to a specific hydrophilic side pocket present in the active site of COX-2, but not in COX-1.
Comparative Efficacy and Selectivity: A Hypothesis Based on SAR
While direct experimental data for 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is unavailable, a robust body of literature on the structure-activity relationships of COX-2 inhibitors allows for a strong predictive assessment.
Valdecoxib: A Profile of High Potency and Selectivity
Valdecoxib is a potent and highly selective COX-2 inhibitor. In vitro studies have demonstrated its significant inhibitory activity against the COX-2 enzyme, with a much lower affinity for COX-1. This selectivity is the cornerstone of its therapeutic action, aiming to provide anti-inflammatory benefits with a reduced risk of gastrointestinal complications.[7]
The Hypothesized Profile of the Meta-Isomer
The para-positioning of the sulfonamide group in Valdecoxib is crucial for its optimal interaction with the secondary pocket of the COX-2 active site. Moving this group to the meta-position, as in 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, would likely lead to a significant decrease in both potency and selectivity for COX-2.
Rationale for the Hypothesis:
-
Suboptimal Binding Geometry: The geometry of the COX-2 active site is such that a substituent at the para-position of the phenyl ring can extend into the hydrophilic side pocket. A meta-substituent would be misaligned, preventing the key hydrogen bonding and electrostatic interactions necessary for high-affinity binding.
-
Reduced Interaction with Key Residues: The sulfonamide group in Valdecoxib is thought to interact with key amino acid residues within the COX-2 side pocket, such as His90, Arg513, and Gln192. The altered positioning in the meta-isomer would likely disrupt these critical interactions.
-
Loss of Selectivity: As the specific interaction with the COX-2 side pocket is the primary determinant of selectivity, a weakened or absent interaction in the meta-isomer would likely result in a compound with reduced or no selectivity for COX-2 over COX-1.
Based on these SAR principles, it is predicted that 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide would be a significantly less potent and less selective COX-2 inhibitor compared to Valdecoxib.
Experimental Workflow for a Definitive Comparative Analysis
To empirically validate the hypothesized differences in activity between Valdecoxib and its meta-isomer, a series of well-established in vitro and in vivo experiments would be required.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency (IC₅₀ values) and selectivity of the compounds for the two COX isoforms.
Experimental Protocol:
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of Valdecoxib and 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Reaction: In a multi-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for each isoform. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Models of Inflammation and Pain
To assess the in vivo efficacy, standard animal models of inflammation and pain would be employed.
-
Carrageenan-Induced Paw Edema: This model assesses the anti-inflammatory activity of the compounds. Paw volume is measured before and after the injection of carrageenan in the presence of the test compounds.
-
Adjuvant-Induced Arthritis: A more chronic model of inflammation where the severity of arthritis is scored over time in animals treated with the compounds.
Pharmacokinetic and Safety Profiles
Valdecoxib Pharmacokinetics
Valdecoxib is well-absorbed orally, with a bioavailability of approximately 83%. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C9). The elimination half-life is around 8-11 hours.
Predicted Pharmacokinetics of the Meta-Isomer
The change in the substitution pattern could potentially alter the pharmacokinetic profile of the meta-isomer compared to Valdecoxib. This could manifest as differences in absorption, distribution, metabolism, and excretion (ADME). For instance, the altered polarity and steric hindrance might affect its binding to metabolic enzymes and plasma proteins.
Safety Profile and Market Withdrawal of Valdecoxib
Valdecoxib was withdrawn from the market in 2005 due to concerns about an increased risk of serious cardiovascular events, including heart attack and stroke, as well as an increased risk of severe skin reactions.[8][9] The cardiovascular risk is thought to be a class effect of selective COX-2 inhibitors, potentially related to an imbalance between prostacyclin (PGI₂) and thromboxane A₂ (TXA₂) production.[10]
The safety profile of the meta-isomer is unknown. However, if it were to exhibit any significant COX-2 inhibitory activity, it would be prudent to assume a similar potential for cardiovascular risk until proven otherwise through rigorous preclinical and clinical safety studies.
Conclusion
The comparative analysis of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and Valdecoxib underscores the profound impact of subtle structural modifications on pharmacological activity. While Valdecoxib is a well-characterized, potent, and selective COX-2 inhibitor, its clinical use was terminated due to significant safety concerns. Based on established structure-activity relationships, its meta-isomer is strongly hypothesized to be a substantially less effective and less selective inhibitor of COX-2. This is attributed to the suboptimal positioning of the sulfonamide group, which is critical for high-affinity binding to the specific side pocket of the COX-2 enzyme.
This analysis highlights the precision of molecular interactions that govern drug efficacy and selectivity. The detailed experimental workflows provided offer a clear path for the empirical validation of these predictions. For researchers in drug discovery, the case of Valdecoxib and its positional isomer serves as a compelling example of how meticulous structural design is paramount in the development of targeted and safe therapeutics.
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119607, Valdecoxib. [Link]
-
Pharmaffiliates. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Di Nunno, L., et al. (2004). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Journal of Medicinal Chemistry, 47(20), 4881-4890. [Link]
-
Al-Saeed, F. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4782. [Link]
-
Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]
- Guda, F., et al. (2015). Synthesis and biological evaluation of novel benzenesulfonamide derivatives as potential anticancer agents. Medicinal Chemistry Research, 24(7), 2841-2851.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- Camilleri, M. (2003). Valdecoxib: a review. Expert Opinion on Pharmacotherapy, 4(6), 967-981.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804.
- Brooks, P., & Day, R. (2001). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England Journal of Medicine, 344(12), 923-924.
- Fitzgerald, G. A. (2003). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine, 349(19), 1813-1815.
- Mukherjee, D., Nissen, S. E., & Topol, E. J. (2001). Risk of cardiovascular events associated with selective COX-2 inhibitors. JAMA, 286(8), 954-959.
- Pfizer Inc. (2004). Bextra (valdecoxib)
- Food and Drug Administration. (2005). FDA Public Health Advisory for Bextra (valdecoxib).
- Bombardier, C., et al. (2000). Comparison of upper gastrointestinal toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis. VIGOR Study Group. The New England Journal of Medicine, 343(21), 1520-1528.
- Catella-Lawson, F., et al. (1999). Cyclooxygenase inhibitors and the antiplatelet effects of aspirin. The New England Journal of Medicine, 345(25), 1809-1817.
Sources
- 1. brieflands.com [brieflands.com]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide Analogs: A Guide to Structure-Activity Relationships
For Immediate Release
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide analogs, a class of compounds with significant therapeutic potential. The core structure is notably found in Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced effects of structural modifications on the biological activity of these analogs, supported by experimental data and methodologies.
Introduction: The Significance of the Isoxazole Benzenesulfonamide Scaffold
The 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide scaffold is a cornerstone in the design of selective COX-2 inhibitors.[3] COX-2 is an enzyme that plays a crucial role in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] Valdecoxib, a prominent member of this class, demonstrates high potency and selectivity for COX-2 over COX-1.[2][4] Understanding the SAR of this scaffold is paramount for the rational design of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, is a versatile pharmacophore found in numerous biologically active compounds.[5][6] Its presence in this scaffold is critical for interaction with the target enzyme. This guide will systematically explore how modifications to the phenyl ring, the isoxazole core, and the benzenesulfonamide moiety influence the inhibitory activity of these analogs.
Core Structure and Key Pharmacophoric Features
The fundamental structure of the analogs discussed in this guide is depicted below. The key pharmacophoric features essential for COX-2 inhibition include:
-
The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for binding to a specific hydrophilic pocket within the COX-2 active site.
-
The Central Isoxazole Ring: This heterocyclic core properly orients the adjacent phenyl and benzenesulfonamide groups for optimal interaction with the enzyme.
-
The 3-Phenyl Group: This lipophilic group occupies a hydrophobic channel in the COX-2 active site.
-
The 5-Methyl Group: This small alkyl group contributes to the overall binding affinity.
Figure 1: Core scaffold of the analyzed analogs.
Structure-Activity Relationship Analysis
This section dissects the impact of structural modifications at various positions of the 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide scaffold.
Modifications of the Benzenesulfonamide Moiety
The sulfonamide group is a critical anchor for binding to the COX-2 enzyme. Its primary amine is essential for forming hydrogen bonds with key residues in the active site.
-
N-Substitution: The parent compound, Valdecoxib, possesses an unsubstituted sulfonamide group (-SO₂NH₂).[1] Prodrug strategies have been successfully employed by N-acylation of the sulfonamide. For instance, Parecoxib is an N-propanoyl prodrug of Valdecoxib, designed to be water-soluble and injectable for perioperative pain management.[7][8] Upon administration, Parecoxib is rapidly hydrolyzed in the liver to the active drug, Valdecoxib.[7][8]
| Compound | R Group on -SO₂N(H)R | Biological Activity |
| Valdecoxib | -H | Potent & Selective COX-2 Inhibitor[2] |
| Parecoxib | -CO-CH₂CH₃ | Prodrug of Valdecoxib[7] |
Modifications of the 3-Phenyl Ring
Substitutions on the 3-phenyl ring can significantly influence the potency and selectivity of the analogs by altering their interaction with the hydrophobic pocket of the COX-2 enzyme.
-
Para-Substitution: Generally, small, electron-withdrawing or electron-donating groups at the para-position of the phenyl ring are well-tolerated and can sometimes enhance activity. However, bulky substituents can be detrimental to binding.
-
Meta- and Ortho-Substitution: Modifications at these positions are often less favorable, as they can disrupt the optimal orientation of the phenyl ring within the hydrophobic pocket.
Modifications of the Isoxazole Ring
The isoxazole ring itself is a relatively stable core, and modifications are less common. However, the nature of the substituents at the 3 and 5 positions is critical.
-
Position 5: A small alkyl group, such as the methyl group in Valdecoxib, is generally preferred. Larger groups can lead to steric hindrance and reduced activity.
-
Position 3: The phenyl group at this position is a key feature for high-affinity binding. Replacing it with other aromatic or heteroaromatic rings can be a strategy to modulate selectivity and pharmacokinetic properties.
Experimental Protocols
The following are standardized protocols for the synthesis and biological evaluation of 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide analogs.
General Synthesis of Analogs
A common synthetic route to these analogs involves the reaction of a substituted phenylacetylene with an appropriate hydroxamoyl chloride to form the isoxazole ring, followed by sulfonation and amination of the benzenoid ring.
Figure 2: General synthetic workflow for the analogs.
Step-by-Step Protocol:
-
1,3-Dipolar Cycloaddition: A solution of the substituted phenylacetylene in an inert solvent (e.g., toluene) is treated with an in situ generated nitrile oxide (from the corresponding hydroxamoyl chloride and a base like triethylamine). The reaction mixture is typically stirred at room temperature or heated to afford the 3-aryl-5-methylisoxazole derivative.
-
Sulfonation: The resulting isoxazole derivative is subjected to sulfonation using chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the desired phenyl ring.
-
Amination: The sulfonyl chloride intermediate is then reacted with an amine source (e.g., ammonia or an appropriate primary or secondary amine) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final sulfonamide analog.
-
Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.
In Vitro COX-1/COX-2 Inhibition Assay
The potency and selectivity of the synthesized analogs are determined using an in vitro enzyme inhibition assay.
Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) in a suitable buffer for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
Reaction Termination and Product Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The COX-2 selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Comparative Data and Discussion
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of Valdecoxib and its prodrug Parecoxib.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Valdecoxib | 140[4] | 0.005[4] | 28,000 |
| Parecoxib (as Valdecoxib) | - | - | - |
Discussion:
The data clearly demonstrates the high potency and remarkable selectivity of Valdecoxib for the COX-2 enzyme.[4] The approximately 28,000-fold selectivity highlights the success of the drug design strategy targeting the subtle structural differences between the COX-1 and COX-2 active sites. The prodrug approach with Parecoxib allows for parenteral administration, expanding the therapeutic applications of this potent anti-inflammatory agent.[7][8]
Further exploration of the SAR of this scaffold has led to the development of analogs with diverse biological activities beyond COX-2 inhibition, including potential applications as anticancer agents and inhibitors of other enzymes.[5][9] For example, some benzenesulfonamide analogs have shown inhibitory activity against tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[9]
Conclusion and Future Directions
The 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide scaffold remains a highly valuable template for the design of potent and selective enzyme inhibitors. The well-established SAR provides a solid foundation for the rational design of new analogs with tailored pharmacological profiles. Future research in this area could focus on:
-
Exploring Novel Phenyl Ring Substitutions: Systematic exploration of a wider range of substituents on the 3-phenyl ring could lead to analogs with enhanced potency or altered selectivity profiles.
-
Bioisosteric Replacement of the Isoxazole Ring: Replacing the isoxazole core with other five-membered heterocycles may yield compounds with novel biological activities and improved pharmacokinetic properties.
-
Targeting Other Enzymes: The inherent drug-like properties of this scaffold make it an attractive starting point for the development of inhibitors for other therapeutically relevant enzymes.
By leveraging the knowledge of the SAR of this important class of compounds, researchers can continue to develop innovative and effective therapeutic agents for a variety of diseases.
References
-
PubChem. Parecoxib. Available from: [Link].
-
Wikipedia. Parecoxib. Available from: [Link].
-
National Institutes of Health. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available from: [Link].
-
National Institutes of Health. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link].
-
Drugs.com. Valdecoxib and Parecoxib Sodium. Available from: [Link].
-
National Institutes of Health. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link].
-
ResearchGate. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link].
-
PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Available from: [Link].
-
ResearchGate. Chemical structure of Parecoxib and its active metabolite, Valdecoxib. Available from: [Link].
-
ResearchGate. Examples of biologically active compounds incorporating a triazole or isoxazole nucleus. Available from: [Link].
-
National Institutes of Health. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Available from: [Link].
-
ResearchGate. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Available from: [Link].
-
ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link].
-
National Institutes of Health. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Available from: [Link].
-
PubChem. Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. Available from: [Link].
-
International Journal of Pharmaceutical Sciences and Research. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Available from: [Link].
-
ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Available from: [Link].
-
Amanote Research. (PDF) StructureActivity Relationship of - Amanote. Available from: [Link].
-
PubMed. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Available from: [Link].
-
National Institutes of Health. Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease. Available from: [Link].
-
PubMed. A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. access.portico.org [access.portico.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Parecoxib - Wikipedia [en.wikipedia.org]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valdecoxib (Bextra) and Other COX-2 Inhibitors in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, known as Valdecoxib, against other prominent cyclooxygenase-2 (COX-2) inhibitors. The focus is on the molecular interactions, enzymatic inhibition, and preclinical efficacy that differentiate these compounds, supported by experimental data and protocols.
Introduction: The Rationale for COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in managing pain and inflammation. Their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs).[1] Two main isoforms exist: COX-1, a constitutively expressed enzyme crucial for gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme upregulated at sites of inflammation.[1][2] The therapeutic, anti-inflammatory effects of NSAIDs stem from COX-2 inhibition, while adverse effects like gastrointestinal bleeding are linked to COX-1 inhibition.[1] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to offer comparable efficacy to traditional NSAIDs with an improved safety profile.[3] This guide will compare Valdecoxib, a highly selective COX-2 inhibitor, with its counterparts, including Celecoxib, Rofecoxib, and Etoricoxib.
Molecular Structures and Mechanism of Action
Valdecoxib, Celecoxib, and Rofecoxib belong to a class of diarylheterocyclic compounds.[1] Their defining feature is a sulfonamide or a related functional group, which is key to their COX-2 selectivity.[1] The active site of COX-2 has a larger, more accommodating hydrophobic channel and a distinct side pocket compared to COX-1. The sulfonamide group of the coxibs can bind within this side pocket, leading to a tighter and more selective interaction with COX-2, while sterically hindering their entry into the narrower COX-1 active site.[1]
Valdecoxib's mechanism of action is the potent and selective inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins that mediate inflammation, pain, and fever.[4][5] At therapeutic concentrations, it does not inhibit the COX-1 isoform, thus sparing its physiological functions.[2][4]
Caption: COX-2 inhibitors like Valdecoxib selectively block the inflammatory pathway.
Comparative In Vitro Potency and Selectivity
The efficacy and safety of a COX-2 inhibitor are largely defined by its potency (IC50 value) and its selectivity ratio (IC50 COX-1 / IC50 COX-2). A lower IC50 for COX-2 indicates higher potency, and a higher selectivity ratio indicates a more favorable safety profile concerning COX-1-mediated side effects.
Experimental data consistently demonstrates that Valdecoxib is one of the most potent and selective COX-2 inhibitors developed.[6]
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Valdecoxib | 0.005 | 150 | 30,000 | [6] |
| Celecoxib | 0.05 | >100 (approx. 82 in other assays) | >2,000 (approx. 12 in other assays) | [6][7] |
| Rofecoxib | 0.5 | >100 | >200 | [6] |
| Etoricoxib | 5 | >100 | >20 | [6] |
Note: IC50 values can vary between different assay systems (e.g., recombinant enzyme vs. whole blood assays). The data presented is from a study using recombinant human enzymes for direct comparison.[6] In a human whole-blood assay, Valdecoxib also showed high selectivity with a COX-2 IC50 of 0.24 µM and a COX-1 IC50 of 21.9 µM.[6]
These data highlight Valdecoxib's exceptional in vitro profile, with a potency for COX-2 that is 10-fold greater than Celecoxib and 100-fold greater than Rofecoxib.[6] Furthermore, its binding affinity for COX-2 is high (KD = 3.2 nM), comparable to Celecoxib (KD = 2.3 nM), and it exhibits a slow off-rate, contributing to its sustained inhibitory activity.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.[9][10]
Objective: To quantify the concentration-dependent inhibition of recombinant human COX-1 and COX-2 by a test compound (e.g., Valdecoxib).
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The rate of color or fluorescence development is proportional to COX activity.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate (black, for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactor, substrate, and probe in assay buffer according to the manufacturer's instructions. Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Assay Buffer
-
Enzyme (COX-1 or COX-2)
-
Cofactor
-
Test inhibitor solution (or vehicle control - DMSO in assay buffer)
-
-
Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro COX enzyme inhibition assay.
In Vivo Anti-Inflammatory Activity
The high in vitro potency and selectivity of Valdecoxib translate to significant anti-inflammatory effects in preclinical animal models.[6] The carrageenan-induced rat paw edema model is a standard assay for evaluating the acute anti-inflammatory activity of NSAIDs.[11][12]
In these models, Valdecoxib demonstrated marked potency. For example, in a rat air pouch model, the ED50 (the dose required to produce 50% of the maximum effect) was 0.06 mg/kg.[6] In the adjuvant-induced arthritis model, a more chronic measure of inflammation, the ED50 was 0.03 mg/kg.[6] Crucially, in these same animal models, COX-1 activity (measured by gastric prostaglandin levels) was spared at doses exceeding 200 mg/kg, underscoring its functional selectivity in vivo.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce edema induced by carrageenan.[11][13]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in swelling in treated animals compared to controls indicates anti-inflammatory activity.[12]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (e.g., Valdecoxib) and vehicle
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly assigned to groups (e.g., Vehicle Control, Positive Control like Indomethacin, and Test Compound groups). They are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each rat is measured using a plethysmometer or calipers. This is the baseline reading.
-
Dosing: The test compound, positive control, or vehicle is administered to the respective groups, typically via oral gavage, one hour before the carrageenan injection.[13]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.[12][14]
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[12]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point relative to its baseline measurement.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the results.
-
Pharmacokinetics and Clinical Considerations
Valdecoxib is well-absorbed orally, reaching maximum plasma concentrations in approximately 3 hours.[4] Its oral bioavailability is about 83%.[4] While its in vitro profile was superior to many other coxibs, its clinical journey was cut short.
In 2005, the FDA requested that Pfizer voluntarily withdraw Valdecoxib (Bextra) from the market.[15] This decision was based on an increased risk of serious cardiovascular thrombotic events, particularly in patients undergoing coronary artery bypass graft surgery, and an increased risk of severe skin reactions like Stevens-Johnson syndrome.[2][15][16] Rofecoxib (Vioxx) had been withdrawn a year earlier for similar cardiovascular concerns.[15][17]
The prevailing hypothesis for the increased cardiovascular risk is that highly selective COX-2 inhibitors suppress the production of vasodilatory and anti-platelet prostacyclin (PGI2) by the endothelium (a COX-2 mediated process) without inhibiting the production of pro-thrombotic thromboxane A2 (TXA2) by platelets (a COX-1 mediated process), thus tipping the homeostatic balance towards a prothrombotic state.[18][19] Celecoxib, which remains on the market, has a lower COX-2 selectivity ratio compared to Valdecoxib and appears to have a relatively safer cardiovascular profile at lower doses, though risk is still a consideration.[20][21]
Conclusion
Based on in vitro enzymatic assays and in vivo preclinical models, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib) stands out as a highly potent and exceptionally selective COX-2 inhibitor, surpassing other coxibs like Celecoxib and Rofecoxib in these metrics. Its molecular structure allows for optimal interaction with the COX-2 active site, leading to potent anti-inflammatory effects at low doses while sparing COX-1 activity. However, the translation of this high selectivity into the clinical setting was fraught with challenges. The profound suppression of COX-2 led to a disruption of cardiovascular homeostasis, resulting in an increased risk of thrombotic events that ultimately led to its market withdrawal. This serves as a critical case study in drug development, demonstrating that extreme selectivity for a target, while mechanistically appealing, may not always translate to a superior clinical safety profile.
References
-
Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Available at: [Link]
-
Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 13(1), 15-33. Available at: [Link]
-
Food and Drug Administration (FDA). (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]
-
Patrignani, P., & Tacconelli, S. (2006). Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs. Journal of Cardiovascular Pharmacology, 47 Suppl 1, S36-43. Available at: [Link]
-
Feldman, M., & McMahon, A. T. (2002). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary Pharmacology & Therapeutics, 16(6), 1045-1055. Available at: [Link]
-
Gierse, J. K., et al. (2001). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical and Biophysical Research Communications, 288(3), 650-655. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. Available at: [Link]
-
McCormack, P. L., & Dean, B. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 150-163. Available at: [Link]
-
London Pain Clinic. (n.d.). COX-2 inhibitors and the risk of cardiovascular events. Available at: [Link]
-
Poshev, I., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences, 15(Suppl.1), 101-105. Available at: [Link]
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. Available at: [Link]
-
FDA Access Data. (n.d.). BEXTRA® valdecoxib tablets. Available at: [Link]
-
ResearchGate. (n.d.). Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and valdecoxib). Available at: [Link]
-
Fitzgerald, G. A. (2003). Cyclooxygenase-2 Inhibition and Cardiovascular Events. Circulation, 107(15), 1918-1920. Available at: [Link]
-
Tacconelli, S., et al. (2011). Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 7(3), 333-347. Available at: [Link]
-
Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(3), 132-136. Available at: [Link]
-
Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
-
GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. Available at: [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. Available at: [Link]
-
PubChem. (n.d.). Valdecoxib. Available at: [Link]
-
Ahmed, N., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. Available at: [Link]
-
Medical Dialogues. (2023). Valdecoxib: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
-
Robinson, W. (2006). Cardiovascular issues of COX-2 inhibitors and NSAIDs. Australian Family Physician, 35(9), 697-700. Available at: [Link]
-
ClinPGx. (n.d.). Valdecoxib. Available at: [Link]
-
Barrot, M. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (68), e4068. Available at: [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available at: [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. caep.ca [caep.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. inotiv.com [inotiv.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. racgp.org.au [racgp.org.au]
- 17. gov.uk [gov.uk]
- 18. Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical pharmacology of celecoxib, a COX-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Synthesized 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a key pharmaceutical reference standard for the COX-2 inhibitor, Valdecoxib. We will explore the nuances of various analytical techniques, compare their performance with methods used for validating related COX-2 inhibitors, and provide actionable experimental protocols.
The Criticality of Purity in Drug Synthesis
The presence of impurities in an API can have significant consequences, ranging from altered therapeutic effects to severe adverse reactions in patients.[] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[2]
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, as a reference standard, demands the highest level of purity to ensure the accuracy and reliability of analytical methods developed for its corresponding drug product, Valdecoxib.[4] Its purity validation is a multi-faceted process involving a combination of chromatographic and spectroscopic techniques to confirm its identity, quantify its potency, and detect and quantify any potential impurities.
Orthogonal Analytical Approaches for Purity Determination
A robust purity validation strategy relies on the principle of orthogonality, employing multiple analytical techniques that measure the same attribute using different physical or chemical principles. This approach provides a more comprehensive and reliable assessment of a compound's purity. For 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For sulfonamide-containing compounds like our target molecule, reversed-phase HPLC (RP-HPLC) is the most common modality.
The Causality Behind Method Development: The choice of a C18 stationary phase is predicated on the non-polar nature of the phenyl and isoxazole rings, which allows for effective separation based on hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from potential impurities. The UV detector wavelength is selected based on the chromophores present in the molecule to ensure maximum sensitivity.
Workflow for HPLC-based Purity Validation
Caption: Workflow for HPLC-based purity validation of synthesized compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
While HPLC with UV detection is excellent for quantification, it often falls short in definitively identifying unknown impurities. This is where the power of mass spectrometry comes into play. LC-MS combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, enabling the determination of the molecular weight of impurities.[5] Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.
The Rationale for LC-MS: For complex impurity profiles, LC-MS is indispensable. It allows for the sensitive detection and identification of process-related impurities, degradation products, and isomers that may not be resolved by HPLC alone. This is particularly crucial for isoxazole-containing compounds, where isomeric impurities can be a concern.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule.[7] For purity validation, both qualitative and quantitative NMR (qNMR) are employed. ¹H NMR provides a unique fingerprint of the molecule, confirming its identity.
The Power of qNMR: qNMR has emerged as a primary method for determining the purity of APIs without the need for a specific reference standard of the impurity itself.[8][9] By integrating the signals of the target compound against a certified internal standard of known purity and concentration, an absolute purity value can be determined.[10] This technique is particularly valuable for qualifying in-house synthesized reference materials.
Workflow for qNMR-based Purity Determination
Caption: Workflow for quantitative NMR (qNMR) for absolute purity determination.
Comparative Analysis with Alternative COX-2 Inhibitors
To provide context for the purity validation of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib reference), we will compare the analytical methodologies with those used for other prominent COX-2 inhibitors: Celecoxib, Etoricoxib, and Parecoxib.
| Analytical Technique | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib Reference) | Celecoxib | Etoricoxib | Parecoxib |
| Primary Purity Assay (HPLC) | RP-HPLC with UV detection. A validated method uses a C18 column with a mobile phase of NaH₂PO₄ buffer, methanol, and tetrahydrofuran.[11] | RP-HPLC with UV detection. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) prescribe methods, though a unified method has been developed to separate all listed impurities.[6][12] | RP-HPLC with UV detection. Methods have been developed for its estimation in pharmaceutical dosage forms.[13][14] | RP-HPLC with UV detection. A stability-indicating method has been developed for the determination of Parecoxib and its impurities.[15][16] |
| Impurity Profiling (LC-MS) | LC-MS/MS is used for the determination of Valdecoxib and its metabolites in biological matrices.[5][17] | LC-MS/MS is employed for the sensitive quantification of potential genotoxic impurities.[18] | LC-MS/MS is utilized for determining process-related impurities.[19] | UPLC-MS/MS is used for the simultaneous determination of Parecoxib and its active metabolite, Valdecoxib.[] |
| Structural Confirmation (NMR) | ¹H NMR and ¹³C NMR are used for structural elucidation and confirmation. | ¹H NMR and ¹³C NMR are standard for structural confirmation. | ¹H NMR and ¹³C NMR are used for structural characterization. | ¹H NMR data is used for the characterization of degradation impurities.[20] |
| Forced Degradation Studies | Subjected to acid, base, oxidation, and light to identify degradation products. Significant degradation is observed under basic conditions.[21] | Forced degradation studies have been performed under various stress conditions to establish stability-indicating methods.[7][22] | Stability-indicating methods have been developed through forced degradation studies.[7] | Forced degradation studies are conducted to identify potential degradation impurities.[15] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the purity validation of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide and can be adapted as necessary.
Protocol 1: RP-HPLC Method for Purity Determination and Impurity Quantification
Objective: To determine the purity of the synthesized compound and quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent[11]
-
Mobile Phase: 20mM Sodium Phosphate Monobasic, Methanol, and Tetrahydrofuran (60:30:10, v/v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to obtain a concentration similar to the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Analysis: Inject the sample solution in duplicate.
-
Calculation:
-
Purity (%): (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x 100
-
Impurities (%): (Area of impurity peak / Total area of all peaks) x 100 (using area normalization, assuming equal response factors for unknown impurities). For known impurities, a relative response factor should be determined and applied.
-
Protocol 2: LC-MS/MS for Impurity Identification
Objective: To identify the molecular weights of unknown impurities.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Use the same HPLC conditions as in Protocol 4.1 to ensure chromatographic correlation.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes (scan both to ensure detection of all impurities)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.
Procedure:
-
Inject a concentrated solution of the synthesized compound to ensure the detection of minor impurities.
-
Acquire full scan MS data to determine the molecular weights of eluting peaks.
-
For peaks corresponding to impurities, perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of the synthesized compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a vial.
-
Accurately weigh a similar amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation:
-
Purity (wt%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Conclusion
The purity validation of synthesized 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a rigorous process that necessitates a multi-pronged analytical approach. While HPLC serves as the primary tool for quantitative purity assessment, its combination with LC-MS for impurity identification and qNMR for absolute purity determination provides a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical reference standard. By understanding the principles behind each technique and comparing the methodologies with those used for other COX-2 inhibitors, researchers and drug development professionals can design and implement robust and scientifically sound purity validation protocols that meet stringent regulatory expectations.
References
-
Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 61–72. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
- Rao, R. N., & Nagaraju, V. (2003). Development and validation of an HPLC method for analysis of etoricoxib in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 435-442.
- Reddy, B. P., Reddy, K. V. N. S., & Sreeramulu, J. (2007). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of the Brazilian Chemical Society, 18(4), 733-738.
-
European Medicines Agency. (2002). Dynastat, INN - parecoxib: Scientific Discussion. [Link]
-
European Medicines Agency. (2016). Guideline on the chemistry of active substances. [Link]
-
Šatínský, D., Chocholouš, P., Pehourcq, F., & Solich, P. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 856. [Link]
-
Sikorska, E., & Khmelinskii, I. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules, 28(22), 7545. [Link]
- Rao, B. V., & Rao, G. D. (2004). HPLC Determination of Valdecoxib from Pharmaceutical Formulation. Asian Journal of Chemistry, 16(3-4), 1835.
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.
- Jain, D. K., Patel, P., & Charde, M. S. (2008). Development of a unified reversed-phase HPLC method for efficient determination of EP and USP process-related impurities in celecoxib using analytical quality by design principles.
- AIJR Journals. (2021). A Review on Various Analytical Methodologies for Etoricoxib. AIJR Preprints, 1, 1-10.
-
Reddy, G. S., Reddy, B. M., & Kumar, P. S. (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 115, 24-30. [Link]
-
Prajapati, A. M., & Patel, C. N. (2008). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. Journal of Planar Chromatography--Modern TLC, 21(5), 349-354. [Link]
- Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 61-72.
- Google Patents. (2019).
- Reddy, B. P., Reddy, K. V. N. S., & Sreeramulu, J. (2007). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of the Brazilian Chemical Society, 18(4), 733-738.
- USP. (2013). USP 36 Official Monographs / Celecoxib 2897.
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2024). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use.
- JETIR. (2024). Analytical Method Development And Validation Of Etoricoxib Using Uv Spectroscopy.
- Process NMR Associates. (2015).
- Shah, I., & Singh, S. (2005). FDA issues revised guidance for analytical method validation.
-
Reddy, B. P., Reddy, K. V. N. S., & Sreeramulu, J. (2007). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC‐77852 Impurity. Journal of Liquid Chromatography & Related Technologies, 30(15), 2269-2278. [Link]
- Reddy, B. P., Reddy, K. V. N. S., & Sreeramulu, J. (2018). Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chromatography. IOSR Journal of Pharmacy and Biological Sciences, 13(3), 56-64.
-
Scribd. RP HPLC method for the determination of Celecoxib in bulk and pharmaceutical formulations. [Link]
- Reddy, G. S., Reddy, B. M., & Kumar, P. S. (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib.
- European Medicines Agency. (2003). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q.
- Roy, S. M. N. A., & Farid, M. A. (2004). Development and V Development and Validation of an HPLC Method for alidation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. Dhaka University Journal of Pharmaceutical Sciences, 3(1-2), 41-46.
- Rao, R. N., & Nagaraju, V. (2012).
-
USP. (2021). Stimuli Article (qNMR). [Link]
- Reddy, G. S., Reddy, B. M., & Kumar, P. S. (2021). Comprehensive Study on Degradation Profile of Firocoxib and Structural Elucidation of its Key Degradation Products.
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Thimmaraju, M. K., Rao, V., Kumar, H., & Siddartha, P. (2011). RP HPLC method for the determination of Etoricoxib in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 3(5), 224-231.
- Emami, J., Fallah, R., & Ajami, A. (2008). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. DARU Journal of Pharmaceutical Sciences, 16(4), 211-217.
- Reddy, B. P., Reddy, K. V. N. S., & Sreeramulu, J. (2007). Development and Validation of a RP-HPLC Method for the Quantitation and Dissolution Studies of Valdecoxib.
- Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
-
Li, Y., et al. (2022). Application of ICH Guidelines for the Assessment and Control of Elemental Impurities in Parecoxib Sodium by Graphite-Digestion and ICP-MS. Molecules, 27(17), 5489. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2022).
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. [Link]
- Asian Journal of Research in Chemistry. (2017). Forced Degradation Study: An Important Tool in Drug Development.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES (CPMP/ICH/2737/99). [Link]
Sources
- 2. database.ich.org [database.ich.org]
- 3. jpionline.org [jpionline.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enovatia.com [enovatia.com]
- 11. academic.oup.com [academic.oup.com]
- 12. drugfuture.com [drugfuture.com]
- 13. journals.aijr.org [journals.aijr.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ijper.org [ijper.org]
- 20. CN108164521B - Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof - Google Patents [patents.google.com]
- 21. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. farmaciajournal.com [farmaciajournal.com]
A Comparative Benchmarking Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide: An Evaluation of COX-2 Inhibition, Efficacy, and Pharmacokinetics
This guide provides an in-depth comparative analysis of the novel compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a structural isomer of the known cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. The objective is to benchmark its performance against established standards—Celecoxib, Valdecoxib, and Parecoxib—to elucidate its potential as a selective anti-inflammatory agent. We will dissect its in vitro enzymatic inhibition, in vivo anti-inflammatory efficacy, and pharmacokinetic profile, providing the empirical data necessary for researchers and drug development professionals to assess its therapeutic promise.
Introduction: The Rationale for a New COX-2 Inhibitor
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapeutics. COX-1 is a constitutively expressed enzyme responsible for physiological "housekeeping" functions, such as protecting the gastric lining and mediating platelet aggregation[1][2]. In contrast, COX-2 is an inducible enzyme, primarily upregulated at sites of inflammation, that mediates the synthesis of prostaglandins involved in pain and inflammation[1][3].
This distinction spurred the creation of selective COX-2 inhibitors ("coxibs") to provide the analgesic and anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition[1][4]. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (henceforth referred to as "Compound X") is a benzenesulfonamide derivative[5][6][7] structurally analogous to Valdecoxib, a potent COX-2 inhibitor[8][9][10]. This guide benchmarks Compound X against:
-
Valdecoxib : The direct structural isomer, serving as a primary chemical and mechanistic comparator.[8][11]
-
Celecoxib : A widely prescribed, sulfonamide-containing selective COX-2 inhibitor, representing a key clinical standard.[12][13][14]
-
Parecoxib : An injectable prodrug of Valdecoxib, offering a point of comparison for parenteral administration routes and rapid action.[15][16][17]
The Scientific Grounding: Mechanism of COX-2 Inhibition
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2)[18][19]. PGH2 is then converted into various pro-inflammatory prostaglandins (like PGE2) that drive pain and inflammation[13][18]. Selective COX-2 inhibitors like Celecoxib and Valdecoxib possess chemical structures that allow them to bind preferentially to the active site of the COX-2 enzyme, which has a larger, more accommodating binding pocket compared to COX-1[3][14]. By blocking COX-2, these agents reduce the production of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1[3][20].
Caption: Simplified signaling pathway of COX-1 and COX-2 and the target of selective inhibitors.
Part 1: In Vitro Potency and Selectivity Profiling
Expertise & Rationale
The foundational step in characterizing a potential COX-2 inhibitor is to determine its potency and selectivity in vitro. This is achieved by measuring the half-maximal inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical metric where a higher SI indicates greater selectivity for COX-2. This assay provides the first quantitative evidence of the compound's intended mechanism and its potential to spare COX-1, thereby predicting a lower risk of gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay which measures the peroxidase activity of COX enzymes.[21]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and solutions of hemin, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Purified human recombinant COX-1 and COX-2 enzymes are kept on ice.[22]
-
Compound Dilution : Prepare a serial dilution of Compound X and the standard inhibitors (Celecoxib, Valdecoxib) in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation : In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and hemin to each well.
-
Inhibitor Addition : Add 10 µL of the diluted test compounds or vehicle (DMSO for control wells) to the respective wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[22]
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid (the substrate) to all wells, followed immediately by the colorimetric substrate (TMPD).
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to COX peroxidase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Caption: Workflow for the in vitro COX (ovine) inhibitor screening assay.
Comparative Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound X | 12.5 | 0.075 | 167 |
| Valdecoxib | 15.2 | 0.076 | 200 [21] |
| Celecoxib | 13.0 | 0.049 | 265 [21] |
Data for standards are representative values from the literature. Data for Compound X is hypothetical for benchmarking purposes.
Part 2: In Vivo Anti-Inflammatory Efficacy
Expertise & Rationale
While in vitro data is crucial, demonstrating efficacy in a living system is the necessary next step. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammation model used for the preclinical evaluation of anti-inflammatory drugs.[23][24] Carrageenan, when injected into the paw, elicits a localized inflammatory response characterized by edema (swelling).[25] The ability of a test compound to reduce this swelling compared to a vehicle control is a direct measure of its anti-inflammatory activity in vivo.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization : Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Fasting : Animals are randomly divided into groups (n=6): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Compound X (at various doses). Animals are fasted overnight before the experiment.
-
Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration : The vehicle, positive control, or Compound X is administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation : 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement : The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[23][25]
-
Data Analysis : The percentage increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compounds is calculated relative to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Comparative Data Summary
| Treatment Group (10 mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Compound X | 58.2% |
| Celecoxib | 61.5% |
| Valdecoxib | 60.8% |
| Vehicle Control | 0% |
Data are hypothetical and for illustrative benchmarking purposes.
Part 3: Comparative Pharmacokinetic Profiling
Expertise & Rationale
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it. Key parameters such as time to maximum plasma concentration (Tmax), maximum concentration (Cmax), total drug exposure (Area Under the Curve, AUC), and elimination half-life (T½) dictate the onset, duration, and intensity of the drug's action.[26] Benchmarking the PK profile of Compound X against established standards is essential to predict its dosing regimen and overall clinical viability.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Preparation : Male Sprague-Dawley rats fitted with jugular vein cannulas are used to facilitate serial blood sampling.
-
Compound Administration : A single dose of Compound X or a standard is administered via oral gavage (p.o.).
-
Blood Sampling : Blood samples (~0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation : Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation : Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key PK parameters (Cmax, Tmax, AUC, T½).
Caption: Workflow for a typical rodent pharmacokinetic study.
Comparative Data Summary
| Compound (10 mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | T½ (hr) |
| Compound X | 755 | 2.5 | 5540 | 10.5 |
| Valdecoxib | 850 | 3.0 | 6200 | 8.0[16] |
| Celecoxib | 705 | 3.0 | 5911 | 11.2[12] |
| Parecoxib (as Valdecoxib) | 1500 | ~0.5 (IV) | - | ~8.0 (active metabolite)[16] |
Data for standards are representative values.[12][16] Data for Compound X is hypothetical. Parecoxib data reflects its conversion to Valdecoxib and is typically administered IV/IM, resulting in a much shorter Tmax.
Synthesis and Concluding Remarks
This guide provides a foundational framework for the preclinical evaluation of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Compound X). Based on the presented hypothetical data, Compound X demonstrates a profile characteristic of a potent and selective COX-2 inhibitor.
-
Potency and Selectivity : Its in vitro profile shows high potency against COX-2 and a strong selectivity index, comparable to Valdecoxib and Celecoxib. This suggests a mechanistic alignment with the desired therapeutic action and a potentially favorable gastrointestinal safety profile.
-
In Vivo Efficacy : The compound exhibits significant anti-inflammatory activity in the carrageenan-induced paw edema model, confirming that its in vitro potency translates to a functional effect in a living system. Its efficacy is on par with the established standards.
-
Pharmacokinetics : The PK profile of Compound X is similar to that of Celecoxib, with rapid absorption and a half-life conducive to once or twice-daily dosing.
References
-
National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
MIMS. (n.d.). Parecoxib. MIMS Philippines. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Parecoxib Sodium? Patsnap Synapse. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Valdecoxib. PubChem. Retrieved from [Link]
-
PharmGKB. (n.d.). Valdecoxib. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved from [Link]
-
DrugBank. (n.d.). Valdecoxib. Retrieved from [Link]
-
Patsnap. (2024). What is Parecoxib Sodium used for? Patsnap Synapse. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BEXTRA® valdecoxib tablets. Retrieved from [Link]
-
Medical Dialogues. (2023). Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. Retrieved from [Link]
-
Read by QxMD. (n.d.). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved from [Link]
-
Taylor & Francis Online. (2005). Selective cyclooxygenase‐2 inhibitors: similarities and differences. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
-
Clinical and Experimental Rheumatology. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Parecoxib. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. PubMed. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic-pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]
-
Frontiers. (n.d.). Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. login.medscape.com [login.medscape.com]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mims.com [mims.com]
- 17. What is Parecoxib Sodium used for? [synapse.patsnap.com]
- 18. ClinPGx [clinpgx.org]
- 19. ClinPGx [clinpgx.org]
- 20. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide Positional Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the precise structural elucidation of drug candidates is paramount. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic framework for the unambiguous differentiation of the ortho-, meta-, and para- positional isomers of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This compound class, integrating the biologically significant isoxazole and sulfonamide motifs, is of considerable interest in drug discovery.[1][2] We will explore the nuanced application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to distinguish these closely related molecules. The methodologies and theoretical explanations are designed to provide researchers with both the practical protocols and the intellectual framework required for confident isomer identification.
Introduction: The Imperative of Isomer Differentiation
The isoxazole ring and the benzenesulfonamide group are privileged structures in pharmaceutical science, forming the core of numerous approved drugs, including antibacterials like sulfamethoxazole and selective COX-2 inhibitors like valdecoxib.[1][3] The combination of these moieties in a single scaffold presents a promising avenue for novel therapeutic agents. However, the synthesis of such molecules often yields a mixture of positional isomers, where the substituent is located at the ortho (1,2-), meta (1,3-), or para (1,4-) position of the benzene ring.
The seemingly subtle shift in a substituent's position can dramatically alter a molecule's three-dimensional shape and electronic properties. This, in turn, affects its ability to bind to a biological target, its metabolic stability, and its overall safety profile. Consequently, the ability to definitively identify and separate these isomers is not merely an academic exercise but a critical step in the drug development pipeline.[4] This guide focuses on a multi-pronged spectroscopic approach to reliably distinguish the ortho, meta, and para isomers of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Molecular Structures and Isomeric Variation
The core challenge lies in differentiating the following three positional isomers. While they share the same molecular weight and elemental composition, the spatial arrangement of the atoms on the benzenesulfonamide ring provides the key to their spectroscopic distinction.
Caption: Molecular structures of the ortho-, meta-, and para-isomers.
Comparative Spectroscopic Analysis
No single technique is sufficient for absolute structure confirmation. The most robust approach involves the synergistic use of NMR, FT-IR, and Mass Spectrometry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of ¹H and ¹³C nuclei.[4][6]
Causality: The key to differentiation lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the number of unique proton signals, their chemical shifts, and, most importantly, their spin-spin coupling patterns.
-
Ortho-Isomer: Will display a complex, asymmetric pattern of four distinct aromatic protons. The coupling constants will reveal two sets of adjacent (ortho-coupled) protons.
-
Meta-Isomer: Will also show four distinct aromatic protons, but the coupling patterns will be more complex, featuring ortho, meta, and potentially small para couplings. One proton will appear as a singlet or a finely split triplet, a hallmark of its position between two substituents.
-
Para-Isomer: Due to its symmetry, this isomer will exhibit a highly characteristic pattern of two doublets (an AA'BB' system), representing only two unique proton environments. This simple, symmetrical pattern is often the easiest to identify.
Predicted ¹H NMR Data (Aromatic Region, 500 MHz, DMSO-d₆)
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
| ortho- | H-3 | ~8.0 | d | ~8.0 (³J) |
| H-4 | ~7.6 | t | ~7.5 (³J) | |
| H-5 | ~7.8 | t | ~7.5 (³J) | |
| H-6 | ~7.9 | d | ~8.0 (³J) | |
| meta- | H-2 | ~8.1 | s (or t) | ~1.5 (⁴J) |
| H-4 | ~7.9 | d | ~7.8 (³J) | |
| H-5 | ~7.6 | t | ~7.8 (³J) | |
| H-6 | ~8.0 | d | ~7.8 (³J) | |
| para- | H-2, H-6 | ~7.9 | d | ~8.5 (³J) |
| H-3, H-5 | ~7.7 | d | ~8.5 (³J) |
¹³C NMR Spectroscopy complements the proton data by revealing the number of unique carbon environments.[7] Symmetry is again the deciding factor: the para-isomer will show fewer signals in the aromatic region than the less symmetrical ortho- and meta-isomers.
Predicted ¹³C NMR Signal Count (Aromatic Carbons)
| Isomer | Expected Number of Signals |
| ortho- | 6 |
| meta- | 6 |
| para- | 4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
While NMR excels at mapping the carbon-hydrogen framework, FT-IR provides valuable information about the functional groups and the overall substitution pattern on the aromatic ring.
Causality: The primary utility of FT-IR in this context is the analysis of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The pattern of absorption bands in this "fingerprint" region is highly characteristic of the aromatic substitution pattern.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Isomer-Specific Information |
| N-H (Sulfonamide) | Stretch | 3400-3200 | Present in all isomers |
| C-H (Aromatic) | Stretch | 3100-3000 | Present in all isomers |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350-1310 | Present in all isomers; slight shifts possible |
| S=O (Sulfonamide) | Symmetric Stretch | 1170-1140 | Present in all isomers; slight shifts possible |
| C-H (Aromatic) | Out-of-Plane Bend | 880-850 | para- (strong) |
| 810-750 & 720-680 | meta- (two bands) | ||
| 770-735 | ortho- (one strong band) |
High-Resolution Mass Spectrometry (HRMS): Confirming Composition and Fragmentation
HRMS is essential for confirming the elemental composition of the synthesized compounds, ensuring they match the expected molecular formula (C₁₇H₁₆N₂O₃S).
Causality: While all three isomers will have the identical high-resolution mass, subtle differences may emerge in their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID).[8] Steric hindrance in the ortho-isomer can influence which bonds break first, potentially leading to different relative abundances of fragment ions compared to the meta- and para-isomers. The primary fragmentation of the isoxazole ring often involves cleavage of the weak O-N bond.[9][10]
Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₇H₁₆N₂O₃S |
| Exact Mass | 344.0882 |
| M+H⁺ (ESI+) | 345.0954 |
A plausible fragmentation pathway would involve the initial loss of the benzenesulfonamide moiety followed by characteristic cleavages of the isoxazole ring.
Experimental Protocols
Trustworthy data is built on meticulous experimental execution. The following protocols represent best practices for acquiring high-quality spectroscopic data for this class of compounds.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.[11]
-
Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, acquire 1024-2048 scans with a spectral width of ~240 ppm.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H signals and pick all peaks for both spectra.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Automatically subtract the background spectrum from the sample spectrum. Perform baseline correction and label the major absorption peaks.
Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the isomer (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a Time-of-Flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is properly calibrated with a known standard immediately prior to the run.
-
Data Processing: Use the instrument's software to determine the accurate mass of the protonated molecular ion [M+H]⁺. Utilize the software's formula calculator to confirm that the measured mass corresponds to the expected elemental composition (C₁₇H₁₆N₂O₃S) within a 5 ppm mass accuracy tolerance.
Conclusion
The differentiation of the ortho-, meta-, and para- isomers of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a challenge that demands a rigorous and multi-faceted analytical approach. While HRMS confirms the elemental composition and FT-IR provides clues from the fingerprint region, NMR spectroscopy stands as the definitive technique. The distinct spin-spin coupling patterns in the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum provide an unassailable basis for distinguishing the symmetrical para-isomer from the less symmetrical ortho- and meta-isomers. By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the precise structure of their target compounds, a foundational requirement for advancing any drug discovery program.
References
-
Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Sci-Hub. Fragmentation mechanisms of isoxazole. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. [Link]
-
Chegg. How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?. [Link]
-
Journal of the American Society for Mass Spectrometry. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]
-
International Journal of Research and Review. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
ResearchGate. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. [Link]
-
YouTube. MEDICINAL CHEMISTRY- SULPHONAMIDES. [Link]
-
ResearchGate. FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
-
National Institute of Standards and Technology. Benzenesulfonamide - NIST WebBook. [Link]
-
MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]
-
PubMed. Identification of steroid isoxazole isomers marketed as designer supplement. [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
-
ResearchGate. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]
-
MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
SciSpace. Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]
Sources
- 1. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Identification of steroid isoxazole isomers marketed as designer supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. umimpact.umt.edu [umimpact.umt.edu]
- 10. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
- 11. magritek.com [magritek.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the responsible management of chemical compounds is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a sulfonamide- and isoxazole-containing compound. The procedures outlined herein are synthesized from an analysis of safety data for structurally related molecules, including the active pharmaceutical ingredient Valdecoxib and its prodrug Parecoxib, and are grounded in established principles of hazardous waste management set forth by regulatory bodies.
The core principle of this guide is to treat this compound with the caution it warrants based on its chemical class. Sulfonamides and isoxazoles are common moieties in bioactive molecules, and understanding their potential hazards is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Key Hazards Associated with Structurally Similar Compounds:
-
Reproductive Toxicity: Classified as suspected of damaging fertility or the unborn child (H361/H360).[1][2][3]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Irritation: May cause respiratory tract, skin, and eye irritation.[4]
-
Harmful if Swallowed: Accidental ingestion may lead to adverse health effects.[4][5]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications based on data for the closely related compound Parecoxib/Valdecoxib. It is imperative to handle 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide as if it possesses these same hazards.
| Hazard Class | GHS Pictogram | Hazard Code | Precautionary Statement (Examples) |
| Reproductive Toxicity | H360 / H361 | P201, P202, P280, P308+P313, P405, P501[2][4] | |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | P260, P314, P501[2] |
Guiding Principles of Chemical Waste Management
All disposal activities must align with the foundational principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[6][7][8]
-
Waste Minimization: The most effective strategy is to reduce waste at its source. Order only the quantity of the chemical required for your research and maintain a clear inventory to avoid purchasing duplicates.[9][10]
-
Waste Determination: All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[11]
-
Segregation: Never mix incompatible waste streams. This compound should be segregated from strong acids, bases, and oxidizing agents with which it may react.[3][12]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[13] Store containers in a designated, secure Satellite Accumulation Area (SAA) at or near the point of generation.[9][13]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage the waste stream of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide from generation to final pickup.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. For larger quantities or potential for dust generation, consider impervious clothing.[14]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]
Step 2: Waste Characterization and Segregation
Properly categorizing the waste is critical for compliant disposal.
-
Solid Waste: Collect unadulterated, expired, or surplus solid 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless your institution's EHS guidelines permit it.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are grossly contaminated should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of as solid waste.
-
Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, deface the original label before disposing of the container as regular trash or recycling, in accordance with institutional policy.[11]
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Container Selection: Use only approved, leak-proof containers that are chemically compatible with the waste. Plastic is often preferred.[9] Ensure the container has a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
Step 4: Accumulation and Storage
Store the waste container safely pending collection.
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
Closure: The container must be kept closed at all times except when adding waste.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10]
Step 5: Final Disposal
The final step is the transfer of waste to trained professionals.
-
Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[9][11]
-
Do Not Use Drains: Never dispose of this chemical down the sink or sewer system.[11][15] Sulfonamides are known environmental contaminants that can contribute to antibiotic resistance in aquatic ecosystems.[16]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, which will manage its final disposition through methods such as high-temperature incineration.[13][15]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams associated with this compound.
Caption: Decision-making workflow for proper waste segregation.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
MSDS - Parecoxib Sodium Salt. KM Pharma Solution Private Limited. Available from: [Link]
-
Safety Data Sheet - Parecoxib Sodium. LKT Laboratories, Inc. Available from: [Link]
-
NEW ZEALAND DATA SHEET - PARECOXIB JUNO. Medsafe. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available from: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]
-
Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. PubMed. Available from: [Link]
-
FAQ: What is antibiotic resistance, and why should India worry about it?. The Hindu. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Pharmaffiliates. Available from: [Link]
-
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. indiawaterportal.org [indiawaterportal.org]
Personal protective equipment for handling 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Hazard Assessment and Triage
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide derivative and a member of the isoxazole class of compounds. While specific toxicity data is limited, related compounds suggest potential for skin, eye, and respiratory irritation.[1][2] Given its history as a pharmaceutical agent that was withdrawn from the market, it should be handled as a potent compound with unknown long-term health effects.
Key Structural Alerts for Hazard Identification:
-
Sulfonamide Group: Can be associated with allergic reactions in sensitized individuals.
-
Isoxazole Ring: Heterocyclic rings can present various toxicological profiles; some isoxazole derivatives have shown antibacterial and other biological activities.[3][4][5]
-
Aromatic Rings (Phenyl Groups): Can be metabolized into reactive intermediates.
Assumed Hazard Classification:
| Hazard Type | Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar sulfonamides like Sulfamethoxazole.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | Common for both sulfonamides and isoxazoles.[1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | A prevalent hazard for many powdered chemical compounds.[1][2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation of fine dust should be avoided.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Core PPE Ensemble
-
Gloves: Double gloving with powder-free nitrile gloves is required.[6] The outer glove should have a long cuff that extends over the gown sleeve.[7] Gloves must be changed every 30 minutes or immediately upon suspected contamination.[6][7]
-
Gown: A disposable, low-lint, long-sleeved gown with a solid front and tight-fitting cuffs is essential.[6] It should close in the back to provide a complete barrier.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A full face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[6]
-
Respiratory Protection: For handling powders outside of a containment system, a fit-tested N95 respirator is the minimum requirement.[8][9] For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.[9]
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
Engineering Controls and Handling Procedures
-
Designated Area: All handling of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide should occur in a designated area with restricted access.
-
Containment: Weighing and aliquoting of the solid compound must be performed in a chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.[2]
-
Spill Kit: A spill kit containing absorbent pads, appropriate cleaning agents (e.g., soap and water), and waste bags must be readily available.
-
Handling Practices: Avoid generating dust.[1][2] Use wet methods for cleaning surfaces to prevent aerosolization of the compound. Handle in accordance with good industrial hygiene and safety practices.[1]
Spill Response Protocol
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent the spread of the contaminant.
-
Protect: Don the appropriate PPE as outlined in Section 2.
-
Contain: Cover the spill with absorbent pads, working from the outside in.
-
Clean: Gently wipe the area with a damp cloth. For larger spills, use a suitable deactivating agent if known, followed by a thorough cleaning with soap and water.
-
Dispose: All contaminated materials must be placed in a sealed, labeled hazardous waste container.
Waste Disposal
Due to the potential for environmental toxicity associated with sulfonamides, aqueous solutions should not be disposed of down the drain.[10]
-
Solid Waste: All solid waste, including contaminated PPE, weighing papers, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.
The following decision tree outlines the waste disposal process.
Caption: Waste Disposal Decision Tree.
By adhering to these rigorous safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe management of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in the laboratory.
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
-
Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
-
Lakeland Industries. PPE Protection Types. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. eponline.com [eponline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
